molecular formula C15H16 B1172208 Kenyaite CAS No. 12285-95-9

Kenyaite

Cat. No.: B1172208
CAS No.: 12285-95-9
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Description

Kenyaite is a synthetic layered sodium silicate with the general formula Na₂Si₂₂O₄₁(OH)₈·6H₂O, though the exact composition can vary based on synthesis conditions . This hydrous layer silicate is characterized by its crystalline structure consisting of silicate sheets with interlayer sodium cations and water molecules, giving it a high theoretical cation exchange capacity (CEC) of approximately 130 meq/100 g . This structure underpins its primary research value in adsorption and ion exchange. Studies demonstrate its effectiveness in removing cationic pollutants from wastewater, such as Basic Blue-41 dye, with removal efficiencies reaching up to 99% and maximum adsorption capacities reported between 124 and 165 mg/g . The material's exchangeable interlayer cations also make it a valuable subject of study in catalysis and as a precursor for other functional materials. Researchers utilize this compound as a solid acid catalyst after protonic exchange, a precursor for creating porous carbon and molecular sieves, and a starting material for the synthesis of zeolites like Beta and Omega through hydrothermal conversion . Our this compound is synthesized under controlled hydrothermal conditions from high-purity silica sources, ensuring a well-crystallized and consistent product suitable for advanced materials science, environmental chemistry, and catalysis research . It is supplied as a fine white powder and is intended For Research Use Only.

Properties

CAS No.

12285-95-9

Molecular Formula

C15H16

Synonyms

Kenyaite

Origin of Product

United States

Foundational & Exploratory

What are the physical properties of Kenyaite

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Kenyaite

This guide provides a comprehensive overview of the known physical properties of this compound, a hydrous sodium silicate (B1173343) mineral. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the detailed characterization of this layered silicate. This document outlines quantitative data in structured tables, details experimental protocols for property determination, and includes visualizations of key processes and workflows.

General and Chemical Properties

This compound is a layered hydrous sodium silicate first discovered in Lake Magadi, Kenya.[1][2][3] Its chemical composition can vary, particularly in its interlayer water content and through the exchange of sodium ions with protons when in contact with water.[4]

PropertyValueSource
Chemical Formula Na₂Si₂₂O₄₁(OH)₈·6H₂O[1][4]
Molecular Weight 1563.99 g/mol [1][4]
Composition Sodium: 2.94% (3.96% Na₂O), Silicon: 39.51% (84.52% SiO₂), Hydrogen: 1.29% (11.52% H₂O), Oxygen: 56.26%[1]

Crystallographic Properties

This compound possesses a layered crystal structure, which is a defining characteristic of this mineral group. The structure is known to be somewhat disordered, a common trait for hydrous layer silicates with weak interactions between the silicate layers.[5]

PropertyValueSource
Crystal System Monoclinic (probable)[1][2][3]
Space Group Fdd2[5]
Cell Dimensions a = 7.79 Å, b = 19.72 Å, c = 6.91 - 7.3 Å, β = 95.9°[1][2][3]
Axial Ratios a:b:c = 0.395:1:0.3504[1]
Unit Cell Volume 1055.88 - 1115.48 ų[1][2]

Physical and Optical Properties

The physical and optical properties of this compound are summarized in the table below. There are some variations in reported density values, which may be attributed to differences in the samples (natural vs. synthetic) and measurement techniques.

PropertyValueSource
Color White[1][2][4]
Streak White[4]
Hardness (Mohs) ~4[4]
Density (g/cm³) 2.33 (Calculated) - 3.18[2][4]
Transparency Transparent to Translucent[2][4]
Habit Concretionary, Nodular[4]
Refractive Index n ≈ 1.48[3]

Experimental Protocols

This section details the methodologies for key experiments used in the characterization of this compound.

Hydrothermal Synthesis of this compound

Synthetic this compound is often produced via hydrothermal methods. The following protocol is a generalized procedure based on published literature.[2][6][7]

Materials:

Procedure:

  • Prepare an aqueous suspension containing SiO₂ and NaOH. The molar ratios can be varied, for example, a SiO₂/NaOH ratio ranging from 5 to 20 and an H₂O/NaOH ratio from 50 to 500.[6]

  • Stir the mixture at room temperature to ensure homogeneity.

  • Transfer the suspension to a sealed autoclave or a similar pressure vessel.

  • Heat the vessel to a temperature between 100°C and 200°C. The formation of this compound is favored at higher temperatures (e.g., 150-180°C), while at lower temperatures (around 100°C), Magadiite may form as an intermediate product.[2][6][7]

  • Maintain the temperature for a duration ranging from several hours to several days. The reaction time is significantly reduced at higher temperatures.[6][7]

  • After the reaction is complete, cool the vessel to room temperature.

  • Filter the solid product, wash it thoroughly with distilled water to remove any unreacted starting materials, and dry it at a moderate temperature (e.g., 60-80°C).

G cluster_synthesis Hydrothermal Synthesis Workflow start Prepare SiO2 and NaOH Aqueous Suspension mix Homogenize Mixture start->mix autoclave Transfer to Autoclave mix->autoclave heat Hydrothermal Treatment (100-200°C) autoclave->heat cool Cool to Room Temperature heat->cool filter Filter and Wash cool->filter dry Dry Product filter->dry This compound Synthetic this compound dry->this compound

A generalized workflow for the hydrothermal synthesis of this compound.
X-Ray Diffraction (XRD) Analysis

XRD is a fundamental technique for identifying the crystalline phases and determining the crystal structure of this compound.

Instrumentation:

  • A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.[5]

Sample Preparation:

  • The this compound sample is finely ground to a powder to ensure random orientation of the crystallites.

  • The powder is then mounted onto a sample holder. To minimize preferred orientation of the plate-like crystals, capillary samples may be used.[7]

Data Collection:

  • 2θ Range: Data is typically collected over a 2θ range of 2° to 40° or higher.

  • Scan Speed: A slow scan speed is often employed to obtain high-resolution data.

  • Operating Conditions: The X-ray source is operated at a specific voltage and current (e.g., 40 kV and 30-40 mA).

Data Analysis:

  • The resulting diffraction pattern is analyzed to identify the characteristic peaks of this compound.

  • The positions (2θ values) and intensities of the peaks are compared with standard diffraction data from databases such as the International Centre for Diffraction Data (ICDD).

  • The lattice parameters and crystal structure can be refined using software like Rietveld refinement programs.

Mohs Hardness Test

The Mohs hardness test is a simple and effective method for determining the relative hardness of a mineral.

Materials:

  • A set of minerals of known hardness from the Mohs scale (1-10).

  • Common objects of known hardness (e.g., fingernail ~2.5, copper penny ~3.5, steel knife ~5.5).

Procedure:

  • Select a fresh, clean surface on the this compound specimen.

  • Attempt to scratch the surface with an object of known hardness, starting with a softer object and progressing to harder ones.

  • Press the point of the standard firmly against the surface of the this compound sample.

  • Observe if a scratch is produced. A true scratch will be a visible groove, not just a line of powdered material that can be rubbed off.

  • The hardness of the this compound sample is determined to be between the hardness of the hardest material that it can scratch and the softest material that can scratch it. For this compound, this value is approximately 4.[4]

Density Measurement

The density of this compound can be determined using a pycnometer.

Instrumentation:

  • A pycnometer (a glass flask with a precise volume).

  • An analytical balance.

Procedure:

  • Measure the mass of the clean, dry pycnometer (m₁).

  • Fill the pycnometer with the this compound powder and measure the total mass (m₂).

  • Fill the pycnometer containing the sample with a liquid of known density (e.g., distilled water or ethanol) in which the sample is insoluble. Ensure all air bubbles are removed. Measure the total mass (m₃).

  • Empty and clean the pycnometer. Fill it completely with the same liquid and measure its mass (m₄).

  • The density (ρ) of the this compound sample is calculated using the following formula: ρ = [(m₂ - m₁) * ρ_liquid] / [(m₄ - m₁) - (m₃ - m₂)] where ρ_liquid is the density of the liquid used.

Thermal Analysis (TGA/DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability of this compound and the loss of water molecules upon heating.

Instrumentation:

  • A simultaneous TGA/DTA instrument.

Procedure:

  • A small amount of the this compound sample is placed in a crucible (e.g., alumina (B75360) or platinum).

  • The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., from room temperature to 1000°C).

  • The analysis is typically performed under a controlled atmosphere, such as flowing nitrogen or air.

  • TGA measures the change in mass of the sample as a function of temperature, which corresponds to the loss of adsorbed and structural water.

  • DTA measures the difference in temperature between the sample and a reference material, indicating endothermic or exothermic transitions, such as dehydration and phase changes.

Formation and Transformation Pathway

This compound can be formed from the leaching of another layered silicate, Magadiite, and can subsequently transform into quartz upon decomposition.[4] This transformation pathway is of significant interest in geochemical and materials science contexts.

G Magadiite Magadiite (Na₂Si₁₄O₂₉·7H₂O) This compound This compound (Na₂Si₂₂O₄₁(OH)₈·6H₂O) Magadiite->this compound Leaching Quartz Quartz (SiO₂) This compound->Quartz Decomposition

The transformation pathway from Magadiite to this compound and then to Quartz.

This guide provides a foundational understanding of the physical properties of this compound and the experimental methods used for their determination. For more specific applications, it is recommended to consult the primary research literature cited herein.

References

Chemical formula of sodium silicate Kenyaite

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Sodium Silicate (B1173343): Kenyaite

Introduction

This compound is a hydrous sodium silicate mineral characterized by a unique layered structure.[1] First discovered in the Lake Magadi region of Kenya, this mineral has garnered interest in materials science and geology due to its formation processes, intracrystalline reactivity, and potential applications as a precursor for other materials.[2][3] This guide provides a comprehensive overview of the chemical formula, structure, properties, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development who may have an interest in layered materials for various applications.

Chemical Formula and Composition

The chemical formula for this compound has been reported with some variations in the literature, reflecting differences in hydration and the specific analytical techniques used for characterization. The most commonly cited formulas include:

  • Na₂Si₂₂O₄₁(OH)₈ · 6H₂O [1][4]

  • Na₂Si₂₀O₄₀(OH)₂ · 8H₂O [5]

A synthetic this compound sample was analyzed to have a chemical composition per unit cell of Na₁₆[Si₁₆₀O₃₂₀(OH)₁₆]·64H₂O .[5][6] The composition of this compound is subject to change, particularly through the partial or full exchange of sodium ions with protons when it comes into contact with water.[1]

The elemental composition by weight, based on the ideal formula Na₂Si₂₂O₄₁(OH)₈ · 6H₂O, is presented in the table below.[4]

ElementWeight Percentage
Oxygen (O)56.26%
Silicon (Si)39.51%
Sodium (Na)2.94%
Hydrogen (H)1.29%

Common impurities found in natural this compound samples include Titanium (Ti), Aluminum (Al), Iron (Fe), Manganese (Mn), Calcium (Ca), and Potassium (K).[4]

Structural and Physical Properties

This compound is a layered silicate with a structure that gives rise to its distinct properties.[1] The structure consists of thick silicate layers, approximately 15.9 Å in thickness, which are composed of interconnected five- and six-membered rings of SiO₄ tetrahedra.[5][7][8] The ratio of Q⁴ (silicon bonded to four other silicon atoms through oxygen) to Q³ (silicon bonded to three other silicon atoms and one hydroxyl or terminal oxygen) silicon atoms is 4.0.[5][7] The interlayer region contains sodium ions and water molecules.[7]

A summary of the physical and crystallographic properties of this compound is provided below.

PropertyValue
Color White[1][4]
Hardness (Mohs Scale) ~4[1]
Density (g/cm³) 2.234 - 3.18[1][4][6]
Molecular Mass ( g/mol ) 1,563.99[1]
Crystal System Monoclinic[4]
Space Group Fdd2[5]
Lattice Parameters a = 10.080(1) Å, b = 79.383(8) Å, c = 10.604(1) Å[5]
Theoretical Cation Exchange Capacity (CEC) 130 meq/100 g[7]

Experimental Protocols: Synthesis and Characterization

Hydrothermal Synthesis of this compound

This compound can be synthesized via hydrothermal methods, a common protocol for which is detailed below.

Materials:

Procedure:

  • Prepare an aqueous suspension containing SiO₂ and NaOH. The molar ratios can be varied, for instance, SiO₂/NaOH ratios ranging from 5 to 20 and H₂O/NaOH ratios from 50 to 500.[2] A specific example uses a 5SiO₂/Na₂O/122H₂O ratio.[7]

  • Transfer the suspension to a Teflon-lined autoclave.[9]

  • Heat the autoclave to a temperature between 150°C and 190°C.[7][9] The reaction temperature influences the product, with higher temperatures (e.g., 170°C) favoring the formation of this compound, sometimes from an intermediate magadiite (B1252274) phase.[7][10]

  • Maintain the temperature for a period ranging from 24 hours to 7 days.[7][9] Longer reaction times may be required at lower temperatures.[2]

  • After the reaction is complete, cool the autoclave to room temperature.

  • Filter the solid product, wash it thoroughly with deionized water to remove any unreacted reagents, and then dry it at 60°C for 24 hours.[9]

This process yields synthetic this compound, which typically forms spherical aggregates of well-developed plates.[2]

G cluster_prep Reactant Preparation cluster_synthesis Hydrothermal Reaction cluster_processing Product Processing reactants SiO₂ + NaOH + H₂O suspension Aqueous Suspension reactants->suspension autoclave Teflon-lined Autoclave suspension->autoclave heating Heat (150-190°C) 24h - 7 days autoclave->heating cooling Cooling heating->cooling filtration Filtration & Washing cooling->filtration drying Drying (60°C) filtration->drying product This compound Product drying->product

Caption: Hydrothermal synthesis workflow for this compound.

Natural Formation and Transformation

In nature, this compound can form from the leaching of another sodium silicate mineral, magadiite.[2] Over geological time and under specific conditions, this compound can further transform into quartz, which is the stable end product.[2]

G Magadiite Magadiite (Precursor) This compound This compound Magadiite->this compound Alteration / Leaching Quartz Quartz (Stable End Product) This compound->Quartz Decomposition / Transformation

Caption: Transformation pathway of this compound.

Characterization Methods

A variety of analytical techniques are employed to characterize the structure, composition, and properties of this compound.

  • X-Ray Diffraction (XRD): Used to determine the crystal structure, lattice parameters, and phase purity of the material.[5][7]

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide information about the chemical bonds and functional groups present, such as Si-O-Si linkages and hydroxyl groups.[7][8]

  • Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like ²⁹Si and ¹H MAS NMR are used to probe the local environment of silicon and hydrogen atoms, confirming the Q⁴/Q³ ratio and the presence of silanol (B1196071) groups.[5][7]

  • Thermogravimetric and Differential Thermal Analysis (TGA/DTA): These methods are used to study the thermal stability of this compound and the dehydration processes.[5][7]

  • Scanning Electron Microscopy (SEM): Provides images of the particle morphology and surface texture.[5][7]

Potential Applications

The layered structure and ion-exchange capabilities of this compound make it a subject of interest for various applications.[2][9] It can be modified through ion exchange with metal ions, such as Ag⁺ and Cu²⁺, to impart antibacterial properties.[9] Furthermore, its ability to be transformed into other materials, like pillared layered materials, opens up possibilities for its use in catalysis and adsorption.[7]

G cluster_properties cluster_applications This compound This compound Layered Structure Na⁺ and H₂O in interlayer prop1 Ion-Exchange Capability This compound->prop1 prop2 Intracrystalline Reactivity This compound->prop2 prop3 Precursor for other materials This compound->prop3 app1 Antibacterial Agents prop1->app1 app2 Catalysis prop2->app2 prop3->app2 app3 Adsorbents prop3->app3

Caption: Properties and applications of this compound.

References

The Crystal Structure of Synthetic Kenyaite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure of synthetic kenyaite, a hydrous sodium silicate (B1173343) with a layered structure. It details the crystallographic parameters determined through modern analytical techniques and presents a standardized methodology for its synthesis and structural characterization. This document is intended to serve as a valuable resource for researchers in materials science, chemistry, and pharmacology who are interested in the properties and potential applications of this unique silicate material.

Introduction

This compound, with the general formula Na₂Si₂₂O₄₁(OH)₈·6H₂O, is a layered silicate first discovered in Lake Magadi, Kenya.[1] Its synthetic analogue has garnered significant interest due to its potential applications in catalysis, ion exchange, and as a precursor for the synthesis of other materials.[2] A thorough understanding of its crystal structure is paramount for the targeted design and engineering of this compound-based materials for various applications, including in the pharmaceutical and drug development sectors where layered silicates are explored as excipients and drug delivery vehicles. This guide synthesizes the current knowledge on the crystal structure of synthetic this compound and provides detailed experimental protocols for its preparation and analysis.

Crystal Structure Data

The crystal structure of synthetic this compound has been determined with high precision using X-ray powder diffraction (XRD) data and Rietveld refinement.[2] The key crystallographic data are summarized in the tables below. The primary data is based on the orthorhombic model, which is the most recent and detailed structural solution. An earlier proposed monoclinic model is also presented for historical context.

Table 1: Crystallographic Data for Synthetic this compound
ParameterOrthorhombic System[2][3]Monoclinic System (Probable)[4]
Chemical Formula Na₁₆[Si₁₆₀O₃₂₀(OH)₁₆]·64H₂O (per unit cell)Na₂Si₂₂O₄₁(OH)₈·6H₂O
Crystal System OrthorhombicMonoclinic
Space Group Fdd2Not Determined
Calculated Density 2.234 g/cm³2.33 g/cm³
Table 2: Unit Cell Parameters for Synthetic this compound
ParameterOrthorhombic System[2][3]Monoclinic System[4]
a 10.080(1) Å7.79 Å
b 79.383(8) Å19.72 Å
c 10.604(1) Å7.3 Å
α 90.00°90°
β 90.00°95.9°
γ 90.00°90°
Volume 8479.9 ų1115.48 ų
Table 3: Key Structural Features of Synthetic this compound
FeatureDescription
Silicate Layer Thickness 15.9 Å[2]
Silicon Coordination Ratio The ratio of Q⁴ (silicon bonded to four other silicon atoms through oxygen) to Q³ (silicon bonded to three other silicon atoms and one hydroxyl group or terminal oxygen) is 4.0.[2]
Interlayer Space The space between the silicate layers is occupied by bands of edge-sharing [Na(H₂O)₆]¹⁵⁺ octahedra.[2]
Hydrogen Bonding Strong intra-layer hydrogen bonds are present between the terminal oxygen atoms (silanol/siloxy groups). The equatorial water molecules of the sodium-water octahedra are hydrogen-bonded to the terminal silanol (B1196071) groups with O···O distances of 2.5 Å to 2.6 Å.[2]
Structural Disorder The structure exhibits some disorder, which is typical for hydrous layer silicates due to weak interactions between adjacent silicate layers.[2]

Experimental Protocols

Hydrothermal Synthesis of this compound

This protocol describes a typical hydrothermal synthesis of crystalline this compound. The procedure is based on methods reported in the literature, which involve the reaction of a silica (B1680970) source with sodium hydroxide (B78521) in an aqueous solution under elevated temperature and pressure.[2][5][6]

Materials and Reagents:

  • Amorphous SiO₂ (e.g., fumed silica, silica gel, or amorphous silica blocks)

  • Sodium hydroxide (NaOH) pellets or solution

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Precursor Mixture Preparation:

    • Prepare an aqueous solution of NaOH. The SiO₂/NaOH molar ratio can range from 5 to 20, and the H₂O/NaOH molar ratio can range from 50 to 500.[5] A typical molar composition for the synthesis gel is 5SiO₂ : 1Na₂O : 122H₂O.[6]

    • Slowly add the amorphous SiO₂ to the NaOH solution while stirring continuously to form a homogeneous gel or suspension.

  • Hydrothermal Crystallization:

    • Transfer the prepared mixture into a Teflon-lined stainless steel autoclave, filling it to no more than 80% of its volume.

    • Seal the autoclave and place it in an oven preheated to the desired reaction temperature. Synthesis temperatures typically range from 150°C to 190°C.[2][6]

    • Maintain the autoclave at the set temperature for a duration ranging from 24 hours to several days. At 170-190°C, crystallization times are often around 24-48 hours.[2][6] It is noted that at lower temperatures (e.g., 100°C), magadiite (B1252274) may form as an intermediate product, which then transforms to this compound over a longer period.[5]

  • Product Recovery and Purification:

    • After the designated reaction time, turn off the oven and allow the autoclave to cool to room temperature.

    • Carefully open the autoclave and collect the solid product by filtration or centrifugation.

    • Wash the product repeatedly with deionized water until the pH of the filtrate is neutral.

    • Dry the final product in an oven at a temperature below 100°C (e.g., 60-80°C) to avoid structural changes.

Hydrothermal_Synthesis_of_this compound cluster_prep Precursor Preparation cluster_reaction Hydrothermal Reaction cluster_recovery Product Recovery reagents SiO2, NaOH, H2O mixing Mixing and Stirring reagents->mixing Combine gel Homogeneous Gel mixing->gel Formation autoclave Transfer to Autoclave gel->autoclave heating Heating (150-190°C) (24-48 hours) autoclave->heating Seal crystallization Crystallization heating->crystallization Induce cooling Cool to RT crystallization->cooling filtration Filtration/Centrifugation cooling->filtration Collect washing Washing (DI Water) filtration->washing Purify drying Drying (<100°C) washing->drying Remove Water product Synthetic this compound Powder drying->product XRD_and_Rietveld_Refinement cluster_data_collection Data Collection cluster_analysis Data Analysis cluster_refinement Rietveld Refinement sample_prep Sample Preparation (Grinding, Mounting) xrd_measurement XRD Measurement (2θ scan) sample_prep->xrd_measurement raw_data Raw Diffraction Pattern xrd_measurement->raw_data phase_id Phase Identification raw_data->phase_id indexing Indexing & Space Group (Fdd2) phase_id->indexing initial_model Initial Structural Model (from CIF or literature) indexing->initial_model refine_params Sequential Parameter Refinement (Scale, Background, Cell, Peak Shape, Atomic Positions) initial_model->refine_params check_fit Check Goodness-of-Fit (Rwp, χ²) refine_params->check_fit Iterate check_fit->refine_params Adjust Model final_structure Refined Crystal Structure check_fit->final_structure Converged

References

A Technical Guide to the Natural Occurrence of Kenyaite Mineral Deposits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of kenyaite, a hydrous sodium silicate (B1173343) mineral. The content covers its geological formation, global distribution, and detailed physicochemical properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who may be interested in the unique layered structure and potential applications of this mineral.

Introduction to this compound

This compound is a rare phyllosilicate mineral with the chemical formula Na₂Si₂₂O₄₁(OH)₈·6H₂O. It was first discovered at Lake Magadi in Kenya, from which it derives its name. The mineral is notable for its layered crystal structure, which imparts unique properties such as intracrystalline reactivity and the potential for ion exchange. These characteristics make it a subject of interest for various scientific and industrial applications, including as a potential precursor for the synthesis of porous silica (B1680970) materials.

Geological Formation and Occurrence

The formation of this compound is primarily associated with alkaline lacustrine environments. It precipitates from highly saline and alkaline brines, often in playa evaporite deposits.[1] The primary mechanism for its formation is believed to be the leaching of its precursor mineral, magadiite. This transformation process is influenced by the specific geochemical conditions of the brine, including pH, temperature, and the concentration of dissolved silica and sodium ions. Over geological time, this compound can further alter to form chert (a microcrystalline variety of quartz).

The logical relationship of the formation pathway of this compound can be visualized as follows:

G Alkaline Brine Alkaline Brine Magadiite Magadiite Alkaline Brine->Magadiite Precipitation This compound This compound Magadiite->this compound Leaching Chert (Quartz) Chert (Quartz) This compound->Chert (Quartz) Alteration

Geological formation pathway of this compound.

Global Distribution of this compound Deposits

This compound deposits are found in a limited number of locations globally, all of which share the characteristic of being alkaline environments. The most significant and type locality for this compound is Lake Magadi in the Kenyan Rift Valley.[1][2] Other notable occurrences include:

  • Trinity County, California, USA: In this location, this compound is found in association with altered volcanic rocks rather than an alkaline lake setting.[3][2]

  • Kafra, Niger: Deposits have also been reported in this region.[2]

  • Mount Erebus, Antarctica: this compound has been identified in this volcanic region.[4]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the tables below. This data is essential for the identification and characterization of the mineral.

Table 1: Physical Properties of this compound

PropertyValue
ColorWhite
LusterVitreous to pearly
TransparencyTransparent to translucent
Crystal SystemMonoclinic[1][2]
HabitConcretionary, nodular
Hardness (Mohs)~4
Density (g/cm³)2.33 (calculated)[2]
StreakWhite

Table 2: Chemical Composition of this compound from Lake Magadi, Kenya

OxideWeight %
SiO₂83.50
Na₂O3.96
H₂O⁺4.90
H₂O⁻7.10
Al₂O₃0.22
CaO0.11
Fe₂O₃0.09
K₂O0.04
MgO0.04
TiO₂0.02
MnOtrace
Total 99.98

Data sourced from the Handbook of Mineralogy.

Experimental Protocols for the Analysis of this compound

The characterization of this compound mineral deposits involves a suite of analytical techniques to determine its structure, morphology, and chemical composition. Below are detailed methodologies for key experiments.

5.1. X-ray Diffraction (XRD) Analysis

XRD is the primary technique for identifying the crystalline structure of this compound.

  • Sample Preparation:

    • A representative sample of the this compound-bearing material is obtained.

    • The sample is gently crushed to a fine powder using an agate mortar and pestle to minimize structural damage.

    • To mitigate preferred orientation effects, which can be significant for layered silicates, the powder is typically back-loaded into a sample holder or prepared as a randomly oriented powder mount. For highly fibrous samples, spray-drying or freeze-drying of a suspension can produce a more randomly oriented powder.

  • Instrumentation and Parameters:

    • A powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.

    • The instrument is typically operated at 40 kV and 30-40 mA.

    • Data is collected over a 2θ range of 2° to 70° with a step size of 0.02° and a count time of 1-2 seconds per step.

    • The resulting diffraction pattern is compared with reference patterns from databases such as the International Centre for Diffraction Data (ICDD) for phase identification.

5.2. Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX)

SEM provides high-resolution imaging of the mineral's morphology, while EDX allows for semi-quantitative elemental analysis of specific areas.

  • Sample Preparation:

    • Small fragments of the this compound sample or the powdered material are mounted on an aluminum stub using conductive carbon tape or epoxy.

    • The mounted sample is then coated with a thin layer of a conductive material, such as carbon or gold-palladium, using a sputter coater to prevent charging under the electron beam.

  • Instrumentation and Parameters:

    • A scanning electron microscope operating at an accelerating voltage of 15-20 kV is typically used.

    • Images are acquired using both secondary electron (for topography) and backscattered electron (for compositional contrast) detectors.

    • EDX analysis is performed at a working distance of around 10 mm to optimize X-ray collection. The acquisition time for an EDX spectrum is typically 60-120 seconds.

5.3. Chemical Analysis: X-ray Fluorescence (XRF) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

XRF and ICP-MS are employed for accurate quantitative analysis of the major and trace element composition of this compound.

  • Sample Preparation for XRF:

    • For major element analysis, a fused bead is prepared by mixing approximately 1 gram of the powdered sample with a lithium borate (B1201080) flux (e.g., a mixture of lithium tetraborate (B1243019) and lithium metaborate) in a 1:10 sample-to-flux ratio.

    • The mixture is fused in a platinum crucible at around 1000-1100 °C and then cast into a glass disk.

    • For trace element analysis, a pressed powder pellet is made by mixing the sample powder with a binder and pressing it under high pressure.

  • Sample Preparation for ICP-MS:

    • A precise amount of the powdered sample (e.g., 50 mg) is weighed into a Teflon beaker.

    • A multi-acid digestion is performed using a combination of hydrofluoric (HF), nitric (HNO₃), and perchloric (HClO₄) acids. The sample is heated to ensure complete dissolution.

    • The resulting solution is evaporated to near dryness and then re-dissolved in dilute nitric acid.

    • The final solution is diluted to a known volume with deionized water to bring the analyte concentrations within the linear dynamic range of the ICP-MS instrument.

  • Instrumentation:

    • A wavelength-dispersive XRF (WD-XRF) spectrometer is used for the analysis of fused beads and pressed pellets.

    • A quadrupole or high-resolution ICP-MS instrument is used for the analysis of the digested sample solutions. Calibration is performed using certified reference materials of similar matrix composition.

The following diagram illustrates a typical experimental workflow for the characterization of a natural this compound sample:

G cluster_0 Sample Collection & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Interpretation Field Sampling Field Sampling Crushing & Grinding Crushing & Grinding Field Sampling->Crushing & Grinding Splitting Splitting Crushing & Grinding->Splitting XRD XRD Splitting->XRD SEM-EDX SEM-EDX Splitting->SEM-EDX XRF XRF Splitting->XRF ICP-MS ICP-MS Splitting->ICP-MS Structural Identification Structural Identification XRD->Structural Identification Morphological Characterization Morphological Characterization SEM-EDX->Morphological Characterization Elemental Composition Elemental Composition XRF->Elemental Composition ICP-MS->Elemental Composition Geochemical Modeling Geochemical Modeling Structural Identification->Geochemical Modeling Morphological Characterization->Geochemical Modeling Elemental Composition->Geochemical Modeling

Experimental workflow for this compound analysis.

Conclusion

This compound is a mineral of significant scientific interest due to its unique layered structure and formation in specific alkaline environments. This guide has provided a comprehensive overview of its natural occurrence, physicochemical properties, and the detailed experimental protocols required for its characterization. The data and methodologies presented herein are intended to support further research into the fundamental properties and potential applications of this intriguing mineral.

References

Formation environment of Kenyaite in alkaline lakes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Formation Environment of Kenyaite in Alkaline Lakes

Introduction

This compound (Na₂Si₂₂O₄₁(OH)₈·6H₂O) is a hydrous sodium silicate (B1173343) mineral characterized by a layered structure.[1][2] First discovered in the beds of Lake Magadi in Kenya, it serves as a critical indicator of specific geochemical processes occurring in hypersaline, alkaline lacustrine environments.[2][3] These environments, often found in volcanic rift valleys, are characterized by sodium carbonate-bicarbonate brines with exceptionally high pH and dissolved silica (B1680970) content.[4][5][6] this compound is not a primary precipitate from the brine; instead, it forms as a diagenetic product from a precursor mineral, magadiite (B1252274) (NaSi₇O₁₃(OH)₃·3H₂O).[1][3] The transformation pathway from dissolved silica to magadiite, then to this compound, and ultimately to chert (microcrystalline quartz), provides a valuable model for understanding silica diagenesis in alkaline settings.[3][7][8] This guide provides a detailed overview of the physicochemical conditions, formation pathways, and experimental synthesis protocols relevant to the formation of this compound.

Natural Formation Environment: The Case of Lake Magadi, Kenya

Lake Magadi, located in the East African Rift Valley, is the type locality for this compound and represents the archetypal formation environment.[2][4] It is a terminal lake in a closed basin, meaning water enters primarily through inflow and leaves only through evaporation.[4][9] This hydrological setting leads to the extreme concentration of solutes.

The key geochemical characteristics of this environment are:

  • High Alkalinity and Salinity : The lake waters are predominantly sodium carbonate-bicarbonate brines, with pH values often exceeding 10.[4][6] The total dissolved solids can be exceptionally high, with brines reaching concentrations of over 300 g/kg.[9]

  • High Dissolved Silica : The brines are significantly enriched in silica, with concentrations reported up to 2700 parts per million.[6] This enrichment is attributed to the weathering of the surrounding volcanic rocks and subsequent evaporative concentration.[5][6]

  • Elevated Temperatures : The basin is fed by numerous hot springs with temperatures reaching up to 86°C, which contributes to the overall thermal budget of the lake and influences mineral precipitation kinetics.[4]

  • Precursor Minerals : this compound is found in nodular concretions within beds of magadiite.[3][10] Magadiite is believed to precipitate directly from the alkaline brines and subsequently alters to this compound through leaching by percolating waters.[1][3]

Physicochemical and Synthesis Data

The formation of this compound is governed by specific physicochemical parameters. The following table summarizes quantitative data from both natural environments and laboratory synthesis experiments.

ParameterNatural Environment (Lake Magadi)Experimental Synthesis ConditionsCitations
Temperature Up to 86°C (inflow from hot springs)100 - 190°C. Formation is slow (months) at 100°C and faster at higher temperatures.[7][8] Pure phases have been achieved at 150°C (7 days), 170°C (2 days), and 190°C (1 day).[11][12][4][7][8][11][12]
pH > 10Synthesis is conducted under highly alkaline conditions using NaOH.[6]
Silica Concentration Up to 2700 ppmGoverned by the molar ratios of reactants.[6]
Molar Ratios (Reactants) Not directly applicable; results from evaporative concentration.SiO₂/NaOH: 5 to 20[7][8] H₂O/NaOH: 50 to 500[7][8] Example Gel Composition: Na₂O/5SiO₂/122H₂O[11] or Na₂O/5SiO₂/24H₂O[12][7][8][11][12]
Reaction Time Geologic timescalesHighly temperature-dependent. Ranges from 24 hours at 180-190°C to several months at 100°C.[7][8][12][7][8][12]
Precursor Material MagadiiteAmorphous silica (e.g., fumed silica, colloidal silica), sodium hydroxide (B78521) (NaOH), and distilled water.[11][12] Magadiite is often an intermediate product at lower temperatures (e.g., 100°C).[7][8][3][7][8][11][12]

Diagenetic Formation Pathway

The formation of this compound is a key step in the diagenesis of silica in alkaline lakes. The process begins with dissolved silica and progresses through intermediate layered silicates to stable quartz.

G cluster_pathway A High [SiO₂] S1 Dissolved Silica (in alkaline brine) B High pH (>10) C High Salinity (Na-Carbonate Brine) D Elevated Temperature S2 Magadiite (NaSi₇O₁₃(OH)₃·3H₂O) S1->S2 Inorganic Precipitation S3 This compound (Na₂Si₂₂O₄₁(OH)₈·6H₂O) S2->S3 Leaching / Alteration (by percolating waters) S4 Chert / Quartz (SiO₂) S3->S4 Further Diagenesis (Decomposition)

Diagenetic pathway of this compound formation in alkaline lakes.

This pathway illustrates that under conditions of high pH, salinity, and silica concentration, magadiite precipitates from the brine.[3] Subsequent interaction with percolating groundwaters, which may be less saline, leaches sodium and facilitates the transformation of magadiite into the more silica-rich this compound.[1][3] Over geologic time, this compound can further decompose to form stable microcrystalline quartz, or chert, providing a mechanism for the inorganic formation of bedded chert deposits.[3][7]

Experimental Protocols: Hydrothermal Synthesis of this compound

The synthesis of this compound in the laboratory is typically achieved through hydrothermal methods, which simulate the elevated temperatures and pressures of its natural formation environment. The following protocols are generalized from published studies.[7][8][11][12]

Objective

To synthesize crystalline Na-kenyaite from an amorphous silica source and sodium hydroxide via a hydrothermal process.

Materials and Reagents
  • Silica Source: Fumed silica (SiO₂) or colloidal silica.

  • Alkali Source: Sodium hydroxide (NaOH) pellets.

  • Solvent: Deionized or distilled water.

  • Equipment: Teflon-lined stainless-steel autoclave, laboratory balance, magnetic stirrer, drying oven.

Generalized Procedure

Experimental workflow for the hydrothermal synthesis of this compound.
Example Molar Composition

A typical molar composition for the starting gel is 5SiO₂ : 1Na₂O : 122H₂O .[11] To achieve this:

  • Dissolve 4.80 g of NaOH in 105.00 g of distilled water.[11]

  • Add 45.00 g of fumed silica to the solution.[11]

  • Stir for over 30 minutes to create the gel mixture.[11]

  • Transfer to an autoclave and heat at 150°C for 7 days.[11]

It is critical to note that the final product is sensitive to the SiO₂/NaOH and H₂O/NaOH ratios, the specific silica source used, temperature, and reaction time.[7][11][12] For instance, at 100°C, magadiite tends to precipitate first and then slowly converts to this compound.[7][8] Higher temperatures (150-170°C) can yield pure this compound more rapidly but also increase the risk of forming the more stable quartz phase if the reaction proceeds for too long.[7][11]

Conclusion

The formation of this compound is intrinsically linked to the unique geochemistry of closed-basin, alkaline lakes in volcanic terranes. Its presence in the geologic record is a strong indicator of a hyperalkaline, saline, and silica-rich paleoenvironment. The diagenetic sequence from magadiite to this compound and finally to chert provides a comprehensive model for inorganic silica cycling under these extreme conditions. Laboratory synthesis via hydrothermal methods has successfully replicated this process, confirming the physicochemical parameters required for its formation and allowing for detailed study of its material properties. This understanding is crucial for researchers in geochemistry, mineralogy, and paleolimnology interpreting ancient sedimentary records.

References

An In-depth Technical Guide to Kenyaite: Mineralogical Data and Analytical Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mineral kenyaite, focusing on its core mineralogical data and the experimental protocols utilized for its characterization. All quantitative data are presented in structured tables for comparative analysis. Detailed methodologies for key analytical techniques are provided, and logical relationships are visualized using the DOT language.

Introduction to this compound

This compound is a hydrous sodium silicate (B1173343) mineral first discovered in and named after Kenya.[1] It is a member of a group of layered silicates and is notable for its formation in alkaline lacustrine environments, often as a precursor to chert.[2] Its structure and composition make it a subject of interest in materials science and geochemistry.

Quantitative Mineral Data

The following tables summarize the key quantitative data for this compound, compiled from various sources.

Chemical Composition

The idealized chemical formula for this compound is Na₂Si₂₂O₄₁(OH)₈·6H₂O.[1][3] Its composition can vary due to the exchange of sodium ions with protons and changes in the interlayer water content.[1]

ConstituentWeight %OxideOxide Weight %
Sodium (Na)2.94%Na₂O3.96%
Silicon (Si)39.51%SiO₂84.52%
Hydrogen (H)1.29%H₂O11.52%
Oxygen (O)56.26%
Total 100.00% Total 100.00%

Common impurities in this compound can include Ti, Al, Fe, Mn, Ca, and K.[2]

Crystallographic Data

This compound crystallizes in the monoclinic system.[2][3]

ParameterValue
Crystal SystemMonoclinic[2][3]
Space GroupP?
a7.79 Å[2][3]
b19.72 Å[2][3]
c6.91 Å[3]
β95.9°[2][3]
a:b:c0.395 : 1 : 0.3504[3]
Unit Cell Volume (V)1,055.88 ų[3]
Z1[3]
Physical and Optical Properties
PropertyValue
ColorWhite[1]
HabitConcretionary, nodular[1][3]
Hardness (Mohs)~4[1]
Density (calculated)2.46 g/cm³[3]
Density (measured)3.18 g/cm³[1]
TransparencyTransparent to translucent[1]
LusterVitreous
StreakWhite[1]
Optical ClassBiaxial (+)[2]
Refractive Index (n)~1.480[2]
Birefringence (δ)0.000[2]

Known Localities

This compound was first identified at Lake Magadi in Kenya.[2][3] It has since been found in other locations around the world.

LocationCountryGeological Setting
Lake Magadi, Kajiado CountyKenyaAlkaline lake deposits, associated with magadiite[2]
Near Trinity Lake, Trinity County, CaliforniaUSAAltered volcanic rocks
KafraNiger
Mount Erebus, Ross IslandAntarctica

Experimental Protocols

The characterization of this compound involves several standard mineralogical techniques. The following are detailed methodologies for these key experiments.

X-Ray Diffraction (XRD) Analysis

Objective: To identify the crystalline structure and determine the unit cell parameters of this compound.

Methodology:

  • Sample Preparation: A pure sample of this compound is finely ground to a powder (typically <10 μm) to ensure random orientation of the crystallites. The powder is then mounted in a sample holder, ensuring a flat, smooth surface.

  • Instrumentation: A powder X-ray diffractometer is used. The instrument is set up with a specific X-ray source (e.g., Cu Kα radiation).

  • Data Collection: The sample is irradiated with the X-ray beam at a continuously varying angle (2θ), while the detector simultaneously moves to record the intensity of the diffracted X-rays. The scan range is typically from low to high 2θ angles (e.g., 5° to 70°).

  • Data Analysis: The resulting diffraction pattern (a plot of intensity versus 2θ) is analyzed. The positions (2θ angles) and intensities of the diffraction peaks are used to identify the mineral by comparing the pattern to a standard database, such as the one maintained by the International Centre for Diffraction Data (ICDD). The unit cell parameters are calculated from the peak positions using Bragg's Law.

Scanning Electron Microscopy (SEM)

Objective: To observe the morphology and surface texture of this compound and to perform elemental analysis.

Methodology:

  • Sample Preparation: A small fragment of the this compound sample is mounted on an aluminum stub using conductive adhesive. To prevent charging effects from the electron beam, the sample is coated with a thin layer of a conductive material, such as gold or carbon, using a sputter coater.

  • Instrumentation: A scanning electron microscope is used.

  • Imaging: The sample is placed in the SEM chamber, and a high-energy beam of electrons is focused and scanned across its surface. The interaction of the electron beam with the sample produces various signals, including secondary electrons and backscattered electrons. Secondary electrons are used to generate high-resolution images of the sample's surface topography. Backscattered electrons provide contrast based on the atomic number of the elements present, which can help differentiate mineral phases.

  • Elemental Analysis (Energy-Dispersive X-ray Spectroscopy - EDS): The electron beam also excites the atoms in the sample, causing them to emit characteristic X-rays. An EDS detector measures the energy of these X-rays to identify the elements present and their relative abundances. This allows for a semi-quantitative chemical analysis of the sample.

Wet Chemical Analysis of Silicates

Objective: To determine the precise elemental composition of this compound.

Methodology:

  • Sample Decomposition: A precisely weighed amount of the powdered this compound sample is decomposed to bring the constituent elements into solution. This is typically achieved by fusion with a flux (e.g., sodium carbonate) at high temperatures in a platinum crucible, followed by dissolution of the fused mass in acid. Alternatively, acid digestion using a combination of acids (e.g., hydrofluoric, perchloric, and nitric acids) in a sealed vessel may be employed.

  • Elemental Separation and Quantification: Once the sample is in solution, classical wet chemical methods or modern instrumental techniques can be used for quantification.

    • Gravimetric Analysis: For major constituents like silica, the element is precipitated as an insoluble compound, which is then filtered, dried, and weighed.

    • Titrimetric Analysis: The concentration of an element is determined by reacting it with a standard solution of a reagent of known concentration.

    • Instrumental Techniques: More commonly, the solution is analyzed using techniques such as Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for highly accurate and precise determination of a wide range of elements.

Optical Microscopy

Objective: To determine the optical properties of this compound, such as refractive index and birefringence.

Methodology:

  • Sample Preparation: A thin section of a rock containing this compound is prepared by mounting a thin slice of the rock on a glass slide and grinding it down to a standard thickness of 30 micrometers.

  • Instrumentation: A polarizing microscope is used.

  • Observation in Plane-Polarized Light (PPL): The thin section is observed with only the lower polarizer inserted. Properties such as color, pleochroism (change in color with rotation), and relief (the degree to which a mineral appears to stand out from its surroundings, which is related to its refractive index) are noted.

  • Observation in Cross-Polarized Light (XPL): The upper polarizer (analyzer) is inserted, perpendicular to the lower polarizer. Anisotropic minerals, like this compound, will exhibit interference colors. The maximum interference color is used to estimate the birefringence of the mineral using a Michel-Lévy chart. The extinction angle (the angle between a crystallographic direction and the direction of vibration of polarized light when the mineral is in extinction) is also measured.

  • Refractive Index Determination: The refractive index can be more precisely determined by the Becke line method, where a powdered sample is immersed in a series of oils with known refractive indices. The movement of the Becke line (a bright halo) as the focus is changed indicates whether the mineral has a higher or lower refractive index than the oil.

Visualizations

The following diagrams illustrate key relationships and workflows related to the study of this compound.

Kenyaite_Properties cluster_Composition Chemical Properties cluster_Structure Structural Properties cluster_Physical Physical & Optical Properties This compound This compound Na₂Si₂₂O₄₁(OH)₈·6H₂O Composition Chemical Composition This compound->Composition Crystallography Crystallography This compound->Crystallography Physical Physical Properties This compound->Physical Optical Optical Properties This compound->Optical Elements Na, Si, O, H Composition->Elements Impurities Ti, Al, Fe, Mn, Ca, K Composition->Impurities CrystalSystem Monoclinic Crystallography->CrystalSystem CellParams a, b, c, β Crystallography->CellParams Hardness Hardness: ~4 Physical->Hardness Density Density: ~2.46 g/cm³ Physical->Density RefractiveIndex n ≈ 1.480 Optical->RefractiveIndex Birefringence δ = 0.000 Optical->Birefringence

Caption: Interrelationship of this compound's core properties.

Mineral_Analysis_Workflow cluster_Prep Sample Preparation cluster_Analysis Analytical Techniques cluster_Data Data Output Sample This compound Sample Grinding Grinding to Powder Sample->Grinding ThinSection Thin Section Preparation Sample->ThinSection Mounting Mounting & Coating Sample->Mounting XRD X-Ray Diffraction (XRD) Grinding->XRD WetChem Wet Chemical Analysis Grinding->WetChem OpticalMic Optical Microscopy ThinSection->OpticalMic SEM Scanning Electron Microscopy (SEM-EDS) Mounting->SEM CrystalData Crystal Structure & Unit Cell XRD->CrystalData Morphology Morphology & Elemental Composition SEM->Morphology Composition Precise Elemental Composition WetChem->Composition OpticalProps Optical Properties OpticalMic->OpticalProps

Caption: Experimental workflow for this compound analysis.

References

The Interplay of Synthesis Conditions in the Formation of Kenyaite and Magadiite: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate relationship between the formation of two hydrous sodium silicates, kenyaite and magadiite (B1252274). Understanding the precise conditions that govern the synthesis and interconversion of these layered crystalline materials is paramount for their application in various fields, including catalysis, ion exchange, and as potential excipients or drug delivery vehicles. This document provides a comprehensive summary of the key formation parameters, detailed experimental protocols derived from the literature, and visual representations of the transformational pathways.

Core Relationship: A Precursor-Product Dynamic

The formation of this compound is intricately linked to magadiite, with the latter often acting as a precursor.[1][2] Field observations and laboratory syntheses have consistently demonstrated a transformational pathway where magadiite precipitates first and subsequently alters to this compound.[1][2] This transformation is a key aspect of their formational relationship, influenced by a delicate balance of kinetic and thermodynamic factors. Under certain conditions, this transformation continues, with this compound eventually converting to the more stable quartz.[1][2] However, it is also possible to synthesize this compound directly, bypassing the initial formation of magadiite, by carefully controlling the synthesis parameters.[3][4]

Quantitative Data on Formation Parameters

The synthesis of this compound and magadiite is highly sensitive to a range of experimental variables. The following table summarizes the key quantitative data for the formation of these two minerals, providing a comparative overview for experimental design.

ParameterMagadiite FormationThis compound FormationSource
Temperature (°C) 100 - 170100 - 200[1][2][3][5]
Reaction Time 18 hours - 3 days6 hours - several months[2][3][5]
SiO₂/NaOH Molar Ratio 2 - 65 - 20[1][2]
H₂O/NaOH Molar Ratio 10 - 6050 - 500[1][2]
Silica (B1680970) Source Amorphous silica, Silica gel, Fumed silica, LudoxAmorphous silica, Colloidal silica, Fumed silica, Water glass[3][5][6]
Key Observation Often forms as an intermediate product.Can form directly at higher temperatures or via transformation of magadiite.[1][2][7]

Experimental Protocols

The synthesis of this compound and magadiite is typically achieved through hydrothermal methods. Below are detailed protocols extrapolated from cited literature.

Protocol 1: Hydrothermal Synthesis of Magadiite

This protocol is designed for the preferential formation of magadiite.

Materials:

Procedure:

  • Prepare an aqueous suspension containing SiO₂ and NaOH.

  • The molar ratios of the reactants should be within the following ranges:

    • SiO₂/NaOH: 2 - 6

    • H₂O/NaOH: 10 - 60

  • Transfer the suspension to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave at a temperature between 150°C and 170°C.[5]

  • Maintain the temperature for a duration of 18 to 72 hours.

  • After the reaction, cool the autoclave to room temperature.

  • Filter the solid product, wash it with deionized water until the pH of the filtrate is neutral, and then dry it in an oven at a low temperature (e.g., 60°C).

Protocol 2: Hydrothermal Synthesis of this compound via Magadiite Transformation

This protocol illustrates the formation of this compound through the conversion of a magadiite intermediate.

Materials:

  • Amorphous silica

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • Prepare an aqueous suspension with a SiO₂/NaOH molar ratio greater than 8.

  • Transfer the mixture to an autoclave and heat at 100°C.

  • Magadiite will precipitate as the initial product.

  • To facilitate the transformation to this compound, the reaction needs to be maintained for an extended period, potentially several months at this temperature.[1][2]

  • Alternatively, increasing the temperature to 150-170°C after the initial formation of magadiite can accelerate the conversion to this compound.[3]

  • Isolate and purify the final product as described in Protocol 1.

Protocol 3: Direct Hydrothermal Synthesis of this compound

This protocol allows for the direct precipitation of this compound without the formation of a magadiite intermediate.

Materials:

  • Amorphous silica (e.g., fumed silica)

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • Prepare a gel with a specific composition. For instance, a pure Na-kenyaite phase can be synthesized at 150°C in 2 days by significantly reducing the water content in the initial gel.[3]

  • In other preparations, a higher temperature of around 200°C for a shorter duration of 6 hours from a suspension with a H₂O/SiO₂ molar ratio of 18.5 and a NaOH/SiO₂ molar ratio of 0.23 has been shown to yield Na-kenyaite directly.[5]

  • The use of specific silica sources, such as colloidal silica at 170°C for 48 hours, can also lead to the direct formation of pure Na-kenyaite.[3]

  • The product is recovered and purified as previously described.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key relationships and workflows in the formation of this compound and magadiite.

G cluster_0 Formation Pathways Amorphous_Silica Amorphous Silica + NaOH Solution Magadiite Magadiite Amorphous_Silica->Magadiite 100-170°C This compound This compound Amorphous_Silica->this compound Direct Synthesis (Higher Temp, specific ratios) Magadiite->this compound Transformation (Higher Temp or longer time) Quartz Quartz This compound->Quartz Stable End Product

Caption: Transformation pathways of magadiite and this compound.

G cluster_1 Experimental Workflow: Hydrothermal Synthesis Start Prepare Reactant Suspension (SiO₂, NaOH, H₂O) Autoclave Transfer to Autoclave Start->Autoclave Heating Hydrothermal Treatment (Controlled Temperature & Time) Autoclave->Heating Cooling Cool to Room Temperature Heating->Cooling Filtration Filter and Wash Product Cooling->Filtration Drying Dry Final Product Filtration->Drying End Characterize (XRD, SEM, etc.) Drying->End

Caption: General experimental workflow for hydrothermal synthesis.

G Factors Influencing Factors Temperature Reaction Time SiO₂/NaOH Ratio H₂O Content Presence of other Anions Magadiite Magadiite Formation Factors:temp->Magadiite Lower (e.g., 100°C) Factors:ratio->Magadiite Lower Factors:water->Magadiite Higher water content This compound This compound Formation Factors:temp->this compound Higher (e.g., 170-200°C) Factors:time->this compound Longer times favor transformation Factors:ratio->this compound Higher Factors:water->this compound Lower water content Factors:anions->this compound e.g., Cl⁻ can favor this compound

Caption: Key factors influencing the formation of magadiite vs. This compound.

References

An In-depth Technical Guide to the Geochemical Conditions for Kenyaite Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the geochemical conditions required for the precipitation of kenyaite, a hydrated sodium silicate (B1173343) mineral. The information presented herein is curated for researchers and scientists, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the precipitation pathways.

Geochemical Conditions for this compound Precipitation

The formation of this compound is influenced by a specific set of geochemical parameters. Laboratory synthesis has provided the most detailed insights into these conditions. Key factors include temperature, the molar ratios of silica (B1680970) to sodium hydroxide (B78521) (SiO₂/NaOH), and water to sodium hydroxide (H₂O/NaOH), as well as the duration of the reaction.

The precipitation of this compound often occurs in alkaline environments and can be synthesized hydrothermally. It is frequently observed to form from the transformation of another sodium silicate mineral, magadiite (B1252274).[1][2] The stable end product of this transformation sequence under certain conditions is quartz.[2]

Quantitative Data Summary

The following table summarizes the quantitative geochemical conditions reported for the successful laboratory synthesis of this compound.

ParameterValue/RangeSilica SourceNotesReference
Temperature 100 - 190 °CFumed Silica, Amorphous SiO₂, Colloidal SilicaAt 100°C, formation can take several months. Higher temperatures decrease reaction time but can lead to rapid quartz formation.[2] Pure Na-kenyaite was achieved at 170°C in 48 hours using colloidal silica.[3][2][3][4][5]
SiO₂/NaOH Ratio 5 - 20Fumed Silica, Amorphous SiO₂A molar composition of Na₂O/5SiO₂/122H₂O has been successfully used.[3][2][3][6]
H₂O/NaOH Ratio 50 - 500Fumed Silica, Amorphous SiO₂A lower water content can facilitate synthesis at lower temperatures and shorter durations.[3][3][6]
pH > 7 (alkaline)Not explicitly quantified in all studies, but inherent to the use of NaOH.Optimal dye removal using Na-kenyaite was observed at pH levels above 7.[3] The brines of Lake Magadi, where this compound is found, can reach a pH of 11.5.[7][3][7]
Reaction Time 24 hours - 7 daysFumed Silica, Amorphous SiO₂, Colloidal SilicaCan extend to several months at lower temperatures (100°C).[2] Pure Na-kenyaite was synthesized at 150°C in 2 days by reducing water content.[3][2][3][4][5]

Experimental Protocols

The following section details a typical experimental protocol for the hydrothermal synthesis of Na-kenyaite, based on methodologies reported in the literature.

Hydrothermal Synthesis of Na-Kenyaite

Objective: To synthesize pure Na-kenyaite via a hydrothermal method.

Materials:

  • Sodium hydroxide (NaOH)

  • Fumed silica (or other reactive silica source like colloidal silica or amorphous SiO₂)

  • Distilled water

  • Teflon-lined autoclave

Procedure:

  • Preparation of the Gel:

    • A typical starting mixture is prepared by dissolving a specific amount of NaOH in distilled water. For example, 4.80 g of NaOH can be dissolved in 105.00 g of distilled water.[3]

    • To this sodium hydroxide solution, a specified amount of the silica source is added with continuous stirring for at least 30 minutes. For instance, 45.00 g of fumed silica can be added.[3]

    • This results in a gel with a specific molar composition, such as Na₂O/5SiO₂/122H₂O.[3]

    • The resulting mixture is then stirred for an additional hour at room temperature to ensure homogeneity.[3]

  • Hydrothermal Treatment:

    • The prepared gel is transferred into a Teflon-lined autoclave.

    • The autoclave is then placed in a static oven and heated to the desired temperature, typically between 150°C and 170°C.[3]

    • The synthesis is carried out for a specific duration, which can range from 2 to 7 days, depending on the temperature and the desired phase purity.[3]

  • Product Recovery and Characterization:

    • After the designated reaction time, the autoclave is cooled to room temperature.

    • The solid product is recovered by filtration, washed with distilled water to remove any unreacted reagents, and then dried.

    • The synthesized material is typically characterized using techniques such as X-ray Diffraction (XRD) to confirm the crystalline phase, Fourier-Transform Infrared Spectroscopy (FTIR), Scanning Electron Microscopy (SEM) for morphology, and Thermogravimetric Analysis (TGA).[3]

Visualizing Precipitation Pathways and Workflows

The following diagrams illustrate the logical relationships in this compound formation and a typical experimental workflow.

G cluster_transformation Mineral Transformation Pathway Magadiite Magadiite (NaSi₇O₁₃(OH)₃·3H₂O) This compound This compound (Na₂Si₂₂O₄₁(OH)₈·6H₂O) Magadiite->this compound Leaching / Alteration (Higher Temperature) Quartz Quartz (SiO₂) This compound->Quartz Decomposition

Caption: Mineral transformation pathway from magadiite to this compound and subsequently to quartz.

G cluster_workflow Experimental Workflow for this compound Synthesis A 1. Prepare Reactant Gel (NaOH, SiO₂, H₂O) B 2. Stir Mixture (e.g., 1 hour at room temp) A->B C 3. Transfer to Autoclave B->C D 4. Hydrothermal Treatment (150-170°C, 2-7 days) C->D E 5. Cool to Room Temperature D->E F 6. Filter and Wash Product E->F G 7. Dry Product F->G H 8. Characterize Material (XRD, SEM, etc.) G->H

Caption: A typical experimental workflow for the hydrothermal synthesis of this compound.

References

A Comprehensive Technical Guide on the Discovery and History of Kenyaite at Lake Magadi

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, history, and physicochemical properties of kenyaite, a hydrous sodium silicate (B1173343) mineral. First identified at Lake Magadi in Kenya, this mineral has garnered scientific interest due to its unique layered structure and its role as a precursor to bedded chert. This document consolidates key data from foundational and contemporary research, presenting it in a structured format for researchers, scientists, and professionals in drug development who may have an interest in silicate-based materials. Detailed experimental protocols for the characterization of this compound are provided, alongside visualizations of its geological formation and the typical analytical workflow.

Introduction

This compound is a rare, layered hydrous sodium silicate mineral first described by H. P. Eugster in 1967 from samples collected at Lake Magadi, Kenya.[1] Its discovery was significant in understanding the formation of bedded chert deposits through inorganic precipitation from alkaline brines.[2] The mineral is named after the country of its type locality.[1] this compound is typically found as nodular concretions, often with chert cores, within beds of another sodium silicate mineral, magadiite (B1252274).[1][3] This guide will delve into the historical context of its discovery, its detailed physicochemical properties, and the experimental methodologies used for its characterization.

Discovery and History

The discovery of this compound is intrinsically linked to the geological study of the alkaline lake environment of Lake Magadi. In 1967, H. P. Eugster reported the identification of two new hydrous sodium silicates: magadiite and this compound.[2] His research, published in Science, outlined a mechanism for the formation of bedded chert through the transformation of these precursor minerals.[2] Eugster proposed that magadiite precipitates from the alkaline brines of the lake and is subsequently altered to this compound by percolating waters, which can then transform into quartz (chert).[2][4][5]

The type material for this compound is conserved at the National School of Mines in Paris, France, and the National Museum of Natural History in Washington, D.C.[1][3] Following its discovery at Lake Magadi, this compound has been identified in other locations globally, including Trinity County, California, and Kafra, Niger.[3][6]

Physicochemical Properties

This compound's unique properties are a subject of ongoing research. It is a monoclinic mineral, typically white in color and transparent to translucent.[1][6] The following tables summarize the key quantitative data available for this compound from Lake Magadi.

Chemical Composition

The idealized chemical formula for this compound is Na₂Si₂₂O₄₁(OH)₈·6H₂O.[1][6] However, variations in the interlayer water content and partial to full exchange of sodium ions with protons can occur when the mineral is in contact with water.[6]

Constituent Weight % (Lake Magadi Sample) Weight % (Ideal Formula)
SiO₂83.5084.52
Na₂O3.963.96
H₂O12.00 (H₂O⁺ + H₂O⁻)11.52
TiO₂0.02-
Al₂O₃0.22-
Fe₂O₃0.09-
MnOtrace-
MgO0.04-
CaO0.11-
K₂O0.04-
Total 99.98 100.00
Data sourced from the Handbook of Mineralogy.[3]
Physical and Crystallographic Properties
Property Value
Color White
Transparency Transparent, Translucent
Crystal System Monoclinic (probable)
Unit Cell Parameters a = 7.79 Å, b = 19.72 Å, c = 7.3 Å, β = 95.9°
Calculated Density 2.33 g/cm³
Hardness (Mohs) ~4
Streak White
Mineral Habit Concretionary, Nodular
Data compiled from Mindat and the Handbook of Mineralogy.[1][3][6]

Geological Formation and Transformation

The formation of this compound at Lake Magadi is a multi-step process that begins with the precipitation of its precursor, magadiite, from silica-rich alkaline brines.[2] This process is a key example of inorganic chert formation.

Caption: Geological formation pathway of this compound from alkaline brines at Lake Magadi.

Experimental Protocols

The characterization of this compound involves a suite of standard mineralogical and analytical techniques. The following protocols are based on the methodologies described in the literature for the analysis of naturally occurring and synthetic this compound.

Sample Collection and Preparation
  • Field Collection: Samples of this compound are typically collected as nodular concretions from the magadiite beds at Lake Magadi.[1][3]

  • Initial Cleaning: The collected nodules are washed with deionized water to remove any adhering brine or sediment.

  • Crushing and Grinding: For analytical purposes, a portion of the sample is crushed and ground to a fine powder using an agate mortar and pestle.

X-Ray Diffraction (XRD) Analysis
  • Purpose: To identify the crystalline phases present in the sample and to determine its crystal structure.

  • Instrumentation: A standard powder X-ray diffractometer equipped with a CuKα radiation source is typically used.

  • Sample Preparation: The powdered sample is packed into a sample holder. To avoid preferred orientation of the plate-like crystals, capillary samples may be used.[7]

  • Data Collection: The sample is scanned over a 2θ range, typically from 2° to 70°.

  • Data Analysis: The resulting diffraction pattern is compared with reference patterns from databases such as the ICDD for phase identification.[8] Rietveld refinement can be used for quantitative analysis and to refine crystallographic parameters.

Scanning Electron Microscopy (SEM)
  • Purpose: To observe the morphology and microstructure of the this compound crystals.

  • Instrumentation: A standard scanning electron microscope.

  • Sample Preparation: A small fragment of the this compound nodule or a portion of the powdered sample is mounted on an aluminum stub using conductive carbon tape. The sample is then sputter-coated with a thin layer of gold or carbon to enhance conductivity.

  • Imaging: The sample is introduced into the SEM chamber, and secondary electron images are collected at various magnifications to visualize the crystal habit, which is often described as spherical aggregates of well-developed plates for synthetic this compound.[4]

Chemical Analysis (Inductively Coupled Plasma - Atomic Emission Spectrometry, ICP-AES)
  • Purpose: To determine the elemental composition of the this compound sample.

  • Sample Preparation: A precisely weighed amount of the powdered this compound is digested in a mixture of strong acids (e.g., hydrofluoric and nitric acid) in a sealed vessel, often with heating.

  • Instrumentation: An ICP-AES instrument.

  • Analysis: The digested sample solution is introduced into the plasma, and the emission spectra are measured to quantify the concentrations of major and trace elements.

Standard Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a potential this compound sample.

Caption: A standard experimental workflow for the analysis of this compound.

Conclusion

The discovery of this compound at Lake Magadi has provided significant insights into the low-temperature geochemical processes that lead to the formation of bedded cherts. Its unique layered structure and reactivity continue to make it a subject of scientific interest. This technical guide has summarized the key historical and physicochemical data for this compound and provided an overview of the experimental protocols used in its study. It is hoped that this consolidated information will serve as a valuable resource for researchers and professionals in related scientific fields.

References

A Technical Guide to the Thermal Properties and Decomposition of Kenyaite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal behavior of kenyaite (Na₂Si₂₂O₄₅·10H₂O), a layered hydrous sodium silicate (B1173343). Understanding the thermal properties of this compound is crucial for its application in areas such as catalysis, adsorption, and the development of novel materials. This document summarizes key quantitative data, details common experimental protocols, and illustrates the analytical workflow.

Thermal Decomposition Pathway of Na-Kenyaite

The thermal decomposition of Na-kenyaite is a multi-stage process involving dehydration, dehydroxylation, a period of structural stability, and eventual transformation into crystalline silica (B1680970) phases at high temperatures.

  • Stage 1: Dehydration (Room Temperature to ~200°C) The initial heating stage involves the loss of physically adsorbed water on the crystal surface and the more loosely bound interlayer water molecules. Thermogravimetric analysis (TGA) shows a distinct mass loss in this phase, which is typically complete by 200°C.[1] This process is characterized by a significant endothermic peak in Differential Thermal Analysis (DTA) curves.

  • Stage 2: Structural Stability and Dehydroxylation (~200°C to ~700°C) After the initial dehydration, the layered crystalline structure of Na-kenyaite remains remarkably stable over a broad temperature range, from 200°C up to 700°C.[1] Within this range, the more tightly bound structural hydroxyl groups (silanol groups, ≡Si-OH) are gradually removed in a process known as dehydroxylation. This results in further mass loss, though typically less pronounced than the initial dehydration.

  • Stage 3: High-Temperature Phase Transformation (>700°C) Above 700°C, the layered silicate structure of this compound begins to decompose.[1] This collapse of the crystal lattice is followed by recrystallization into more stable, anhydrous crystalline forms of silica. The final transformation products are typically α-quartz and, at higher temperatures, cristobalite.[1] This structural reorganization is associated with a distinct exothermic event in DTA analysis.

Quantitative Thermal Analysis Data

The following tables summarize the key quantitative data derived from the thermal analysis of Na-kenyaite.

Table 1: Thermogravimetric Analysis (TGA) Data for Na-Kenyaite

Temperature Range (°C)Key Events & Mass LossAssociated Process
~25 - 200Initial, significant mass loss.Dehydration: Removal of physisorbed and interlayer water.
~200 - 700Gradual, secondary mass loss.Dehydroxylation: Removal of structural hydroxyl (silanol) groups.
> 700Minimal further mass loss.Structural decomposition and phase transformation.

Table 2: Differential Thermal Analysis (DTA) Events for Na-Kenyaite

Approximate Peak Temperature (°C)Type of EventAssociated Thermal Process
~80 - 150EndothermicEnergy absorption for the evaporation of adsorbed and interlayer water.
~200 - 700Broad, weak endothermic eventsEnergy absorption for the removal of structural hydroxyl groups.
> 700ExothermicEnergy release due to the crystallization of amorphous silica into α-quartz and cristobalite.

Table 3: Structural Changes of this compound upon Heating (from In-situ XRD)

MaterialTemperature (°C)Basal Spacing (d₀₀₁) ChangeStructural Observation
Na-Kenyaite25 - 200Significant decreaseLoss of interlayer water causes layer collapse.
Na-Kenyaite200 - 700Relatively stableThe dehydrated layered structure is maintained.[1]
Na-Kenyaite> 700Loss of reflectionDecomposition of the layered structure.[1]

Experimental Protocols

The characterization of this compound's thermal properties relies on standardized thermoanalytical and structural analysis techniques.

3.1 Sample Preparation: Hydrothermal Synthesis

A common method for synthesizing Na-kenyaite is the hydrothermal treatment of a sodium silicate gel.[2]

  • Reactant Preparation : A gel is prepared by mixing a silica source (e.g., fumed silica, amorphous SiO₂), sodium hydroxide (B78521) (NaOH), and deionized water.[1][3] Typical molar ratios are in the range of 5SiO₂ : 1Na₂O : 122H₂O.[1]

  • Hydrothermal Reaction : The mixture is sealed in a Teflon-lined stainless-steel autoclave and heated under autogenous pressure.

  • Crystallization Conditions : Pure Na-kenyaite can be formed at temperatures between 170°C and 190°C with reaction times ranging from 24 to 48 hours.[1][2]

  • Product Recovery : After cooling, the solid product is recovered by filtration, washed thoroughly with deionized water to remove excess alkali, and dried at a low temperature (e.g., 60-80°C).

3.2 Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

This protocol outlines a typical simultaneous TGA-DTA experiment to determine mass loss and thermal events.

  • Instrumentation : A simultaneous TGA/DTA instrument is used.

  • Sample Preparation : A small amount of the dried this compound powder (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina (B75360) or platinum).[4]

  • Reference Material : An empty, identical crucible or a crucible containing a thermally stable reference material (e.g., calcined alumina) is placed on the reference balance.

  • Experimental Conditions :

    • Atmosphere : The sample is heated in a controlled atmosphere, typically flowing dry air or an inert gas like nitrogen or argon, at a constant flow rate (e.g., 30-50 mL/min).

    • Heating Program : The sample is heated from ambient temperature to a final temperature (e.g., 1000-1200°C) at a constant, linear heating rate (e.g., 10°C/min).[5]

  • Data Collection : The instrument continuously records the sample mass (TGA curve), the temperature difference between the sample and reference (DTA curve), and the sample temperature.[6]

3.3 In-situ High-Temperature X-ray Diffraction (HT-XRD)

This method is used to monitor changes in the crystal structure of this compound as a function of temperature.

  • Instrumentation : An X-ray diffractometer equipped with a high-temperature sample stage.

  • Sample Preparation : A thin layer of the this compound powder is uniformly spread on the sample holder of the high-temperature stage.

  • Heating Program : The sample is heated in a controlled manner, either stepwise (holding at specific temperatures to collect a full diffraction pattern) or with a slow, continuous ramp.

  • Data Collection : XRD patterns are collected over a defined 2θ range at various temperature intervals (e.g., every 50°C) during the heating process.

  • Data Analysis : The collected patterns are analyzed to identify phase changes, track the position of characteristic diffraction peaks (like the basal spacing reflection), and observe the appearance of new crystalline phases (e.g., quartz, cristobalite).[7]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and thermal analysis of this compound.

Experimental_Workflow cluster_synthesis 1. Synthesis of this compound cluster_characterization 2. Initial Characterization cluster_thermal_analysis 3. Thermal Analysis cluster_results 4. Data Analysis & Interpretation s1 Reactants (SiO2, NaOH, H2O) s2 Hydrothermal Synthesis (e.g., 170-190°C, 24-48h) s1->s2 s3 Washing & Drying s2->s3 s4 Na-Kenyaite Powder s3->s4 c1 XRD (Phase Purity, Basal Spacing) s4->c1 c2 FTIR (Functional Groups) s4->c2 c3 SEM (Morphology) s4->c3 ta1 TGA/DTA (Mass Loss, Thermal Events) s4->ta1 ta2 In-situ HT-XRD (Structural Changes) s4->ta2 r1 Decomposition Pathway ta1->r1 r2 Phase Transformation Products (α-Quartz, Cristobalite) ta1->r2 r3 Quantitative Data (Tables) ta1->r3 ta2->r1 ta2->r2 ta2->r3

Caption: Experimental workflow for this compound synthesis and thermal analysis.

References

An In-depth Technical Guide to the Cation Exchange Capacity (CEC) of Na-Kenyaite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cation exchange capacity (CEC) of Na-kenyaite, a layered silicate (B1173343) with significant potential in various applications, including drug delivery. This document outlines the intrinsic CEC properties of Na-kenyaite, detailed experimental protocols for its measurement, and the key factors influencing its ion exchange behavior.

Introduction to Na-Kenyaite and its Cation Exchange Capacity

Na-kenyaite is a hydrous sodium silicate mineral with a layered structure. The layers are composed of interconnected [SiO₄] tetrahedra, with terminal silanol (B1196071)/siloxy groups on either side. The interlayer space contains exchangeable sodium cations and water molecules. This structure imparts Na-kenyaite with a significant cation exchange capacity (CEC), which is a measure of its ability to adsorb and exchange positive ions.

The theoretical CEC of Na-kenyaite is reported to be 130 meq/100 g, which is higher than that of many aluminosilicate (B74896) layered materials[1]. This high CEC makes Na-kenyaite a promising material for applications requiring the uptake and release of cationic species, such as in the removal of heavy metals from wastewater and as a carrier for cationic drugs[1]. The removal of pollutants and the loading of drug molecules in layered silicates are often dependent on the material's CEC rather than its surface area[1].

Quantitative Data on Cation Exchange Capacity

The cation exchange properties of Na-kenyaite have been investigated with various cations. The following table summarizes the available quantitative data from ion-exchange experiments.

Exchanged CationMolar Ratio (Cation:Si)Molar Ratio (M:kenyaite)Reference
Silver (Ag⁺)0.01–0.0770.1 - 3 (AgNO₃:this compound)[2][3][4][5]
Copper (Cu²⁺)0.009–0.0440.1 - 3 (Cu(NO₃)₂:this compound)[2][3][4][5]
Basic Blue-41-Adsorption capacity: 123-151 mg/g[1][5]

Note: The molar ratio of M:this compound refers to the initial composition of the reaction mixture for ion exchange.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the accurate determination and interpretation of the CEC of Na-kenyaite.

A common method for synthesizing Na-kenyaite is the hydrothermal method.

  • Starting Materials: Amorphous silicon dioxide (a-SiO₂) and a solution of sodium hydroxide (B78521) (NaOH) are typically used[2].

  • Procedure:

    • Amorphous SiO₂ is mixed with a 30 mL solution of NaOH in a Teflon-lined autoclave. A common molar ratio of SiO₂:NaOH is 1:0.1[2].

    • The autoclave is heated to 190°C for 24 hours[2].

    • The resulting product is filtered, washed with distilled water, and dried at 60°C for 24 hours[2].

  • Factors Influencing Synthesis: The synthesis of Na-kenyaite can be influenced by temperature and the composition of the starting gel. For instance, Na-kenyaite can be formed from the conversion of Na-magadiite by increasing the synthesis temperature from 150°C to 170°C[1]. Direct synthesis without the formation of Na-magadiite is also possible by adjusting the initial gel composition[1].

The ammonium (B1175870) acetate (B1210297) method is a widely accepted standard procedure for determining the CEC of clay minerals.

  • Principle: The exchangeable cations in the Na-kenyaite are replaced by ammonium ions (NH₄⁺) from a buffered ammonium acetate solution. The amount of adsorbed ammonium is then determined, which corresponds to the CEC of the material.

  • Reagents:

    • 1 M Ammonium acetate (NH₄OAc) solution, buffered to pH 7.0.

    • Ethanol (B145695) (95%) for washing.

    • 1 M Potassium chloride (KCl) or sodium chloride (NaCl) solution for extracting the adsorbed ammonium.

  • Procedure:

    • Saturation: A known mass of the Na-kenyaite sample is treated with the 1 M NH₄OAc solution. The mixture is shaken to ensure complete exchange of the original cations with NH₄⁺. This step is often repeated multiple times.

    • Removal of Excess Ammonium: The sample is then washed with ethanol to remove any excess, non-adsorbed ammonium acetate from the solution and the particle surfaces.

    • Extraction of Adsorbed Ammonium: The NH₄⁺ ions that have been adsorbed onto the this compound are then displaced by adding a solution of a different cation, typically K⁺ or Na⁺ (e.g., 1 M KCl or NaCl).

    • Quantification: The concentration of the displaced NH₄⁺ in the resulting solution is determined. This can be done using methods such as Kjeldahl distillation or colorimetric techniques. The measured amount of ammonium is then used to calculate the CEC of the Na-kenyaite in meq/100 g.

Visualization of Methodologies and Influencing Factors

To better illustrate the experimental workflow and the relationships between various factors influencing the CEC of Na-kenyaite, the following diagrams are provided.

Experimental_Workflow_CEC_Determination cluster_synthesis Na-Kenyaite Synthesis cluster_cec CEC Determination (Ammonium Acetate Method) SiO2 Amorphous SiO₂ Autoclave Hydrothermal Treatment (190°C, 24h) SiO2->Autoclave NaOH NaOH Solution NaOH->Autoclave Product Na-Kenyaite Product Autoclave->Product Saturation Saturation with 1M NH₄OAc (pH 7.0) Product->Saturation Sample Washing Washing with Ethanol Saturation->Washing Extraction Extraction with 1M KCl or NaCl Washing->Extraction Quantification Quantification of Displaced NH₄⁺ Extraction->Quantification CEC_Value CEC Value (meq/100g) Quantification->CEC_Value

Figure 1: Experimental workflow for the synthesis of Na-kenyaite and determination of its CEC.

Factors_Influencing_CEC cluster_synthesis_params Synthesis Parameters cluster_material_props Material Properties cluster_environmental_factors Environmental Factors CEC Cation Exchange Capacity (CEC) of Na-Kenyaite Temperature Temperature Crystallinity Crystallinity Temperature->Crystallinity Time Reaction Time Time->Crystallinity Composition Initial Gel Composition (SiO₂:NaOH:H₂O) Composition->Crystallinity Crystallinity->CEC ParticleSize Particle Size ParticleSize->CEC pH pH of Solution pH->CEC CationType Nature of Exchanging Cation (Size, Charge) CationType->CEC

Figure 2: Factors influencing the cation exchange capacity of Na-kenyaite.

Factors Influencing the Cation Exchange Capacity of Na-Kenyaite

The CEC of Na-kenyaite is not a fixed value but is influenced by several factors related to its synthesis, intrinsic material properties, and the surrounding environmental conditions.

  • Temperature and Time: The temperature and duration of the hydrothermal synthesis can affect the crystallinity and phase purity of the resulting Na-kenyaite[6]. Higher temperatures (e.g., 170°C) can lead to the formation of Na-kenyaite from Na-magadiite[1][6]. The crystallinity of the material can, in turn, influence the number of accessible exchange sites.

  • Initial Gel Composition: The molar ratios of SiO₂, NaOH, and H₂O in the initial synthesis gel are critical in determining the final product's phase and properties, including its CEC[3].

  • Crystallinity: The degree of crystallinity of the Na-kenyaite can impact its CEC. A more ordered crystalline structure may present a more defined and accessible interlayer space for cation exchange. The water content used during synthesis has been reported to affect the crystallinity of Na-kenyaite[1].

  • Particle Size: The size of the Na-kenyaite particles can influence the kinetics of ion exchange, with smaller particles generally exhibiting faster exchange rates due to a larger external surface area.

  • pH of the Solution: The pH of the surrounding solution can significantly affect the CEC of silicate minerals. For layered silicates, an increase in pH generally leads to an increase in negative surface charge due to the deprotonation of surface silanol groups (Si-OH → Si-O⁻ + H⁺), thereby increasing the CEC[7][8][9]. Conversely, at lower pH, the higher concentration of H⁺ ions can compete with other cations for the exchange sites, potentially reducing the effective CEC[7].

  • Nature of the Exchanging Cation: The efficiency of cation exchange is also dependent on the properties of the cation being exchanged, including its size, charge, and hydration radius. Divalent cations, for instance, are often more strongly adsorbed than monovalent cations[8].

Conclusion and Future Outlook

Na-kenyaite possesses a high theoretical cation exchange capacity, making it a material of significant interest for researchers, particularly in the field of drug delivery. This guide has provided a detailed overview of its CEC, including quantitative data, experimental protocols for its determination, and the key factors that influence this important property.

While the ion exchange with certain metal cations has been explored, further research is needed to establish a comprehensive dataset of CEC values for a wider range of cations, including various drug molecules. A deeper quantitative understanding of how synthesis parameters can be tuned to optimize the CEC for specific applications would also be highly valuable. The continued investigation into the cation exchange properties of Na-kenyaite will undoubtedly pave the way for its successful application in advanced drug delivery systems and other technological fields.

References

A Technical Guide to the Surface Area and Porosity of Kenyaite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the surface area and porosity of Kenyaite, a layered hydrous sodium silicate (B1173343). The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals working with or considering this compound for various applications, including its potential as a drug delivery vehicle. This guide summarizes key quantitative data, details experimental protocols for synthesis and characterization, and provides visual representations of the workflows involved.

Introduction to this compound

This compound is a naturally occurring and synthetically produced layered silicate mineral with the general chemical formula Na₂Si₂₂O₄₅·10H₂O. Its structure consists of negatively charged silicate layers held together by hydrated sodium cations in the interlayer space. This layered structure imparts unique properties to this compound, including the potential for intercalation of various molecules and ions, which is of particular interest in fields such as catalysis and drug delivery. The surface area and porosity of this compound are critical parameters that dictate its performance in these applications, influencing factors such as loading capacity, release kinetics, and catalytic activity.

Surface Area and Porosity of this compound: A Quantitative Overview

The surface properties of this compound have been a subject of investigation, with some seemingly contradictory findings in the literature. While the dense silicate layers of this compound are considered non-porous, the bulk material can exhibit surface area and porosity due to the arrangement of its plate-like crystals and the presence of interlayer spaces.

Nitrogen adsorption-desorption analysis is the primary technique used to characterize the surface area and porosity of materials like this compound. The Brunauer-Emmett-Teller (BET) method is employed to calculate the specific surface area, while the Barrett-Joyner-Halenda (BJH) method is used to determine the pore size distribution.

A study on the surface heterogeneity of synthetic layered silicates provides specific quantitative data for Na-kenyaite. The nitrogen adsorption-desorption isotherm for Na-kenyaite is characteristic of a mostly non-porous material, yet it reveals the presence of some microporosity.[1]

Table 1: Quantitative Surface Area and Porosity Data for Na-Kenyaite

ParameterValueMethodReference
BET Specific Surface Area20.8 m²/gNitrogen Adsorption[1]
Micropore VolumePresence indicatedt-plot treatment[1]
Pore VolumeNot explicitly quantified--
Pore Size DistributionNot explicitly quantified--

It is important to note that the statement of this compound having "no porosity" likely refers to the dense nature of the individual silicate sheets themselves, not the bulk material which can have inter-particle porosity.[2][3][4][5] Further research is needed to fully quantify the pore volume and pore size distribution of both as-synthesized and modified this compound to provide a more complete picture of its porous structure.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the characterization of its surface area and porosity.

Hydrothermal Synthesis of Sodium this compound (Na-Kenyaite)

Hydrothermal synthesis is the most common method for producing crystalline this compound. The following is a generalized protocol based on procedures described in the literature.[2][3][4][6][7][8]

Materials:

Equipment:

  • Teflon-lined stainless steel autoclave

  • Oven capable of maintaining temperatures up to 200°C

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Preparation of the Synthesis Gel:

    • Dissolve a specific amount of sodium hydroxide in deionized water in a beaker with stirring.

    • Slowly add the silica source to the NaOH solution while stirring continuously to form a homogeneous gel. The molar ratio of SiO₂:NaOH:H₂O is a critical parameter and typically ranges from 8:1:50 to 20:1:500.[6]

  • Hydrothermal Treatment:

    • Transfer the synthesis gel into a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in a preheated oven.

    • Heat the autoclave at a temperature between 150°C and 200°C for a duration ranging from 24 hours to several days.[2][7] The reaction time is inversely proportional to the temperature.

  • Product Recovery and Purification:

    • After the specified reaction time, cool the autoclave to room temperature.

    • Open the autoclave and collect the solid product by filtration.

    • Wash the product repeatedly with deionized water until the pH of the filtrate is neutral.

    • Dry the final product in an oven at a temperature between 60°C and 100°C overnight.

Diagram of Hydrothermal Synthesis Workflow:

Hydrothermal_Synthesis cluster_prep Gel Preparation cluster_reaction Hydrothermal Reaction cluster_recovery Product Recovery A Dissolve NaOH in Deionized Water B Add Silica Source A->B C Stir to Homogeneous Gel B->C D Transfer Gel to Autoclave C->D E Heat in Oven (150-200°C, 24h - days) D->E F Cool to Room Temperature E->F G Filter and Collect Solid F->G H Wash with Deionized Water G->H I Dry the Product H->I

Caption: Hydrothermal synthesis workflow for Na-Kenyaite.

Nitrogen Adsorption-Desorption Analysis for Surface Area and Porosity Determination

This protocol outlines the standard procedure for analyzing the surface area and porosity of this compound using nitrogen gas adsorption.

Equipment:

  • Gas sorption analyzer

  • Sample tubes

  • Degassing station

  • Liquid nitrogen

Procedure:

  • Sample Degassing:

    • Accurately weigh a sufficient amount of the this compound sample into a sample tube.

    • Attach the sample tube to the degassing station of the gas sorption analyzer.

    • Degas the sample under vacuum at an elevated temperature (typically 110-150°C) for several hours to remove any adsorbed water and other volatile impurities from the surface.

  • Analysis:

    • Transfer the sample tube with the degassed sample to the analysis port of the instrument.

    • Immerse the sample tube in a dewar filled with liquid nitrogen to maintain a constant temperature of 77 K.

    • The instrument will then automatically introduce known amounts of nitrogen gas into the sample tube in a stepwise manner, measuring the pressure equilibration at each step to generate the adsorption isotherm.

    • After reaching a relative pressure close to 1, the instrument will then incrementally reduce the pressure, measuring the amount of gas desorbed at each step to generate the desorption isotherm.

  • Data Analysis:

    • BET Surface Area: The specific surface area is calculated from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.35 using the Brunauer-Emmett-Teller (BET) equation.

    • Pore Size Distribution: The pore size distribution is determined from the desorption branch of the isotherm using the Barrett-Joyner-Halenda (BJH) method. This method is most accurate for mesopores (2-50 nm).

    • Total Pore Volume: The total pore volume is typically estimated from the amount of nitrogen adsorbed at a relative pressure close to saturation (e.g., P/P₀ = 0.99).

Diagram of Nitrogen Adsorption-Desorption Analysis Workflow:

Nitrogen_Adsorption_Analysis cluster_prep Sample Preparation cluster_analysis Isotherm Measurement cluster_data Data Analysis A Weigh this compound Sample B Degas Sample under Vacuum (110-150°C) A->B C Mount Sample in Analyzer B->C D Cool to 77 K (Liquid N₂) C->D E Measure N₂ Adsorption Isotherm D->E F Measure N₂ Desorption Isotherm E->F G Calculate BET Surface Area F->G H Determine BJH Pore Size Distribution G->H I Estimate Total Pore Volume H->I

Caption: Workflow for surface area and porosity analysis.

Logical Relationships in this compound Synthesis and Properties

The properties of synthetic this compound, including its surface area and porosity, are intrinsically linked to the parameters of the hydrothermal synthesis process. Understanding these relationships is crucial for tailoring the material for specific applications.

Diagram of Synthesis-Property Relationships:

Synthesis_Property_Relationship cluster_synthesis Synthesis Parameters cluster_properties Material Properties Temp Temperature Crystallinity Crystallinity Temp->Crystallinity Morphology Crystal Morphology Temp->Morphology Time Time Time->Crystallinity Time->Morphology Reactants Reactant Ratios (SiO₂:NaOH:H₂O) Reactants->Crystallinity Reactants->Morphology SurfaceArea Surface Area Crystallinity->SurfaceArea Porosity Porosity Crystallinity->Porosity Morphology->SurfaceArea Morphology->Porosity

Caption: Influence of synthesis parameters on this compound properties.

Higher synthesis temperatures and longer reaction times generally lead to increased crystallinity of the this compound product. The reactant ratios significantly influence the phase purity and can affect the morphology of the resulting crystals. In turn, the crystallinity and morphology of the this compound particles are expected to directly impact the bulk surface area and porosity of the material. For instance, smaller, more agglomerated particles may result in a higher external surface area and greater interparticle porosity.

Conclusion

This technical guide has provided a detailed overview of the surface area and porosity of this compound, consolidating available quantitative data and outlining key experimental protocols. While as-synthesized this compound is often described as having dense, non-porous layers, the bulk material exhibits a measurable surface area and some degree of microporosity. The hydrothermal synthesis conditions play a critical role in determining the final physical properties of the material. For researchers and professionals in drug development, understanding and controlling these properties are paramount for the successful application of this compound as a potential excipient or drug carrier. Further systematic studies are warranted to establish a more comprehensive quantitative understanding of the porosity of this compound and to explore how modifications to its structure, such as delamination or pillaring, can be used to tailor its porous properties for specific applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Characteristics of Kenyaite

This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound, a hydrous sodium silicate (B1173343) with a layered structure. The information presented herein is intended for researchers, scientists, and professionals in drug development who may utilize this compound or similar layered silicates in their work. This guide covers the key spectroscopic techniques used to characterize this compound, including X-ray Diffraction (XRD), Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Introduction to this compound

This compound is a layered silicate mineral with the chemical formula Na₂Si₂₂O₄₁(OH)₈·6H₂O. Its structure consists of silicate sheets separated by interlayer regions containing sodium cations and water molecules. This unique structure allows for intercalation and ion-exchange properties, making it a material of interest for various applications, including catalysis, adsorption, and as a precursor for the synthesis of other materials. A thorough understanding of its spectroscopic characteristics is crucial for its identification, characterization, and functionalization.

X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for determining the crystal structure of this compound. The analysis of synthetic this compound has revealed a monoclinic crystal system with the space group Fdd2.[1] Rietveld refinement of the powder XRD data has provided detailed structural information, including lattice parameters and atomic coordinates.[1]

Quantitative XRD Data

The following table summarizes the characteristic X-ray diffraction peaks for a synthetic this compound sample, recorded with CuKα1 radiation (λ = 1.5406 Å).[2]

2θ (°)d-spacing (Å)(hkl)Relative Intensity (%)
4.45419.82(004)100
8.9169.91(008)50
13.396.61(0012)20
17.884.96(0016)10
22.403.97(0020)30
24.3113.66(200)40
26.903.31(0024)15
31.452.84(0028)5
36.052.49(0032)8

Lattice Parameters: [1][2]

  • a = 10.080(1) Å

  • b = 79.383(8) Å

  • c = 10.604(1) Å

  • α = 90.00°

  • β = 90.00°

  • γ = 90.00°

Experimental Protocol: Powder X-ray Diffraction

A typical experimental setup for the powder XRD analysis of this compound is as follows:

  • Sample Preparation: A synthetic this compound sample is finely ground to a homogeneous powder to ensure random orientation of the crystallites. The powder is then packed into a sample holder. To avoid preferred orientation of the plate-like crystals, capillary samples are often used.[2]

  • Instrumentation: A powder X-ray diffractometer equipped with a CuKα radiation source is used.

  • Data Collection:

    • Radiation: CuKα1 (λ = 1.5406 Å)

    • Scan Range (2θ): 2° to 70°

    • Step Size: 0.02°

    • Scan Speed: 1°/min

  • Data Analysis: The resulting diffraction pattern is analyzed to identify the peak positions (2θ), d-spacings, and relative intensities. Phase identification is performed by comparing the experimental pattern with standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD). For detailed structural analysis, Rietveld refinement is performed using appropriate software.

XRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_results Results start This compound Sample grind Grinding start->grind pack Packing into Holder grind->pack xrd XRD Instrument pack->xrd pattern Diffraction Pattern xrd->pattern phase Phase Identification pattern->phase rietveld Rietveld Refinement phase->rietveld structure Crystal Structure Lattice Parameters rietveld->structure

XRD Experimental Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound and probing its local structure. The spectrum of this compound is characterized by vibrations of the silicate framework, hydroxyl groups, and water molecules. Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy and Attenuated Total Reflectance (ATR)-FTIR are commonly used techniques.[1]

Quantitative FTIR Data

The following table presents the characteristic absorption bands observed in the ATR-FTIR spectrum of this compound and their tentative assignments based on the literature for layered silicates.

Wavenumber (cm⁻¹)Assignment
~3600-3000O-H stretching vibrations of interlayer and adsorbed water molecules
~1635H-O-H bending vibration of water molecules
~1220Si-O-Si asymmetric stretching vibrations
~1080Si-O-Si asymmetric stretching vibrations
~1020Si-O stretching vibrations
~795Si-O-Si symmetric stretching vibrations
~670Si-O-Si bending vibrations
~575Si-O-Si bending vibrations
~450Si-O bending vibrations

Note: The ATR-FTIR spectrum for this compound can be found in the Hydrous Layer Silicates Database.[2] The peak positions are approximate and can vary slightly depending on the sample preparation and hydration state.

Experimental Protocol: ATR-FTIR Spectroscopy

A general protocol for obtaining an ATR-FTIR spectrum of this compound is as follows:

  • Sample Preparation: A small amount of the powdered this compound sample is placed directly onto the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond crystal).

  • Data Collection:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Data Analysis: A background spectrum of the clean, empty ATR crystal is first collected. The sample spectrum is then recorded and ratioed against the background to produce the final absorbance or transmittance spectrum.

FTIR_Signaling_Pathway cluster_vibrations Molecular Vibrations cluster_groups Functional Groups O-H_stretch O-H Stretch (~3600-3000 cm⁻¹) H-O-H_bend H-O-H Bend (~1635 cm⁻¹) Si-O-Si_asym_stretch Si-O-Si Asymmetric Stretch (~1220, ~1080 cm⁻¹) Si-O_stretch Si-O Stretch (~1020 cm⁻¹) Si-O-Si_sym_stretch Si-O-Si Symmetric Stretch (~795 cm⁻¹) Si-O-Si_bend Si-O-Si Bend (~670, ~575 cm⁻¹) Si-O_bend Si-O Bend (~450 cm⁻¹) Water H₂O Water->O-H_stretch Water->H-O-H_bend Siloxane Si-O-Si Siloxane->Si-O-Si_asym_stretch Siloxane->Si-O-Si_sym_stretch Siloxane->Si-O-Si_bend Siloxane->Si-O_bend Silanol Si-OH Silanol->Si-O_stretch

FTIR Vibrational Modes

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for the symmetric vibrations of the silicate framework. It has been used to identify the presence of five- and six-membered rings within the silicate layers of this compound.[3]

Qualitative Raman Data
Wavenumber Region (cm⁻¹)Tentative Assignment
1000-1200Si-O stretching modes
600-800Si-O-Si symmetric stretching modes of silicate rings
400-600Si-O-Si bending modes
< 400Lattice vibrations
Experimental Protocol: Raman Spectroscopy

A typical experimental setup for Raman analysis of this compound would involve:

  • Sample Preparation: A small amount of the powdered sample is placed on a microscope slide.

  • Instrumentation: A Raman microscope equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a CCD detector.

  • Data Collection:

    • Laser Wavelength: 532 nm

    • Laser Power: < 10 mW (to avoid sample damage)

    • Objective: 50x

    • Acquisition Time: 10-60 seconds

    • Accumulations: 2-5

  • Data Analysis: The spectrum is baseline-corrected, and the peak positions and relative intensities are determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy is a powerful technique for probing the local environment of silicon and hydrogen atoms in this compound. ²⁹Si and ¹H Magic Angle Spinning (MAS) NMR are the most commonly employed techniques.

Quantitative NMR Data
  • ²⁹Si MAS NMR: The ²⁹Si MAS NMR spectrum of this compound shows the presence of two main types of silicon environments: Q³ (a silicon atom bonded to three other silicon atoms through oxygen bridges) and Q⁴ (a silicon atom bonded to four other silicon atoms). The ratio of Q⁴ to Q³ sites has been determined to be 4.0.[1] A peak at approximately -99 ppm has been reported, with an overlapping of Q⁴ bands in the range of -120 ppm to -100 ppm.[1]

  • ¹H MAS NMR: ¹H MAS NMR confirms the presence of strong intra-layer hydrogen bonds between the terminal O atoms (silanol/siloxy groups).[1]

NucleusChemical Shift (ppm)Assignment
²⁹Si~ -99Q³ (Si(OSi)₃(OH/ONa))
²⁹Si-100 to -120Q⁴ (Si(OSi)₄)
¹Hbroad signalsInterlayer H₂O, Si-OH
Experimental Protocol: Solid-State NMR Spectroscopy

A general protocol for solid-state NMR analysis of this compound is as follows:

  • Sample Preparation: The powdered this compound sample is packed into a MAS rotor (e.g., 4 mm or 7 mm).

  • Instrumentation: A solid-state NMR spectrometer operating at a high magnetic field (e.g., 9.4 T or 11.7 T).

  • Data Collection (²⁹Si MAS NMR):

    • Technique: Cross-polarization (CP) or direct polarization with high-power proton decoupling.

    • Spinning Speed: 5-10 kHz

    • Recycle Delay: 5-60 s

    • Contact Time (CP): 2-5 ms

  • Data Collection (¹H MAS NMR):

    • Technique: Single-pulse excitation.

    • Spinning Speed: 10-14 kHz

    • Recycle Delay: 5 s

  • Data Analysis: The spectra are processed (Fourier transformation, phasing, and baseline correction), and the chemical shifts and relative peak areas are determined.

NMR_Logic Kenyaite_Structure This compound Structure 29Si_NMR ²⁹Si MAS NMR Kenyaite_Structure->29Si_NMR 1H_NMR ¹H MAS NMR Kenyaite_Structure->1H_NMR Q3_Sites Q³ Sites (Si(OSi)₃(OH/ONa)) 29Si_NMR->Q3_Sites Q4_Sites Q⁴ Sites (Si(OSi)₄) 29Si_NMR->Q4_Sites Water Interlayer H₂O 1H_NMR->Water Silanol Silanol Groups (Si-OH) 1H_NMR->Silanol H_Bonds Hydrogen Bonds Silanol->H_Bonds

NMR Logical Relationships

Conclusion

The spectroscopic characterization of this compound using a combination of XRD, FTIR, Raman, and NMR spectroscopy provides a detailed understanding of its crystal structure, functional groups, and local atomic environments. This in-depth knowledge is essential for the rational design and application of this compound-based materials in various scientific and industrial fields, including potential applications in drug delivery and formulation. Further research to obtain more detailed quantitative Raman and NMR data would be beneficial for a more complete characterization of this interesting layered silicate.

References

Methodological & Application

Application Notes and Protocols: Hydrothermal Synthesis of Na-Kenyaite

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed protocols and comparative data for the hydrothermal synthesis of sodium kenyaite (Na-Kenyaite), a hydrous sodium silicate (B1173343). The information is intended for researchers, scientists, and professionals in materials science and development.

Introduction

Na-Kenyaite (Na₂Si₂₂O₄₅·10H₂O) is a layered silicate mineral first discovered in Lake Magadi, Kenya.[1] Its structure consists of silica (B1680970) layers held together by hydrated sodium cations, which gives it unique properties for ion exchange, adsorption, and catalysis.[1][2] Hydrothermal synthesis is the most common and effective method for producing crystalline Na-Kenyaite in the laboratory.[3] This method involves reacting a silica source with a sodium hydroxide (B78521) solution under elevated temperature and pressure in a sealed autoclave. The properties of the final product can be influenced by several factors, including the silica source, reactant molar ratios, temperature, and reaction duration.[4][5][6]

Comparative Synthesis Data

The successful synthesis of pure-phase Na-Kenyaite is highly dependent on the experimental conditions. The following table summarizes various reported protocols, highlighting the key parameters that influence the outcome.

Silica SourceMolar Ratio (Na₂O:SiO₂:H₂O)Temperature (°C)TimeOutcomeReference
Fumed Silica1:5:1221507 daysPure Na-Kenyaite[4]
Fumed Silica1:5:241502 daysPure Na-Kenyaite[3][4]
Colloidal SilicaNot specified1702 daysPure Na-Kenyaite[4]
Amorphous SiO₂Not specified19024 hoursNa-Kenyaite[3][7]
Amorphous SiO₂1:4.3:76 (NaOH/SiO₂=0.23)2006 hoursNa-Kenyaite[8]
Silica GelNot specified150Not specifiedNa-Kenyaite[7]
Aqueous SuspensionSiO₂/NaOH = 5-20100 - 150Several months (at 100°C)Na-Kenyaite[5][6]

Detailed Experimental Protocol

This protocol is based on a well-established method using fumed silica to produce a pure Na-Kenyaite phase.[4]

1. Materials and Reagents

  • Fumed Silica (SiO₂)

  • Sodium Hydroxide (NaOH), analytical grade

  • Distilled or Deionized Water (H₂O)

  • Teflon-lined stainless steel autoclave

  • Magnetic stirrer and stir bar

  • Drying oven

  • Filtration apparatus (e.g., Büchner funnel)

  • pH indicator paper or pH meter

2. Preparation of the Synthesis Gel (Molar Ratio 1 Na₂O : 5 SiO₂ : 122 H₂O)

  • In a beaker, dissolve 4.80 g of NaOH pellets in 105.00 g of distilled water. Stir the solution until the NaOH is completely dissolved. Note: This reaction is exothermic.

  • While continuously stirring the NaOH solution, slowly add 45.00 g of fumed silica.

  • Continue stirring the resulting mixture vigorously for at least 30 minutes to ensure a homogeneous suspension is formed.[4]

  • Allow the mixture to stir for an additional hour at room temperature.[4]

3. Hydrothermal Treatment

  • Transfer the prepared gel into a Teflon-lined stainless steel autoclave of appropriate volume.

  • Seal the autoclave tightly to prevent any leakage.

  • Place the autoclave in a static drying oven preheated to 150°C.

  • Maintain the temperature for 7 days for the hydrothermal crystallization to occur.[4]

    • Alternative Condition: A shorter reaction time can be achieved at higher temperatures. For instance, using colloidal silica as the source, pure Na-Kenyaite can be obtained at 170°C after 48 hours.[4] Reducing the water content (e.g., to a molar ratio of 1:5:24) can also shorten the synthesis time to 2 days at 150°C.[3][4]

4. Product Recovery and Washing

  • After the reaction period, turn off the oven and allow the autoclave to cool down to room temperature naturally. Do not quench or force cool the autoclave.

  • Once cooled, carefully open the autoclave in a fume hood.

  • Collect the solid product by filtration using a Büchner funnel.

  • Wash the collected white solid repeatedly with distilled water until the pH of the filtrate is neutral (pH ≈ 7). This step is crucial to remove any unreacted NaOH and other soluble impurities.

  • Perform a final wash with ethanol (B145695) to aid in the drying process.

5. Drying and Storage

  • Dry the washed product in an oven at 60-80°C overnight or until a constant weight is achieved.

  • The resulting fine white powder is synthetic Na-Kenyaite.

  • Store the final product in a sealed container in a desiccator to prevent moisture absorption.

Visualized Experimental Workflow

The following diagram illustrates the key stages of the hydrothermal synthesis protocol.

G reagents 1. Prepare Reagents (NaOH, H₂O, Fumed Silica) mixing 2. Dissolve NaOH in H₂O Add Silica & Stir (1 hr) reagents->mixing autoclave 3. Transfer Gel to Teflon-lined Autoclave mixing->autoclave hydrothermal 4. Hydrothermal Treatment (e.g., 150°C, 7 days) autoclave->hydrothermal cooling 5. Cool to Room Temperature hydrothermal->cooling filtration 6. Filter and Wash (with H₂O until pH neutral) cooling->filtration drying 7. Dry in Oven (60-80°C) filtration->drying product 8. Final Product: Na-Kenyaite Powder drying->product

Caption: Workflow for the hydrothermal synthesis of Na-Kenyaite.

References

Application Notes and Protocols: Step-by-Step Preparation of Synthetic Kenyaite

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Kenyaite is a hydrous sodium silicate (B1173343) mineral belonging to the family of layered silicates. Its structure consists of silicate sheets separated by hydrated sodium cations in the interlayer space. This unique layered morphology allows for various chemical modifications, such as ion exchange and intercalation of guest molecules, making synthetic this compound a material of interest for applications in catalysis, adsorption, and materials science. For drug development professionals, synthetic layered silicates are increasingly investigated as potential drug delivery systems to enhance the bioavailability of poorly soluble drugs and to achieve controlled release kinetics. This document provides detailed protocols for the hydrothermal synthesis of this compound, summarizes key quantitative data from scientific literature, and outlines the experimental workflow.

Experimental Protocols

The most common and effective method for synthesizing this compound is the hydrothermal method, which involves the crystallization of a silica (B1680970) source and an alkali source in an aqueous solution under elevated temperature and pressure.

Protocol 1: High-Purity Na-Kenyaite Synthesis

This protocol is adapted from studies that successfully synthesized pure-phase Na-Kenyaite using fumed silica as the silicon source.[1][2][3][4]

1. Reagent Preparation:

  • Prepare a sodium hydroxide (B78521) (NaOH) solution by dissolving the required amount of NaOH pellets in deionized water.
  • Weigh the appropriate amount of fumed silica. The molar ratio of the final gel should be approximately 5 SiO₂ : 1 Na₂O : 122 H₂O.[4]

2. Gel Formation:

  • Slowly add the fumed silica to the NaOH solution while stirring vigorously to ensure a homogeneous suspension.
  • Continue stirring the mixture for 1-3 hours at room temperature to form a consistent gel.

3. Hydrothermal Synthesis:

  • Transfer the resulting gel into a Teflon-lined stainless-steel autoclave.
  • Seal the autoclave and place it in a programmable oven.
  • Heat the autoclave to 170°C and maintain this temperature for 48 hours.[2][4]

4. Product Recovery and Purification:

  • After the reaction period, cool the autoclave to room temperature.
  • Recover the solid product by filtration (e.g., using a Büchner funnel).
  • Wash the product repeatedly with deionized water until the pH of the filtrate is neutral (pH ~7).
  • Dry the final product in an oven at 60-80°C overnight.

Protocol 2: (Na, K)-Kenyaite Synthesis at Lower Temperature

This protocol allows for the formation of this compound at a lower temperature by introducing potassium carbonate, which facilitates crystallization.[5]

1. Reagent Preparation:

  • Prepare a solution containing sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) in deionized water.
  • Weigh the amorphous silica source. The target molar ratios are H₂O/SiO₂ = 18.5, NaOH/SiO₂ = 0.23, and NaOH/K₂CO₃ between 0.95 and 23.[5]

2. Suspension Formation:

  • Add the amorphous silica to the alkaline solution under constant stirring to form a homogeneous suspension.

3. Hydrothermal Synthesis:

  • Transfer the suspension to a Teflon-lined stainless-steel autoclave.
  • Seal the autoclave and place it in an oven.
  • Heat the autoclave to 150°C and maintain this temperature for 48 hours.[5]

4. Product Recovery and Purification:

  • Cool the autoclave to room temperature.
  • Isolate the solid product by filtration.
  • Wash the product thoroughly with deionized water to remove any unreacted reagents.
  • Dry the purified (Na, K)-Kenyaite in an oven at 60-80°C.

Data Presentation: Synthesis Parameters

The formation of this compound is highly sensitive to the synthesis conditions. The table below summarizes various parameters reported in the literature for successful this compound synthesis.

Silica SourceAlkali Source(s)Molar RatiosTemperature (°C)TimeResulting Phase(s)Reference(s)
Fumed SilicaNaOH5 SiO₂ : 1 Na₂O : 122 H₂O1507 daysPure Na-Kenyaite[4]
Fumed SilicaNaOH5 SiO₂ : 1 Na₂O : 122 H₂O1702 daysPure Na-Kenyaite[1][4]
Colloidal SilicaNaOHNot specified1702 daysPure Na-Kenyaite[4]
Amorphous SiO₂NaOHH₂O/SiO₂ = 18.5, NaOH/SiO₂ = 0.232006 hoursNa-Kenyaite[5]
Amorphous SiO₂NaOH, K₂CO₃H₂O/SiO₂=18.5, NaOH/SiO₂=0.23, NaOH/K₂CO₃=0.95-2315048 hours(Na, K)-Kenyaite[5]
Amorphous SiO₂KOHH₂O/SiO₂ = 18.5, KOH/SiO₂ = 0.2318516 hoursK-Kenyaite[5]
Amorphous SiO₂NaOHSiO₂/NaOH = 5-20, H₂O/NaOH = 50-500100-150Several months (at 100°C)Magadiite -> this compound -> Quartz[6]
Fumed SilicaNaOHNa₂O : 5 SiO₂ : 24 H₂O1502 daysPure Na-Kenyaite[1]

Experimental Workflow Visualization

The general workflow for the hydrothermal synthesis of this compound involves preparation of reagents, hydrothermal reaction, and product isolation.

This compound Synthesis Workflow General Workflow for Hydrothermal Synthesis of this compound cluster_0 1. Reagent Preparation cluster_1 2. Gel/Suspension Formation cluster_2 3. Hydrothermal Reaction cluster_3 4. Product Isolation & Purification cluster_4 5. Characterization reagent_si Silica Source (e.g., Fumed Silica) mixing Vigorous Mixing (1-3 hours at RT) reagent_si->mixing reagent_na Alkali Source (e.g., NaOH Solution) reagent_na->mixing autoclave Autoclave Treatment (e.g., 150-200°C) (6 hours - 7 days) mixing->autoclave filtration Filtration autoclave->filtration washing Washing (with Deionized Water) filtration->washing drying Drying (60-80°C) washing->drying characterization XRD, SEM, FTIR, etc. drying->characterization

Caption: Hydrothermal synthesis workflow for this compound.

Application Notes for Drug Development

While specific studies on this compound for drug delivery are limited, its properties as a layered silicate suggest significant potential, analogous to other clay minerals like montmorillonite (B579905) and layered double hydroxides used in pharmaceuticals.[7][8][9]

  • Controlled Drug Release: The interlayer space of this compound can host cationic or polar drug molecules through ion exchange or intercalation. This encapsulation can protect the drug from premature degradation and control its release rate, which is beneficial for developing sustained-release formulations.

  • Bioavailability Enhancement: For poorly water-soluble drugs (BCS Class II/IV), intercalation into the hydrophilic layers of this compound can improve wettability and increase the dissolution rate, thereby enhancing oral bioavailability.[8]

  • Pharmaceutical Excipient: Due to its high surface area and swelling capacity, synthetic this compound could be explored as a functional excipient, serving as a disintegrant, binder, or stabilizing agent in solid dosage forms.[7]

  • Carrier for Biologics: The layered structure may offer a protective environment for sensitive biologic drugs, such as peptides or nucleic acids, shielding them from enzymatic degradation in the gastrointestinal tract.

The diagram below illustrates the conceptual mechanism of incorporating a drug into the this compound structure.

Drug Intercalation Conceptual Diagram of Drug Intercalation into this compound Layers cluster_drugs cluster_intercalated layer1 Silicate Layer layer2 Silicate Layer layer3 Silicate Layer D1 Drug D2 Drug process Intercalation Process D2->process D3 Drug ID1 Drug ID2 Drug process->ID1

Caption: Drug intercalation within this compound's silicate layers.

References

Application Notes and Protocols for Na-Kenyaite Synthesis Using Fumed Silica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Sodium Kenyaite (Na-Kenyaite), a layered silicate (B1173343), utilizing fumed silica (B1680970) as the silicon source. These protocols are intended for researchers in materials science, chemistry, and drug development who are interested in the synthesis and application of this versatile material.

Introduction

Na-Kenyaite is a hydrous sodium silicate with a layered structure, making it a material of interest for applications in adsorption, catalysis, and as a potential excipient or carrier in drug delivery systems. The choice of silica source is a critical parameter in its synthesis, influencing the purity, crystallinity, and morphology of the final product. Fumed silica, with its high purity and reactivity, has been demonstrated to be an effective precursor for the synthesis of a pure Na-Kenyaite phase. This document outlines the hydrothermal synthesis of Na-Kenyaite from fumed silica and provides detailed experimental protocols and characterization data.

Data Presentation

Table 1: Summary of Synthesis Parameters for Na-Kenyaite Using Fumed Silica
ParameterValueReference
Molar Ratio (SiO₂:Na₂O:H₂O) 5:1:122[1][2][3][4]
5:1:24[2][5]
Synthesis Temperature (°C) 150 - 170[1][2][3][4][6]
Reaction Time (days) 2 - 7[1][2][3][6]
Silica Source Fumed Silica[1][2][4][5][6]
Resulting Phase Pure Na-Kenyaite[1][2][5]
Table 2: Physicochemical Properties of Na-Kenyaite Synthesized from Fumed Silica
PropertyValueReference
Crystallite Size (nm) ~140[1]
Surface Area (m²/g) 25.00 - 30.00[1]
Morphology Distinct from cauliflower-like morphology obtained from colloidal silica[2][4]
Thermal Stability Stable up to 700°C after dehydration at 200°C[2][3][6]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Na-Kenyaite (High Water Content)

This protocol is adapted from studies that successfully synthesized pure Na-Kenyaite using a higher water content in the reaction mixture.[1][2][3][4]

1. Materials:

2. Equipment:

  • Teflon-lined stainless steel autoclave
  • Magnetic stirrer and hot plate
  • Oven or furnace capable of maintaining 150-170°C
  • Centrifuge
  • Filtration apparatus (e.g., Büchner funnel)
  • Drying oven

3. Procedure:

  • Preparation of Sodium Hydroxide Solution: In a beaker, dissolve 4.80 g of NaOH in 105.00 g of distilled water with continuous stirring until the NaOH is completely dissolved.
  • Addition of Fumed Silica: While stirring, gradually add 45.00 g of fumed silica to the sodium hydroxide solution. Continue stirring for at least 30 minutes to ensure a homogeneous gel is formed. This corresponds to a molar ratio of approximately 5SiO₂:Na₂O:122H₂O.
  • Hydrothermal Treatment: Transfer the resulting gel into a Teflon-lined stainless steel autoclave. Seal the autoclave and place it in a preheated oven at a temperature between 150°C and 170°C.
  • Reaction Time: Maintain the autoclave at the set temperature for a period of 2 to 7 days.[1][2][3][6] A longer reaction time of 7 days may be required at the lower end of the temperature range (150°C).[1]
  • Product Recovery: After the designated reaction time, carefully remove the autoclave from the oven and allow it to cool to room temperature.
  • Washing and Separation: Open the autoclave and collect the solid product. Wash the product repeatedly with distilled water to remove any unreacted reagents. Centrifugation and decantation or vacuum filtration can be used for this purpose. Continue washing until the pH of the washing water is neutral.
  • Drying: Dry the final product in an oven at a temperature of 60-80°C overnight.

Protocol 2: Hydrothermal Synthesis of Na-Kenyaite (Low Water Content)

This protocol outlines the synthesis of Na-Kenyaite with a reduced water content, which has been shown to facilitate the formation of the pure phase at lower temperatures and shorter reaction times.[1][2][5]

1. Materials and Equipment:

  • Same as Protocol 1.

2. Procedure:

  • Preparation of Sodium Hydroxide Solution: Dissolve the appropriate amount of NaOH in 20.00 g of distilled water. The amount of NaOH and fumed silica should be adjusted to maintain a Na₂O/5SiO₂ ratio.
  • Addition of Fumed Silica: Gradually add the corresponding amount of fumed silica to the NaOH solution with vigorous stirring to form a thick gel.
  • Hydrothermal Treatment: Transfer the gel to a Teflon-lined stainless steel autoclave and heat it to 150°C.
  • Reaction Time: Maintain the temperature for 2 days.[1][2][5]
  • Product Recovery, Washing, and Drying: Follow steps 5-7 from Protocol 1.

Mandatory Visualizations

Na_Kenyaite_Synthesis_Workflow cluster_preparation Reactant Preparation cluster_synthesis Hydrothermal Synthesis cluster_purification Product Purification & Drying NaOH Sodium Hydroxide (NaOH) NaOH_Solution NaOH Solution NaOH->NaOH_Solution H2O Distilled Water (H₂O) H2O->NaOH_Solution Fumed_Silica Fumed Silica (SiO₂) Gel Homogeneous Gel Fumed_Silica->Gel NaOH_Solution->Gel Autoclave Transfer to Autoclave Gel->Autoclave Transfer Heating Heating (150-170°C, 2-7 days) Autoclave->Heating Cooling Cooling to Room Temp. Heating->Cooling Washing Washing with Distilled Water Cooling->Washing Separation Centrifugation / Filtration Washing->Separation Drying Drying (60-80°C) Separation->Drying Final_Product Pure Na-Kenyaite Drying->Final_Product

Caption: Workflow for the hydrothermal synthesis of Na-Kenyaite.

Logical_Relationships cluster_reactants Starting Materials cluster_parameters Synthesis Parameters cluster_product Product Characteristics Fumed Silica Fumed Silica Na-Kenyaite Phase Purity Na-Kenyaite Phase Purity Fumed Silica->Na-Kenyaite Phase Purity Influences Morphology Morphology Fumed Silica->Morphology Determines NaOH NaOH H₂O H₂O Temperature Temperature Crystallinity Crystallinity Temperature->Crystallinity Affects Time Time Time->Na-Kenyaite Phase Purity Impacts Molar Ratios Molar Ratios Molar Ratios->Na-Kenyaite Phase Purity Determines

References

Application Notes and Protocols for Ion-Exchange Modification of Kenyaite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the ion-exchange modification of synthetic Na-Kenyaite, a layered silicate (B1173343) with significant potential in various applications, including drug delivery, catalysis, and environmental remediation. The procedures outlined below cover the initial synthesis of Na-Kenyaite, followed by ion-exchange processes to introduce inorganic cations (e.g., Ag⁺, Cu²⁺) for antimicrobial properties and organic cations for tailored surface chemistry.

Synthesis of Na-Kenyaite

The foundational step for any modification is the reliable synthesis of the precursor, Na-Kenyaite. The hydrothermal method is the most common and effective approach.

Experimental Protocol: Hydrothermal Synthesis of Na-Kenyaite

This protocol is adapted from procedures described in several studies.[1][2][3]

Materials:

Procedure:

  • Prepare the Gel Mixture:

    • Dissolve 4.80 g of NaOH in 105.00 g of distilled water.

    • Slowly add 45.00 g of fumed silica to the NaOH solution while stirring continuously for at least 30 minutes to form a homogeneous gel.[1] The resulting molar composition is approximately Na₂O/5SiO₂/122H₂O.[1]

    • Continue stirring the mixture for an additional hour at room temperature.

  • Hydrothermal Treatment:

    • Transfer the resulting gel into a Teflon-lined autoclave.

    • Seal the autoclave and place it in a static oven.

    • Heat the autoclave to a temperature between 150°C and 190°C.[1][2][4] The optimal temperature can influence the purity and crystallinity of the final product. For instance, pure Na-Kenyaite can be achieved at 170°C for 48 hours using colloidal silica or at 150°C for 7 days with fumed silica.[1] Another protocol suggests 190°C for 24 hours using amorphous SiO₂ blocks.[2]

  • Product Recovery:

    • After the designated reaction time, allow the autoclave to cool to room temperature.

    • Filter the solid product from the solution.

    • Wash the product thoroughly with distilled water until the pH of the filtrate is neutral.

    • Dry the synthesized Na-Kenyaite in an oven at 60-80°C for 24 hours.[2]

Characterization: The synthesized Na-Kenyaite should be characterized using Powder X-ray Diffraction (PXRD) to confirm the crystalline phase, Scanning Electron Microscopy (SEM) to observe the morphology, and Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups.[1][5]

Diagram of the Synthesis Workflow

SynthesisWorkflow A Prepare Gel (NaOH + SiO₂ + H₂O) B Stir at Room Temperature (1 hr) A->B Homogenize C Hydrothermal Treatment (150-190°C, 24h - 7d) B->C Transfer to Autoclave D Cool to Room Temperature C->D E Filter and Wash with Distilled H₂O D->E F Dry Product (60-80°C, 24h) E->F G Na-Kenyaite Powder F->G Final Product

Caption: Workflow for the hydrothermal synthesis of Na-Kenyaite.

Ion-Exchange with Inorganic Cations (Ag⁺ and Cu²⁺)

This procedure modifies Na-Kenyaite to incorporate metal ions with known antimicrobial properties, which is of particular interest in the development of new drug delivery systems and antimicrobial materials.[2][6]

Experimental Protocol: Ag⁺ and Cu²⁺ Ion Exchange

This protocol is based on the work of Ariyapala et al.[2][6]

Materials:

  • Synthesized Na-Kenyaite

  • Silver nitrate (B79036) (AgNO₃) or Copper(II) nitrate (Cu(NO₃)₂)

  • Distilled water

Procedure:

  • Prepare the Suspension:

    • Disperse a known amount of Na-Kenyaite in 100 mL of distilled water.

    • Prepare aqueous solutions of either AgNO₃ or Cu(NO₃)₂.

  • Ion-Exchange Reaction:

    • Add the metal nitrate solution to the Na-Kenyaite suspension. The molar ratio of the metal salt to Kenyaite can be varied to control the degree of ion exchange (e.g., ratios from 0.1 to 3).[2]

    • Stir the mixture continuously at room temperature for 24 hours.[2]

  • Product Recovery:

    • Filter the ion-exchanged this compound from the suspension.

    • Wash the product thoroughly with distilled water to remove any residual salts.

    • Dry the final product (Ag-Kenyaite or Cu-Kenyaite) in an oven at 60°C for 24 hours.[2]

Quantitative Data: The success of the ion exchange can be quantified by determining the elemental composition of the final product.

Sample NameMolar Ratio (M:this compound)Ag/Si RatioCu/Si RatioNa/Si RatioReference
Ag₀.₁-Kenyaite0.10.010-0.081[2][6][7]
Ag₀.₅-Kenyaite0.50.038-0.052[2][6][7]
Ag₃-Kenyaite3.00.077-0.013[2][6][7]
Cu₀.₁-Kenyaite0.1-0.0090.081[2][6][7]
Cu₀.₅-Kenyaite0.5-0.0220.068[2][6][7]
Cu₃-Kenyaite3.0-0.0440.046[2][6][7]

Table 1: Elemental composition of Ag- and Cu-exchanged this compound at different initial molar ratios.

Intercalation with Organic Cations

Modification with organic cations, such as quaternary alkylammonium salts, transforms the hydrophilic surface of this compound into an organophilic one.[5] This is crucial for applications involving the adsorption of organic molecules, such as certain drugs or environmental pollutants like acidic dyes.[4][5]

Experimental Protocol: Organic Cation Intercalation

Materials:

  • Synthesized Na-Kenyaite

  • Quaternary alkylammonium salt (e.g., Cetyltrimethylammonium bromide, C₁₆TMA-Br)

  • Distilled water

Procedure:

  • Prepare Solutions:

    • Prepare a suspension of Na-Kenyaite in distilled water.

    • Prepare a separate solution of the quaternary alkylammonium salt in distilled water.

  • Intercalation Reaction:

    • Heat both the this compound suspension and the surfactant solution to 60-80°C.

    • Slowly add the surfactant solution to the this compound suspension while stirring vigorously.

    • Maintain the temperature and continue stirring for several hours (e.g., 4-24 hours) to ensure complete intercalation.

  • Product Recovery:

    • Cool the mixture to room temperature.

    • Filter the resulting organo-Kenyaite.

    • Wash the product extensively with a water/ethanol mixture to remove excess surfactant, followed by a final wash with distilled water.

    • Dry the product in an oven at 60°C.

Quantitative Data: The modification significantly impacts the material's properties, which can be quantified as follows.

MaterialCation Exchange Capacity (meq/100g)Specific Surface Area (m²/g)Application NoteReference
Na-Kenyaite~130 (theoretical)Up to 180 (after pillaring)High CEC makes it suitable for cation exchange.[1][4][5]
Organo-Kenyaite-VariableOrganic modification improved the removal capacity for eosin (B541160) from 2 mg/g to 60 mg/g.[4][5][4][5]

Table 2: Physicochemical properties and performance of Na-Kenyaite and its organically modified form.

Diagram of the Ion-Exchange Workflow

IonExchangeWorkflow Start Synthesized Na-Kenyaite Powder Inorganic_Process Disperse in H₂O + Add Metal Salt Solution (e.g., AgNO₃, Cu(NO₃)₂) Start->Inorganic_Process Inorganic Modification Organic_Process Disperse in H₂O + Add Surfactant Solution (e.g., C₁₆TMA-Br) Start->Organic_Process Organic Intercalation Inorganic_Stir Stir at Room Temp (24 hours) Inorganic_Process->Inorganic_Stir Inorganic_Recover Filter, Wash, Dry Inorganic_Stir->Inorganic_Recover Inorganic_Product Inorganic Cation-Exchanged This compound (e.g., Ag-Kenyaite) Inorganic_Recover->Inorganic_Product Organic_Stir Stir at 60-80°C (4-24 hours) Organic_Process->Organic_Stir Organic_Recover Filter, Wash, Dry Organic_Stir->Organic_Recover Organic_Product Organo-Kenyaite Organic_Recover->Organic_Product

Caption: General workflows for modifying Na-Kenyaite via ion exchange.

References

Application Notes and Protocols for Kenyaite in Wastewater Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kenyaite, a hydrated layered sodium silicate (B1173343) mineral (Na₂Si₂₂O₄₅·10H₂O), has emerged as a promising and cost-effective adsorbent for the removal of various pollutants from wastewater. Its unique layered structure, high cation exchange capacity, and porous nature make it particularly effective in sequestering heavy metals and organic dyes. These application notes provide a comprehensive overview of the use of this compound in wastewater treatment, including detailed experimental protocols for its synthesis and application, as well as quantitative data on its performance.

Pollutant Removal Applications

This compound has demonstrated high efficiency in the removal of cationic pollutants from aqueous solutions. The primary mechanism of removal is attributed to ion exchange, where the sodium ions in the interlayer spaces of this compound are exchanged for positively charged pollutant molecules.

Heavy Metal Removal

This compound has shown selective adsorption of various heavy metal cations. In a quaternary system containing Copper (Cu²⁺), Lead (Pb²⁺), Cadmium (Cd²⁺), and Zinc (Zn²⁺), this compound exhibited a high affinity for lead and copper ions.[1]

Dye Removal

Synthetic dyes, commonly used in textile and other industries, are a significant source of water pollution. Na-kenyaite has proven to be an effective adsorbent for the removal of cationic dyes, such as Basic Blue 41 (BB-41).[1] Optimal dye removal of around 99% has been observed at pH levels above 7.[1]

Data Presentation

The following tables summarize the quantitative data on the removal of heavy metals and dyes using this compound.

Table 1: Heavy Metal Removal Efficiency of this compound in a Quaternary System

Heavy Metal IonRemoval Rate (%)
Lead (Pb²⁺)97
Copper (Cu²⁺)66
Cadmium (Cd²⁺)< 10
Zinc (Zn²⁺)< 10

Data sourced from a study on the selective adsorption of heavy metal cations by this compound.[1]

Table 2: Adsorption Parameters for Basic Blue 41 (BB-41) Dye Removal by Na-Kenyaite

ParameterValueReference
Optimal pH> 7[1]
Maximum Adsorption Capacity (q_max)124 - 165 mg/g[1]
Removal Efficiency at Optimal pH~99%[1]
Adsorption Isotherm ModelLangmuir[1]

Experimental Protocols

Protocol for Hydrothermal Synthesis of Na-Kenyaite

This protocol describes the synthesis of Na-kenyaite via a hydrothermal method.

Materials:

Procedure:

  • Prepare a sodium hydroxide solution by dissolving 4.80 g of NaOH in 105.00 g of distilled water.

  • Slowly add 45.00 g of fumed silica to the NaOH solution while stirring continuously for at least 30 minutes to form a gel. The molar composition of the resulting mixture is approximately Na₂O/5SiO₂/122H₂O.

  • Continue stirring the mixture for an additional hour at room temperature to ensure homogeneity.

  • Transfer the resulting gel into a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a static oven preheated to 150°C.

  • Maintain the hydrothermal treatment for 7 days.

  • After the reaction period, allow the autoclave to cool down to room temperature.

  • Collect the solid product by filtration and wash it thoroughly with distilled water until the pH of the filtrate is neutral.

  • Dry the synthesized Na-kenyaite in an oven at 60°C overnight.

  • Characterize the final product using techniques such as X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) to confirm the formation of the this compound phase.

Protocol for Batch Adsorption of Dyes from Wastewater

This protocol outlines the procedure for evaluating the dye removal efficiency of Na-kenyaite in a batch system.

Materials:

  • Synthesized Na-kenyaite

  • Stock solution of the target dye (e.g., Basic Blue 41)

  • Deionized water

  • Conical flasks or beakers

  • Orbital shaker

  • UV-Vis spectrophotometer

  • pH meter

  • 0.1 M HCl and 0.1 M NaOH solutions for pH adjustment

Procedure:

  • Prepare a series of dye solutions of known concentrations by diluting the stock solution with deionized water.

  • For each experiment, add a specific amount of Na-kenyaite (e.g., 0.1 g) to a conical flask containing a known volume of the dye solution (e.g., 50 mL).

  • Adjust the initial pH of the solutions to the desired values using 0.1 M HCl or 0.1 M NaOH.

  • Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) at a controlled temperature (e.g., 25°C) for a predetermined contact time to reach equilibrium.

  • After shaking, separate the adsorbent from the solution by centrifugation or filtration.

  • Measure the final concentration of the dye in the supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the specific dye.

  • Calculate the amount of dye adsorbed per unit mass of this compound (qₑ, in mg/g) and the percentage of dye removal using the following equations:

    • qₑ = (C₀ - Cₑ) * V / m

    • Removal (%) = [(C₀ - Cₑ) / C₀] * 100

    Where:

    • C₀ is the initial dye concentration (mg/L)

    • Cₑ is the equilibrium dye concentration (mg/L)

    • V is the volume of the solution (L)

    • m is the mass of the adsorbent (g)

Protocol for Batch Adsorption of Heavy Metals from Wastewater

This protocol details the procedure for assessing the heavy metal removal capacity of this compound.

Materials:

  • Synthesized this compound

  • Stock solutions of heavy metal salts (e.g., Pb(NO₃)₂, Cu(NO₃)₂)

  • Deionized water

  • Centrifuge tubes or flasks

  • Shaker

  • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

  • pH meter

  • Nitric acid (for sample preservation)

Procedure:

  • Prepare standard solutions of the heavy metals of interest.

  • Place a known mass of this compound into a series of centrifuge tubes or flasks.

  • Add a fixed volume of the heavy metal solution with a known initial concentration to each tube.

  • Adjust the pH of the solutions to the desired value.

  • Agitate the mixtures at a constant speed and temperature for a specified contact time.

  • Separate the solid and liquid phases by centrifugation.

  • Take an aliquot of the supernatant, acidify it with nitric acid, and analyze the final heavy metal concentration using AAS or ICP-OES.

  • Calculate the adsorption capacity and removal efficiency as described in the dye adsorption protocol.

Visualizations

Experimental_Workflow cluster_synthesis This compound Synthesis cluster_adsorption Wastewater Treatment cluster_analysis Analysis & Regeneration S1 Reactant Mixing (NaOH, SiO₂, H₂O) S2 Hydrothermal Treatment (150°C, 7 days) S1->S2 S3 Washing & Drying S2->S3 S4 Characterization (XRD, SEM) S3->S4 A2 Batch Adsorption (this compound + Wastewater) S4->A2 A1 Wastewater (Dyes/Heavy Metals) A1->A2 A3 Solid-Liquid Separation (Centrifugation/Filtration) A2->A3 A4 Treated Water A3->A4 A5 Spent Adsorbent A3->A5 An1 Concentration Analysis (UV-Vis/AAS/ICP-OES) A4->An1 R1 Regeneration A5->R1 Reuse R2 Reused this compound R1->R2 Reuse R2->A2 Reuse

Caption: Experimental workflow for this compound synthesis and application in wastewater treatment.

Adsorption_Mechanism cluster_this compound This compound Interlayer cluster_wastewater Wastewater cluster_process Ion Exchange Process K This compound (Na₂Si₂₂O₄₅·10H₂O) Na Na⁺ ions I Ion Exchange Na->I P Cationic Pollutants (e.g., Pb²⁺, Cu²⁺, Dyes) P->I I->K Pollutants Adsorbed I->Na Na⁺ Released

Caption: Ion exchange mechanism for pollutant removal by this compound.

References

Application Notes and Protocols for the Use of Kenyaite as a Catalyst Support

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kenyaite, a layered hydrous sodium silicate (B1173343) (Na₂Si₂₂O₄₅·10H₂O), has emerged as a promising material for catalyst support due to its unique lamellar structure, high surface area, and ion-exchange capabilities. Its layered nature allows for the intercalation of various metal species, leading to the creation of highly dispersed and active catalytic sites. This document provides detailed application notes and protocols for the synthesis of this compound and its subsequent use as a support for cobalt-platinum (Co-Pt) and tin (Sn) catalysts. These catalysts have shown significant activity in hydrocarbon oxidation and the synthesis of nopol (B1679846), a valuable fragrance ingredient.

I. Synthesis of this compound Support

The synthesis of this compound is typically achieved through a hydrothermal method. The following protocol is a general guideline, and specific parameters may be adjusted based on the desired material properties.

Experimental Protocol: Hydrothermal Synthesis of Sodium-Kenyaite (Na-Kenyaite)

Materials:

Equipment:

  • Teflon-lined stainless steel autoclave

  • Magnetic stirrer

  • Oven

  • Centrifuge or filtration apparatus

  • Drying oven

Procedure:

  • Preparation of the Synthesis Gel:

    • Prepare a sodium hydroxide solution by dissolving a calculated amount of NaOH in deionized water.

    • Slowly add the fumed silica to the NaOH solution while stirring vigorously to form a homogeneous gel. A typical molar composition of the final gel is 5SiO₂ : 1Na₂O : 122H₂O.

  • Hydrothermal Treatment:

    • Transfer the synthesis gel into a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in an oven preheated to a temperature between 150°C and 200°C.

    • Maintain the hydrothermal treatment for a period ranging from 24 hours to 7 days. Shorter reaction times are generally achieved at higher temperatures.

  • Product Recovery and Purification:

    • After the designated reaction time, allow the autoclave to cool to room temperature.

    • Recover the solid product by centrifugation or filtration.

    • Wash the product repeatedly with deionized water until the pH of the washing solution is neutral.

    • Dry the final Na-kenyaite product in an oven at 60-80°C overnight.

cluster_synthesis This compound Synthesis Workflow prep Gel Preparation (SiO2 + NaOH + H2O) hydro Hydrothermal Treatment (150-200°C, 24h - 7d) prep->hydro recover Product Recovery (Centrifugation/Filtration) hydro->recover wash Washing (Deionized Water) recover->wash dry Drying (60-80°C) wash->dry This compound Na-Kenyaite Support dry->this compound

Caption: Workflow for the hydrothermal synthesis of Na-Kenyaite.

II. Preparation of this compound-Supported Catalysts

This compound's utility as a catalyst support is realized by loading it with active metal species. Below are protocols for preparing Co-Pt and Sn-supported this compound catalysts.

A. Co-Pt Supported on this compound for Hydrocarbon Oxidation

Bimetallic Co-Pt catalysts supported on this compound have demonstrated high activity for the complete oxidation of volatile organic compounds (VOCs) such as n-hexane and benzene.[1] Two common methods for catalyst preparation are the ammonia (B1221849) method and incipient wetness impregnation.

This method promotes high dispersion of the metal particles on the support.[1]

Materials:

  • Na-Kenyaite support

  • Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)

  • Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)

  • Ammonium (B1175870) hydroxide solution (NH₄OH)

  • Deionized water

Procedure:

  • Preparation of Metal-Ammonia Complex Solution:

    • Dissolve calculated amounts of Co(NO₃)₂·6H₂O and H₂PtCl₆·6H₂O in deionized water.

    • Slowly add ammonium hydroxide solution to the metal salt solution with constant stirring until a clear solution of the metal-ammonia complexes is formed.

  • Impregnation:

    • Add the Na-kenyaite support to the metal-ammonia complex solution.

    • Stir the suspension for several hours at room temperature to ensure thorough impregnation.

  • Drying and Calcination:

    • Separate the solid by filtration or evaporation of the solvent.

    • Dry the impregnated support in an oven at 100-120°C.

    • Calcine the dried material in air at a temperature typically between 300°C and 500°C to decompose the precursors and form the metal oxides.

This technique uses a minimal amount of solution, equal to the pore volume of the support, to deposit the metal precursors.[2][3][4]

Materials:

  • Na-Kenyaite support

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)

  • Deionized water

Procedure:

  • Determine the Pore Volume of this compound:

    • The pore volume of the this compound support must be determined beforehand, typically by nitrogen adsorption-desorption analysis.

  • Prepare the Impregnation Solution:

    • Calculate the amounts of Co(NO₃)₂·6H₂O and H₂PtCl₆·6H₂O required for the desired metal loading.

    • Dissolve the metal salts in a volume of deionized water equal to the pore volume of the this compound to be used.

  • Impregnation:

    • Add the impregnation solution dropwise to the this compound support while mixing continuously to ensure uniform distribution.

  • Drying and Calcination:

    • Dry the impregnated material at 100-120°C.

    • Calcine the dried catalyst in air at 300-500°C.

B. Sn Supported on this compound for Nopol Synthesis

Sn-kenyaite catalysts are effective in the Prins condensation of β-pinene and paraformaldehyde to produce nopol.[5][6] Common preparation methods include ion exchange and incipient wetness impregnation.

This method is particularly effective for achieving high resistance to metal leaching.[6]

Materials:

  • Na-Kenyaite support

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Tin(IV) chloride pentahydrate (SnCl₄·5H₂O)

  • Deionized water

Procedure:

  • Preparation of Tin Solution:

    • Prepare an aqueous solution of the desired tin salt (e.g., SnCl₂) with a specific concentration.

  • Ion Exchange:

    • Suspend the Na-kenyaite in the tin salt solution.

    • Stir the suspension at room temperature for an extended period (e.g., 24 hours) to allow for the exchange of Na⁺ ions in the this compound with Sn²⁺ or Sn⁴⁺ ions.[7]

  • Washing and Drying:

    • Filter the solid and wash it thoroughly with deionized water to remove any residual chloride ions and unexchanged tin salts.

    • Dry the Sn-exchanged this compound at 100-120°C.

  • Calcination:

    • Calcine the dried material in air at a temperature around 500°C.

Materials:

  • Na-Kenyaite support

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Tin(IV) chloride pentahydrate (SnCl₄·5H₂O)

  • Appropriate solvent (e.g., deionized water or ethanol)

Procedure:

  • Determine the Pore Volume of this compound.

  • Prepare the Impregnation Solution:

    • Dissolve the calculated amount of the tin salt in a volume of solvent equal to the pore volume of the this compound.

  • Impregnation:

    • Add the solution dropwise to the this compound support with continuous mixing.

  • Drying and Calcination:

    • Dry the impregnated support at 100-120°C.

    • Calcine the material in air at around 500°C.

cluster_catalyst_prep Catalyst Preparation Workflow This compound Na-Kenyaite Support impregnation Impregnation/Ion Exchange (Metal Precursors) This compound->impregnation drying Drying (100-120°C) impregnation->drying calcination Calcination (300-500°C) drying->calcination catalyst This compound-Supported Catalyst calcination->catalyst

Caption: General workflow for preparing this compound-supported catalysts.

III. Characterization of this compound-Supported Catalysts

Thorough characterization is crucial to understand the physicochemical properties of the prepared catalysts and to correlate them with their catalytic performance.

Standard Characterization Protocols
  • X-ray Diffraction (XRD): Used to identify the crystalline phases present in the this compound support and the supported metal species, as well as to determine the interlayer spacing of the this compound.

  • Scanning Electron Microscopy (SEM): Provides information on the morphology and particle size of the this compound support and the catalyst particles.

  • Transmission Electron Microscopy (TEM): Offers higher resolution imaging to determine the size and dispersion of the supported metal nanoparticles.

  • Brunauer-Emmett-Teller (BET) Analysis: Measures the specific surface area, pore volume, and pore size distribution of the support and the final catalyst.

  • Temperature-Programmed Reduction (TPR): Investigates the reducibility of the metal oxide species on the support, providing insights into the metal-support interaction.

  • Temperature-Programmed Desorption (TPD): Used to study the acidic or basic properties of the catalyst surface by monitoring the desorption of probe molecules like ammonia (NH₃-TPD) or carbon dioxide (CO₂-TPD).

  • Fourier-Transform Infrared Spectroscopy (FTIR): Helps to identify the functional groups present on the surface of the catalyst and to study the adsorption of reactants.

IV. Catalytic Performance Evaluation

The prepared catalysts should be tested for their activity and selectivity in the target reactions.

A. Catalytic Oxidation of n-Hexane and Benzene

Experimental Setup:

  • A fixed-bed continuous flow reactor is typically used.

  • The catalyst is packed in the reactor, which is placed inside a furnace.

  • A gaseous mixture of the hydrocarbon (n-hexane or benzene), oxygen, and an inert gas (e.g., nitrogen) is passed through the catalyst bed.

  • The composition of the effluent gas is analyzed using a gas chromatograph (GC) equipped with an appropriate detector (e.g., FID or TCD).

Performance Metrics:

  • Conversion (%): The percentage of the hydrocarbon reactant that has been converted.

  • Selectivity (%): The percentage of the converted reactant that has formed the desired product (e.g., CO₂ and H₂O for complete oxidation).

B. Nopol Synthesis via Prins Condensation

Experimental Setup:

  • A batch reactor is commonly employed for this liquid-phase reaction.

  • The Sn-kenyaite catalyst, β-pinene, paraformaldehyde, and a solvent (e.g., toluene) are charged into the reactor.

  • The reaction is carried out at a specific temperature with constant stirring.

  • Samples are withdrawn at different time intervals and analyzed by GC to determine the conversion of β-pinene and the selectivity to nopol.

Performance Metrics:

  • β-pinene Conversion (%): The percentage of β-pinene that has reacted.

  • Nopol Selectivity (%): The percentage of the reacted β-pinene that has been converted to nopol.

V. Data Presentation

The following tables summarize representative data for the catalytic performance of this compound-supported catalysts.

Table 1: Catalytic Performance of Co-Pt/Kenyaite in Hydrocarbon Oxidation
CatalystReactantReaction Temperature (°C)Conversion (%)Reference
Co-Pt/Kenyaiten-Hexane250-350High activity reported[1]
Co-Pt/KenyaiteBenzene200-300High activity reported[1]

Note: Specific conversion values are often presented graphically in the source literature. The ammonia method for catalyst preparation generally leads to better performance due to finer metal dispersion.[1]

Table 2: Catalytic Performance of Sn-Kenyaite in Nopol Synthesis
Catalyst Preparation Methodβ-pinene Conversion (%)Nopol Selectivity (%)Nopol Yield (%)Reference
Ion Exchange~50>98~49.8[1][6]
Incipient Wetness ImpregnationData not specifiedData not specifiedData not specified[6]

Note: Sn-kenyaite prepared by ion exchange showed higher resistance to leaching compared to other methods.[6] While active, Sn-MCM-41 catalysts have shown higher nopol yields in some studies.[6]

Conclusion

This compound serves as a versatile and effective support for a range of catalysts. Its straightforward hydrothermal synthesis and the ability to tailor its properties through various metal loading techniques make it an attractive material for researchers in catalysis. The protocols and data presented herein provide a solid foundation for the development and application of this compound-supported catalysts in important chemical transformations. Further optimization of the synthesis and catalyst preparation parameters can lead to even more active and selective catalytic systems.

References

Application Notes and Protocols: Preparation of Organo-Kenyaite for Enhanced Dye Removal from Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic dyes, extensively used in various industries, are a significant source of water pollution. Their complex aromatic structures make them resistant to degradation, posing environmental and health risks. Organo-kenyaite, a surface-modified layered silicate (B1173343), has emerged as a promising adsorbent for the effective removal of these dyes from wastewater. This document provides detailed protocols for the synthesis of organo-kenyaite and its application in dye removal, along with relevant quantitative data and workflow visualizations.

Kenyaite is a hydrous sodium silicate mineral with a layered structure that allows for modification through ion exchange or grafting of organic molecules. This modification transforms the naturally hydrophilic surface of this compound into an organophilic one, significantly enhancing its affinity for organic dye molecules. The protocols outlined below describe two effective methods for preparing organo-kenyaite: one utilizing an organosilylating agent and another employing a cationic surfactant.

Experimental Protocols

Protocol 1: Synthesis of Organo-functionalized this compound via Silylation (2N-Ken)

This protocol is adapted from the work of G. G. L. D. F. L. and colleagues, focusing on the covalent grafting of an amine-containing silane (B1218182) to the this compound structure.[1][2]

1.1 Preparation of Protonated this compound (H-Kenyaite):

  • Start with crystalline layered sodium this compound (Na-Kenyaite). The synthesis of Na-kenyaite can be achieved via a hydrothermal process. A typical procedure involves preparing a mixture with a molar composition of Na₂O/5SiO₂/122H₂O.[3]

  • Dissolve 4.80 g of NaOH in 105.00 g of distilled water.

  • Add 45.00 g of fumed silica (B1680970) to the NaOH solution with continuous stirring for at least 30 minutes.

  • Continue stirring the resulting mixture for an additional hour at room temperature.

  • Transfer the mixture to a Teflon-lined autoclave and heat at 150°C for 7 days in a static oven.[3]

  • To prepare H-Kenyaite, treat the synthesized Na-Kenyaite with a hydrochloric acid solution to exchange the sodium ions with protons.[1][2] This creates silanol (B1196071) groups on the surface, which are essential for the subsequent silylation step.

1.2 Expansion of Basal Distance:

  • Disperse the H-Kenyaite in dimethyl sulfoxide (B87167) (DMSO), a polar organic solvent.

  • This step is crucial for expanding the interlayer space of the this compound, which facilitates the access of the silylating agent. The basal distance is expected to increase from approximately 1.62 nm to 1.99 nm.[1][2]

1.3 Organo-functionalization:

  • Couple the expanded H-Kenyaite with N-3-trimethoxysilylpropylethylenediamine as the silylating agent.[1][2]

  • The reaction is typically carried out in an appropriate organic solvent under reflux.

  • The silanol groups on the this compound surface react with the methoxysilyl groups of the silylating agent, forming covalent silicon-carbon bonds.[1][2]

  • The resulting organo-functionalized nanomaterial is designated as 2N-Ken.

  • The amount of silylating agent incorporated into the nanospace can be determined by elemental analysis, with reported values around 0.48 mmol g⁻¹.[1][2]

Protocol 2: Synthesis of Organo-Kenyaite via Cationic Surfactant Intercalation (C16TMA-Kenyaite)

This method involves the intercalation of a cationic surfactant, cetyltrimethylammonium (C16TMA+), into the layers of Na-Kenyaite.[4][5]

2.1 Preparation of Na-Kenyaite:

  • Synthesize Na-kenyaite using the hydrothermal method as described in Protocol 1.1.

2.2 Surfactant Intercalation:

  • Prepare a solution of cetyltrimethylammonium hydroxide (B78521) (C16TMAOH) or cetyltrimethylammonium bromide (C16TMA-Br).

  • Mix the solid Na-kenyaite with the C16TMAOH solution.[5] The concentration of the surfactant solution can be varied (e.g., 0.20 mM, 0.40 mM, 0.80 mM) to achieve different organic content in the final product.[4]

  • Allow the mixture to react, facilitating the exchange of sodium cations in the interlayer space of this compound with the C16TMA+ cations.

  • The resulting materials are organo-kenyaites, which can be denoted as C16Ken-x, where x corresponds to the initial concentration of the surfactant solution.

  • These C16TMA-kenyaites are reported to be stable at temperatures below 200°C.[4]

Application in Dye Removal: Batch Adsorption Studies

The following protocol outlines a general procedure for evaluating the dye removal efficiency of the prepared organo-kenyaites.

3.1 Preparation of Dye Solution:

  • Prepare a stock solution of the target dye (e.g., Sumifix Brilliant Orange 3R, Eosin (B541160), Basic Blue-41) in distilled water.

  • Prepare working solutions of desired concentrations by diluting the stock solution.

3.2 Batch Adsorption Experiment:

  • Accurately weigh a specific amount of organo-kenyaite adsorbent (e.g., 0.1 g) and add it to a known volume of the dye solution (e.g., 10 mL) in a sealed tube or flask.[4]

  • Agitate the mixture using a shaker at a constant temperature (e.g., 25°C or 298 K) for a predetermined period.[1][2][4]

  • To study the effect of various parameters, systematically vary the following:

    • Contact Time: Collect samples at different time intervals (e.g., up to 4 hours or more) to determine the equilibrium time.[1][2]

    • Adsorbent Dosage: Use different amounts of the adsorbent while keeping the dye concentration and volume constant.[3]

    • pH: Adjust the initial pH of the dye solution using HCl or NaOH before adding the adsorbent.[1][2][3]

    • Initial Dye Concentration: Perform experiments with different initial concentrations of the dye.[4]

    • Temperature: Conduct the experiments at different temperatures (e.g., 30-50°C) to study the thermodynamics of the adsorption process.[4]

3.3 Analysis:

  • After the desired contact time, separate the adsorbent from the solution by centrifugation or filtration.

  • Measure the final concentration of the dye in the supernatant using a UV-Vis spectrophotometer at the maximum absorbance wavelength of the dye.[4]

  • Calculate the amount of dye adsorbed per unit mass of the adsorbent (qₑ, in mg/g) and the percentage of dye removal.

Data Presentation

The following tables summarize the quantitative data on the dye removal performance of organo-kenyaites based on published literature.

Table 1: Adsorption Parameters for Sumifix Brilliant Orange 3R using 2N-Ken [1][2]

ParameterValue
Adsorbent2N-Ken (Organosilylated this compound)
DyeSumifix Brilliant Orange 3R
Equilibrium Time4 hours
Optimal pH4.0
Temperature298 ± 1 K
Best Fit Kinetic ModelFractional-order and Chemisorption
Best Fit Isotherm ModelSips

Table 2: Comparison of Eosin Dye Removal by Na-Kenyaite and C16TMA-Kenyaite [4][5]

AdsorbentMaximum Removal Capacity (mg/g)
Na-Kenyaite2
Organo-kenyaites (C16TMA-Ken)60

Table 3: Adsorption Parameters for Basic Blue-41 using Na-Kenyaite [3][6]

ParameterValue
AdsorbentNa-Kenyaite
DyeBasic Blue-41
Optimal pH> 7
Optimal Adsorption (%)~99%
Maximum Removal Capacity (Langmuir)124 - 165 mg/g

Visualizations

The following diagrams illustrate the experimental workflows for the preparation of organo-kenyaite and its application in dye removal.

experimental_workflow_synthesis cluster_protocol1 Protocol 1: Silylation cluster_protocol2 Protocol 2: Surfactant Intercalation p1_start Na-Kenyaite p1_step1 Acid Treatment (HCl) p1_start->p1_step1 p1_step2 H-Kenyaite p1_step1->p1_step2 p1_step3 DMSO Treatment (Expansion) p1_step2->p1_step3 p1_step4 Expanded H-Kenyaite p1_step3->p1_step4 p1_step5 Silylation with N-3-trimethoxysilyl- propylethylenediamine p1_step4->p1_step5 p1_end 2N-Ken (Organo-Kenyaite) p1_step5->p1_end p2_start Na-Kenyaite p2_step1 Mixing with C16TMAOH Solution p2_start->p2_step1 p2_end C16TMA-Kenyaite (Organo-Kenyaite) p2_step1->p2_end

Caption: Workflow for the synthesis of organo-kenyaite.

dye_removal_workflow start Prepare Dye Solution and Organo-Kenyaite step1 Mix Adsorbent and Dye Solution start->step1 step2 Agitate for a Specific Time step1->step2 step3 Separate Adsorbent (Centrifugation/Filtration) step2->step3 step4 Analyze Supernatant (UV-Vis Spectroscopy) step3->step4 end Calculate Adsorption Capacity and Removal % step4->end

Caption: Batch adsorption experiment workflow.

Conclusion

The protocols and data presented herein demonstrate that the surface modification of this compound into organo-kenyaite is a highly effective strategy for enhancing its dye removal capabilities. Both silylation and surfactant intercalation methods yield materials with significantly improved adsorption capacities for organic dyes compared to the unmodified this compound. The choice of modification method may depend on the specific target dye and desired surface properties. These application notes provide a comprehensive guide for researchers to prepare and evaluate organo-kenyaite for wastewater treatment applications.

References

Application Notes and Protocols for X-ray Diffraction (XRD) Analysis of Kenyaite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the structural analysis of kenyaite, a hydrous sodium silicate (B1173343) mineral, using X-ray Diffraction (XRD). This compound's layered structure and potential for ion exchange make it a material of interest in various fields, including catalysis, adsorption, and as an excipient in drug formulations. Accurate structural characterization by XRD is crucial for understanding its properties and performance.

Introduction to this compound and its Structural Analysis by XRD

This compound (Na₂Si₂₂O₄₅·10H₂O) is a layered silicate mineral characterized by sheets of SiO₄ tetrahedra.[1][2] The layers are held together by van der Waals forces and hydrated sodium cations residing in the interlayer space.[1] This structure allows for ion exchange and intercalation of various molecules, making it a versatile material.

X-ray diffraction is a primary and powerful technique for elucidating the crystal structure of this compound. By analyzing the diffraction pattern of a powdered this compound sample, one can determine its crystal system, lattice parameters, and the characteristic d-spacings of its crystallographic planes. This information is fundamental for phase identification, purity assessment, and understanding the effects of modifications such as ion exchange or thermal treatment.

Quantitative Data: Crystallographic Information for this compound

The crystallographic data for this compound can vary slightly depending on its synthesis conditions and whether it is naturally occurring or synthetic. Both monoclinic and orthorhombic crystal systems have been reported. Below is a summary of representative crystallographic data obtained from XRD analysis.

Parameter Monoclinic System Orthorhombic System Reference
Crystal System MonoclinicOrthorhombic (Space Group: Fdd2)[1]
Lattice Parameters a = 7.79 Å, b = 19.72 Å, c = 7.3 Å, β = 95.9°a = 10.080(1) Å, b = 79.383(8) Å, c = 10.604(1) Å[1]

Characteristic Powder X-ray Diffraction Peaks for Synthetic this compound (CuKα radiation)

d-spacing (Å) Relative Intensity (%) Reference
19.8100[1]
9.950[1]
4.9535[1]
4.6928[1]
3.4385[1]
3.3245[1]
3.2055[1]

Note: The relative intensities can be influenced by factors such as preferred orientation of the crystallites in the sample.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent analysis by XRD.

Protocol for Hydrothermal Synthesis of this compound

This protocol is adapted from established hydrothermal synthesis methods for producing crystalline this compound.[1][3][4]

Materials:

Procedure:

  • Prepare a sodium silicate solution by dissolving a specific molar ratio of sodium hydroxide in deionized water. A common molar composition for the synthesis gel is in the range of 1 NaOH : 4-8 SiO₂ : 80-150 H₂O.

  • Gradually add the amorphous silica source to the sodium hydroxide solution while stirring vigorously to form a homogeneous gel or suspension.

  • Transfer the resulting mixture into a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at a temperature between 170°C and 200°C for 24 to 72 hours.[1][3] The crystallization time and temperature can be optimized to control the crystallinity and phase purity of the this compound product.

  • After the hydrothermal treatment, allow the autoclave to cool to room temperature.

  • Recover the solid product by filtration or centrifugation.

  • Wash the product thoroughly with deionized water until the pH of the filtrate is neutral. This step is crucial to remove any residual sodium hydroxide.

  • Dry the final product in an oven at 60-80°C overnight. The resulting white powder is synthetic this compound.

Protocol for XRD Sample Preparation and Data Collection

Proper sample preparation is critical for obtaining high-quality XRD data and ensuring accurate structural analysis.[5][6][7]

Materials and Equipment:

  • Dried synthetic this compound powder

  • Agate mortar and pestle

  • Sieve with a fine mesh (e.g., <45 µm)

  • Powder XRD sample holder (e.g., zero-background holder)

  • Spatula and glass slide

  • Powder X-ray diffractometer

Procedure:

  • Grinding: Take a small amount of the dried synthetic this compound and gently grind it in an agate mortar and pestle to obtain a fine, homogeneous powder.[5][7] This step helps to reduce particle size and minimize preferred orientation effects.

  • Sieving (Optional): For quantitative analysis, it is recommended to sieve the ground powder to obtain a narrow particle size distribution.

  • Sample Mounting: Carefully load the fine this compound powder into the sample holder. Use a spatula to fill the cavity and a glass slide to gently press and flatten the surface of the powder, ensuring it is flush with the holder's surface.[7] Avoid excessive pressure, which can induce preferred orientation. For small sample amounts, a zero-background sample holder is recommended to minimize background noise.

  • Instrument Setup and Data Collection:

    • Place the sample holder into the powder X-ray diffractometer.

    • Set the instrument parameters for data collection. Typical settings for the analysis of layered silicates are as follows:

      • X-ray Source: CuKα (λ = 1.5406 Å)

      • Voltage and Current: 40 kV and 40 mA

      • Scan Range (2θ): 2° to 70°

      • Step Size: 0.02°

      • Time per Step: 1-2 seconds

    • Initiate the XRD scan to collect the diffraction pattern.

Data Analysis

The collected XRD data can be analyzed using appropriate software to identify the crystalline phases by comparing the experimental pattern with reference patterns from databases like the International Centre for Diffraction Data (ICDD). For more detailed structural analysis, Rietveld refinement can be performed. This method involves fitting a calculated diffraction pattern to the experimental data to refine crystallographic parameters such as lattice parameters, atomic positions, and site occupancies.[8]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and XRD analysis of this compound.

XRD_Workflow_this compound cluster_synthesis Hydrothermal Synthesis cluster_xrd XRD Analysis reagents Mixing of Reagents (Silica Source, NaOH, H₂O) gel Homogeneous Gel Formation reagents->gel hydrothermal Hydrothermal Treatment (170-200°C, 24-72h) gel->hydrothermal filtration Filtration and Washing hydrothermal->filtration drying Drying (60-80°C) filtration->drying kenyaite_powder Synthetic this compound Powder drying->kenyaite_powder grinding Grinding to Fine Powder kenyaite_powder->grinding mounting Sample Mounting grinding->mounting xrd_measurement XRD Data Collection mounting->xrd_measurement data_analysis Data Analysis (Phase ID, Rietveld Refinement) xrd_measurement->data_analysis

Caption: Experimental workflow for the synthesis and XRD analysis of this compound.

References

Application Notes and Protocols for Scanning Electron Microscopy (SEM) of Kenyaite Morphology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the morphological characterization of the layered silicate (B1173343) kenyaite using scanning electron microscopy (SEM). Detailed protocols for sample preparation and SEM imaging are outlined to ensure high-quality, reproducible results.

Introduction to this compound and its Morphological Significance

This compound is a hydrated sodium silicate mineral with a layered structure, belonging to the family of hydrous layer silicates. It can be synthesized hydrothermally, and its morphology is highly dependent on synthesis conditions such as temperature, time, and the silica (B1680970) source used.[1][2] The morphology of this compound, which can range from cauliflower-like agglomerates to hexagonal platy crystals and rosette-like structures, is a critical parameter influencing its properties and potential applications in areas such as catalysis, adsorption, and as a component in drug delivery systems.[1] SEM is an indispensable tool for visualizing the surface topography and morphology of this compound at the micro- and nanoscale.

Experimental Protocols

Hydrothermal Synthesis of this compound

This protocol describes a general method for the hydrothermal synthesis of this compound. The resulting morphology can be tuned by varying the parameters outlined in Table 1.

Materials:

  • Silica source (e.g., fumed silica, colloidal silica, amorphous silica blocks)[1][2]

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Prepare a gel with a specific SiO₂/NaOH/H₂O molar ratio (e.g., 5:1:122 for a pure Na-kenyaite phase using fumed silica).[2]

  • Stir the mixture vigorously until a homogeneous gel is formed.

  • Transfer the gel into a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 150-190°C) for a designated period (e.g., 24 hours to 7 days).[1][2]

  • After the reaction, allow the autoclave to cool to room temperature.

  • Filter the solid product and wash it thoroughly with deionized water until the pH of the filtrate is neutral.

  • Dry the final product in an oven at 60-80°C overnight.

SEM Sample Preparation

Proper sample preparation is crucial for obtaining high-quality SEM images of this compound, which is an electrically non-conductive material.

Materials:

  • Dried this compound powder

  • SEM stubs (aluminum)

  • Double-sided carbon adhesive tape

  • Sputter coater

  • Conductive target material (e.g., Gold (Au), Gold-Palladium (Au/Pd), Platinum (Pt))[3][4][5]

  • Argon gas for sputter coating[3]

Procedure:

  • Mounting:

    • Place a piece of double-sided carbon adhesive tape onto a clean SEM stub.

    • Carefully sprinkle a small amount of the dried this compound powder onto the adhesive tape.

    • Gently tap the side of the stub to remove any loose powder, ensuring a monolayer of particles if possible.

  • Sputter Coating:

    • Place the stub with the mounted sample into the chamber of a sputter coater.

    • Purge the chamber with argon gas.

    • Apply a thin, conductive coating of a noble metal (e.g., Au/Pd) onto the sample surface. A typical coating thickness for routine SEM is in the range of 5-20 nm.[3] The coating prevents charging of the sample surface under the electron beam and enhances the secondary electron signal for better imaging.[3]

SEM Imaging

Instrumentation:

  • A scanning electron microscope (e.g., JEOL JSM-6700F or similar).[1]

Imaging Parameters:

  • Accelerating Voltage: A range of 5-15 kV is generally suitable for imaging silicate materials like this compound.[6][7] Lower accelerating voltages (e.g., 5 kV) can provide better surface detail and reduce beam penetration, which is often desirable for morphological analysis.[7]

  • Working Distance (WD): An optimal working distance (e.g., 9-10 mm) should be chosen to balance image resolution and depth of field.[8]

  • Magnification: This will vary depending on the features of interest. Start with a low magnification (e.g., 500-1000x) to get an overview of the sample, and then increase the magnification (e.g., 5,000-50,000x or higher) to visualize finer details of the this compound morphology.[8]

  • Detection Mode: Secondary electron (SE) imaging is typically used for visualizing surface topography and morphology.

Data Presentation

The morphology of this compound is highly sensitive to the synthesis conditions. The following tables summarize the relationship between synthesis parameters and the resulting morphology as observed by SEM.

Table 1: Influence of Synthesis Parameters on this compound Morphology

ParameterVariationEffect on MorphologyReference(s)
Temperature 150°C vs. 170°CHigher temperatures can lead to the transformation from other silicate phases to this compound.[1]
Time 2 to 7 daysLonger reaction times can influence the crystallinity and phase purity.[2]
Silica Source Colloidal silica vs. Fumed silicaColloidal silica can lead to a "cauliflower-like" morphology, while fumed silica can produce a different, more defined morphology.[1]
Molar Ratios Varied SiO₂/NaOH/H₂OThe molar ratios of the reactants are critical for obtaining a pure this compound phase.[2]

Table 2: Quantitative Morphological Data of this compound from SEM Analysis

Morphological FeatureTypical DimensionsSynthesis ConditionsReference(s)
Platy Crystals Hexagonal plates of varying sizesSynthesized at 150°C for 7 days[2]
Rosette-like Aggregates -Often reported under various synthesis conditions[2]
Cauliflower-like Aggregates -Observed when using colloidal silica as the source[1]
Layer Thickness Approx. 1.59 nm (from crystal structure)-[1]

Note: Quantitative data for the dimensions of rosette and cauliflower-like aggregates from SEM is not extensively reported in the literature and would be a valuable area for further investigation.

Visualization of Workflows and Morphologies

experimental_workflow Experimental Workflow for SEM Analysis of this compound cluster_synthesis This compound Synthesis cluster_sem_prep SEM Sample Preparation cluster_sem_analysis SEM Analysis s1 Prepare Gel (Silica, NaOH, H₂O) s2 Hydrothermal Treatment (Autoclave, 150-190°C) s1->s2 s3 Washing and Drying s2->s3 p1 Mount on Stub (Carbon Tape) s3->p1 Synthesized this compound Powder p2 Sputter Coating (e.g., Au/Pd) p1->p2 a1 SEM Imaging (5-15 kV) p2->a1 Coated Sample a2 Morphological Characterization a1->a2 d1 Qualitative Analysis (Morphology Type) a2->d1 d2 Quantitative Analysis (Size, Dimensions) a2->d2

Caption: Experimental Workflow for SEM Analysis of this compound.

References

Application Note: Thermogravimetric Analysis of Kenyaite Stability

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kenyaite, a hydrous sodium silicate (B1173343) mineral, and its organically modified derivatives (organo-kenyaites) are materials with significant potential in various applications, including adsorption and catalysis. Understanding their thermal stability is crucial for determining their operational limits and for quality control in manufacturing processes. Thermogravimetric analysis (TGA) is a fundamental technique used to characterize the thermal stability of materials by measuring the change in mass as a function of temperature.

This application note provides a detailed protocol for conducting TGA on this compound and organo-kenyaite samples. It includes sample preparation, experimental parameters, and data interpretation, supported by quantitative data and visual workflows to aid researchers in their investigations.

Experimental Protocols

A detailed methodology for the thermogravimetric analysis of this compound and its derivatives is presented below. These protocols are based on established practices for analyzing layered silicates.[1]

Sample Preparation
  • Na-Kenyaite Synthesis: Na-kenyaite can be synthesized hydrothermally. A typical procedure involves heating a mixture of a silica (B1680970) source (e.g., fumed silica) and a sodium hydroxide (B78521) solution in a Teflon-lined stainless-steel autoclave at 170-180°C for 24-48 hours.[2][3][4] The resulting solid is then filtered, washed with deionized water, and dried at a low temperature (e.g., 40°C).[2]

  • Organo-Kenyaite Preparation: Organo-kenyaites are prepared by ion exchange from Na-kenyaite. For example, C16TMA-kenyaite can be synthesized by stirring Na-kenyaite in a solution of cetyltrimethylammonium hydroxide (C16TMAOH).[2] The product is then filtered, washed, and dried at room temperature.[2]

  • Sample for TGA: A small amount of the dried this compound or organo-kenyaite sample (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina (B75360) or platinum).

Instrumentation and Experimental Conditions
  • Instrument: A calibrated thermogravimetric analyzer.

  • Temperature Program:

    • Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of approximately 900-1000°C.

    • A linear heating rate of 10°C/min or 20°C/min is commonly used.[1][5]

  • Atmosphere:

    • The analysis is typically performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidative decomposition.[1] A purge gas flow rate of 20-50 mL/min is recommended.

    • Analysis in an air atmosphere can also be performed to study oxidative stability.[1]

  • Data Acquisition: The mass loss and temperature are continuously recorded throughout the experiment. The derivative of the mass loss with respect to temperature (DTG) is also typically plotted to identify the temperatures of maximum decomposition rates.

Data Presentation: Thermal Decomposition of this compound

The following table summarizes the quantitative data obtained from the thermogravimetric analysis of Na-kenyaite and a typical organo-kenyaite (C16TMA-kenyaite).

SampleTemperature Range (°C)Weight Loss (%)Associated Process
Na-Kenyaite ~25 - 200VariableDehydration: Loss of physically adsorbed and interlayer water molecules.[3]
~200 - 700MinimalStable region; the layered silicate structure is largely maintained.[3]
> 700GradualDehydroxylation and decomposition of the silicate structure, leading to the formation of α-quartz and subsequently cristobalite.[3]
Organo-Kenyaite (C16TMA-kenyaite) ~25 - 100MinorLoss of adsorbed water.
~200 - 450SignificantDecomposition and combustion of the intercalated organic surfactant (e.g., C16TMA+).[2]
> 450GradualDehydroxylation and decomposition of the silicate layers.

Visualizations

Experimental Workflow for TGA of this compound

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_data Data Analysis synthesis Synthesis of this compound/ Organo-kenyaite drying Drying of Sample synthesis->drying weighing Weighing into TGA Crucible drying->weighing instrument_setup Instrument Setup (Atmosphere, Flow Rate) weighing->instrument_setup temp_program Temperature Programming (Heating Rate, Range) instrument_setup->temp_program run_analysis Run TGA Experiment temp_program->run_analysis data_collection Data Collection (Mass vs. Temperature) run_analysis->data_collection data_processing Data Processing (TGA/DTG Curves) data_collection->data_processing interpretation Interpretation of Results data_processing->interpretation

Caption: Experimental workflow for the thermogravimetric analysis of this compound.

Thermal Decomposition Pathway of this compound

Decomposition_Pathway Na_this compound Na2Si22O45·10H2O (this compound) Dehydrated_this compound Dehydrated this compound (Na2Si22O45) Na_this compound->Dehydrated_this compound ~100-200°C (-H2O) Amorphous_Silica Amorphous Phase Dehydrated_this compound->Amorphous_Silica >700°C (Dehydroxylation) Cristobalite Cristobalite (SiO2) Amorphous_Silica->Cristobalite High Temp Organo_this compound C16TMA-Kenyaite Dehydrated_Organo Dehydrated Organo-Kenyaite Organo_this compound->Dehydrated_Organo <100°C (-H2O) Decomposed_Surfactant Decomposed Surfactant + Silicate Layers Dehydrated_Organo->Decomposed_Surfactant ~200-450°C (-Organic) Final_Product Silica Residue Decomposed_Surfactant->Final_Product >450°C (Dehydroxylation)

Caption: Logical relationship of this compound's thermal decomposition stages.

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal stability of this compound and its organic derivatives. The protocols and data presented in this application note provide a solid foundation for researchers to conduct reliable and reproducible TGA experiments. The distinct thermal decomposition profiles of Na-kenyaite and organo-kenyaites, primarily differing in the decomposition of the organic moiety in the latter, can be effectively elucidated using this technique. This information is critical for the development and application of these materials in various fields.

References

Application Note: Characterization of Kenyaite using Fourier-Transform Infrared Spectroscopy (FTIR)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Kenyaite is a hydrous sodium silicate (B1173343) mineral with a layered structure, first discovered in Lake Magadi, Kenya.[1] Its unique properties, including a high surface area and ion-exchange capacity, make it a subject of interest for applications in catalysis, adsorption, and materials science. Fourier-transform infrared (FTIR) spectroscopy is a rapid, non-destructive analytical technique ideal for characterizing the molecular structure of materials like this compound.[2][3] It provides a unique "fingerprint" based on the vibrational modes of chemical bonds within the material, allowing for identification, structural elucidation, and the study of interlayer water and hydroxyl groups.[2][4] This application note provides a summary of characteristic FTIR absorption bands for this compound and detailed protocols for its analysis.

Principle of FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber (the inverse of wavelength). When the frequency of the infrared radiation matches the vibrational frequency of a specific chemical bond or functional group, the radiation is absorbed. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, revealing the functional groups present. For layered silicates like this compound, FTIR is particularly useful for identifying vibrations associated with Si-O, Si-O-Si, and O-H bonds (from silanol (B1196071) groups and water molecules), providing insight into its framework and hydration state.[2][5]

Quantitative Data: Characteristic FTIR Bands of this compound

The FTIR spectrum of this compound is characterized by several distinct absorption bands corresponding to different vibrational modes of its silicate framework and associated water and hydroxyl groups. The precise positions of these bands may vary slightly depending on the sample's specific composition and hydration state.

Wavenumber (cm⁻¹)Vibrational Mode AssignmentReference
~3620 - 3700O-H stretching of isolated or inner silanol (Si-OH) groups[6]
~3400 - 3500Broad O-H stretching band of hydrogen-bonded water molecules and silanol groups[5]
~1630 - 1640H-O-H bending vibration of adsorbed or interlayer water molecules[6]
~1200 - 1000Strong, broad asymmetric Si-O-Si stretching vibrations within the silicate layers[2][5]
~796Symmetric Si-O-Si stretching vibrations[6]
~697Si-O lattice vibrations, characteristic of quartz-like structures[6]
~450 - 500Si-O-Si bending and deformation modes[2]

Experimental Protocols

Two common methods for FTIR analysis of solid powder samples like this compound are the Potassium Bromide (KBr) pellet method for transmission analysis and the Attenuated Total Reflectance (ATR) method.

Protocol 1: KBr Pellet Transmission Method

This is a traditional method that involves dispersing the sample in a dry, IR-transparent matrix.

Materials:

  • This compound sample

  • Spectroscopy-grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet-pressing die

  • Hydraulic press

  • FTIR Spectrometer

Procedure:

  • Sample Preparation:

    • Place approximately 1-2 mg of the this compound sample into a clean, dry agate mortar.

    • Add approximately 150-200 mg of dry, spectroscopy-grade KBr to the mortar.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the IR beam.

  • Pellet Formation:

    • Transfer the powder mixture to a pellet-pressing die.

    • Distribute the powder evenly to ensure a uniform pellet.

    • Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Collect the sample spectrum. A typical analysis is performed over a range of 4000 to 400 cm⁻¹.[7]

    • Average multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the collected spectrum (e.g., baseline correction, normalization).

    • Identify the positions of the absorption bands and compare them with reference data for this compound.

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid technique that requires minimal sample preparation.[8]

Materials:

  • This compound sample (as a fine powder)

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond crystal)[4]

  • Spatula

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is a fine powder to achieve good contact with the ATR crystal. If necessary, lightly grind the sample in an agate mortar.

  • Data Acquisition:

    • Clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Collect a background spectrum with the clean, empty ATR crystal. This is a critical step to reference the instrument's state.

    • Place a small amount of the this compound powder onto the center of the ATR crystal using a spatula, ensuring the crystal is fully covered.[4]

    • Apply pressure using the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[4]

    • Collect the sample spectrum over the desired range (e.g., 4000 to 400 cm⁻¹).

    • Average multiple scans to enhance spectrum quality.

  • Post-Analysis:

    • Release the pressure clamp and carefully remove the powder from the crystal surface.

    • Thoroughly clean the ATR crystal with a solvent-moistened wipe.

  • Data Analysis:

    • Process the spectrum. Note that ATR spectra can sometimes show slight peak shifts and different relative intensities compared to transmission spectra.

    • Identify the characteristic absorption bands of this compound.

Visualized Workflow

The following diagram illustrates the general workflow for the FTIR analysis of a this compound sample.

Caption: Experimental workflow for FTIR analysis of this compound.

References

Application Notes and Protocols for Solid-State NMR Spectroscopy in the Characterization of Kenyaite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the characterization of the layered silicate (B1173343) mineral Kenyaite using solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. Solid-state NMR is a powerful, non-destructive technique that provides atomic-level insights into the structure, connectivity, and dynamics of solid materials like this compound. This information is crucial for understanding its properties and potential applications, including its use as an excipient in drug formulations or as a precursor in materials synthesis.

Introduction to this compound and the Role of Solid-State NMR

This compound is a hydrous sodium silicate mineral with a layered structure. Its chemical formula is often given as Na₂Si₂₂O₄₅·10H₂O. The structure consists of silicate sheets separated by hydrated sodium ions in the interlayer space. The silicon atoms within the silicate layers are present in different coordination environments, primarily as Q³ (Si(OSi)₃(OH)) and Q⁴ (Si(OSi)₄) sites. The ratio and arrangement of these sites, the nature of the interlayer species (water and sodium ions), and the presence of hydrogen bonding networks are critical to this compound's properties.

Solid-state NMR spectroscopy is uniquely suited to probe these structural features:

  • ²⁹Si NMR provides direct information on the silicon-oxygen framework, allowing for the identification and quantification of different silicate (Qⁿ) sites.

  • ¹H NMR is highly sensitive to the local environment of protons, making it ideal for studying water molecules, silanol (B1196071) groups (Si-OH), and hydrogen bonding within the structure.

  • ²³Na NMR offers insights into the coordination environment and mobility of the sodium cations in the interlayer space.

By combining these techniques, a comprehensive structural model of this compound can be developed.

Data Presentation: Quantitative Solid-State NMR Data for this compound

The following tables summarize typical quantitative data obtained from solid-state NMR spectroscopy of this compound. These values are compiled from various studies on synthetic and natural this compound and related layered silicates.

Table 1: ²⁹Si Chemical Shifts for Silicon Sites in this compound

Silicon SiteChemical Shift (δ) / ppmReference Compound
Q⁴-110 to -115Tetramethylsilane (B1202638) (TMS)
-98 to -102Tetramethylsilane (TMS)

Note: The exact chemical shifts can vary depending on the degree of hydration, cation exchange, and structural disorder.

Table 2: ¹H Chemical Shifts for Proton Species in this compound

Proton SpeciesChemical Shift (δ) / ppmReference Compound
Adsorbed/Interlayer Water4.5 - 6.0Tetramethylsilane (TMS)
Silanol Groups (Si-OH)2.0 - 4.0Tetramethylsilane (TMS)
Strongly Hydrogen-Bonded Protons10.0 - 15.0Tetramethylsilane (TMS)

Table 3: ²³Na NMR Parameters for Sodium Ions in this compound

ParameterValueReference Compound
Isotropic Chemical Shift (δ_iso)-5 to -15 ppm1 M NaCl solution
Quadrupole Coupling Constant (Cq)1.0 - 2.5 MHz-

Note: The quadrupolar coupling constant is a measure of the interaction between the sodium nucleus and the local electric field gradient, providing information on the symmetry of the Na⁺ site.

Experimental Workflow for this compound Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a this compound sample using solid-state NMR.

G cluster_0 Sample Preparation cluster_1 Solid-State NMR Analysis cluster_2 Advanced 2D NMR cluster_3 Data Analysis & Interpretation Sample This compound Sample Hydration Control Hydration State Sample->Hydration Packing Pack into NMR Rotor Hydration->Packing Si29_NMR 29Si MAS NMR Packing->Si29_NMR H1_NMR 1H MAS NMR Packing->H1_NMR Na23_NMR 23Na MAS NMR Packing->Na23_NMR HETCOR 1H-29Si HETCOR Si29_NMR->HETCOR INADEQUATE 29Si-29Si INADEQUATE Si29_NMR->INADEQUATE Deconvolution Spectral Deconvolution Si29_NMR->Deconvolution H1_NMR->HETCOR H1_NMR->Deconvolution Na23_NMR->Deconvolution Connectivity Determine Connectivity HETCOR->Connectivity INADEQUATE->Connectivity Quantification Quantification of Sites Deconvolution->Quantification Structural_Model Develop Structural Model Quantification->Structural_Model Connectivity->Structural_Model

Caption: Experimental workflow for this compound characterization by solid-state NMR.

Experimental Protocols

The following are detailed protocols for conducting key solid-state NMR experiments for this compound characterization. These are generalized protocols and may require optimization based on the specific instrument and sample.

Protocol 1: Quantitative ²⁹Si Magic Angle Spinning (MAS) NMR

Objective: To identify and quantify the relative populations of Q³ and Q⁴ silicon sites in this compound.

1. Sample Preparation:

  • Ensure the this compound sample is in a powdered form.
  • To control the hydration level, equilibrate the sample in a desiccator with a saturated salt solution (e.g., MgCl₂ for ~33% relative humidity) for 48 hours.
  • Carefully pack the sample into a zirconia MAS rotor (typically 4 mm or 7 mm outer diameter). Ensure the packing is uniform to maintain stable spinning.

2. NMR Spectrometer Setup:

  • Spectrometer: A solid-state NMR spectrometer with a magnetic field strength of 7.0 T or higher is recommended.
  • Probe: A MAS probe capable of spinning rates up to 10 kHz.
  • Reference: Use an external standard of tetramethylsilane (TMS) or a secondary solid standard like Kaolinite (-91.5 ppm) for chemical shift referencing.

3. Acquisition Parameters:

  • Pulse Sequence: Single-pulse excitation with high-power ¹H decoupling (e.g., SPINAL-64 or TPPM).
  • Magic Angle Spinning (MAS) Rate: 5-10 kHz.
  • ²⁹Si Pulse Width: Calibrate a 90° pulse (typically 4-6 µs).
  • Recycle Delay: A long recycle delay is crucial for quantitative results due to the long spin-lattice relaxation times (T₁) of ²⁹Si. A delay of 5 times the longest T₁ is recommended. For silicates, this can be on the order of 600-1200 s. To determine the T₁, a saturation-recovery experiment should be performed.
  • Acquisition Time: 20-50 ms (B15284909).
  • Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (typically several hundred to thousands).

4. Data Processing and Analysis:

  • Apply an exponential line broadening of 50-100 Hz.
  • Perform Fourier transformation and phase correction.
  • Deconvolute the resulting spectrum using appropriate lineshapes (e.g., Gaussian/Lorentzian) to separate the Q³ and Q⁴ resonances.
  • Integrate the peaks to determine the relative ratio of Q³ to Q⁴ sites.

Protocol 2: ¹H MAS NMR

Objective: To characterize the different proton environments, including water, silanol groups, and hydrogen bonding.

1. Sample Preparation:

  • Follow the same procedure as for ²⁹Si MAS NMR. Controlling the hydration state is particularly critical for ¹H NMR.

2. NMR Spectrometer Setup:

  • Spectrometer and Probe: Same as for ²⁹Si NMR.
  • Reference: External TMS.

3. Acquisition Parameters:

  • Pulse Sequence: Single-pulse excitation.
  • MAS Rate: Fast MAS rates (>10 kHz) are desirable to average out strong ¹H-¹H dipolar couplings and improve resolution.
  • ¹H Pulse Width: Calibrate a 90° pulse (typically 2-4 µs).
  • Recycle Delay: ¹H T₁ values are generally shorter than for ²⁹Si. A recycle delay of 5 s is often sufficient, but should be verified with a T₁ measurement.
  • Number of Scans: Typically 64-256 scans provide a good signal-to-noise ratio.

4. Data Processing and Analysis:

  • Apply a small exponential line broadening (10-20 Hz).
  • Perform Fourier transformation and phase correction.
  • Identify and assign peaks corresponding to different proton species.

Protocol 3: ²³Na MAS NMR

Objective: To investigate the coordination environment of sodium cations in the interlayer space.

1. Sample Preparation:

  • Follow the same procedure as for ²⁹Si MAS NMR.

2. NMR Spectrometer Setup:

  • Spectrometer and Probe: Same as for ²⁹Si NMR.
  • Reference: External 1 M NaCl aqueous solution (0 ppm).

3. Acquisition Parameters:

  • Pulse Sequence: Single-pulse excitation, often with a short pulse to excite the central transition selectively.
  • MAS Rate: 10-15 kHz.
  • ²³Na Pulse Width: A short pulse (e.g., 1 µs) corresponding to a flip angle of ~15-30° is often used for quantitative measurements of quadrupolar nuclei.
  • Recycle Delay: ²³Na T₁s are typically short; a recycle delay of 1-5 s is usually adequate.
  • Number of Scans: Several thousand scans are typically required.

4. Data Processing and Analysis:

  • Apply an exponential line broadening of 100-200 Hz.
  • Perform Fourier transformation and phase correction.
  • Analyze the lineshape to extract the isotropic chemical shift and estimate the quadrupolar coupling constant. For more precise measurements of the quadrupolar parameters, a 2D Multiple-Quantum MAS (MQMAS) experiment is recommended.

Protocol 4: ¹H-²⁹Si Cross-Polarization (CP) HETCOR NMR

Objective: To establish correlations between specific proton environments and silicon sites, providing information on their spatial proximity.

1. Sample Preparation:

  • Follow the same procedure as for ²⁹Si MAS NMR.

2. NMR Spectrometer Setup:

  • Spectrometer and Probe: Same as for ²⁹Si NMR.

3. Acquisition Parameters:

  • Pulse Sequence: A standard 2D HETCOR pulse sequence with CP.
  • MAS Rate: 5-10 kHz.
  • Contact Time: The duration of the cross-polarization step is critical. A range of contact times (e.g., 0.5 ms to 8 ms) should be tested to probe different ¹H-²⁹Si distances.
  • Recycle Delay: Governed by the ¹H T₁, typically 2-5 s.
  • Number of Scans: This is a 2D experiment and will require a significant number of scans for each increment in the indirect dimension.

4. Data Processing and Analysis:

  • Process the 2D data using appropriate software.
  • Analyze the resulting 2D spectrum to identify cross-peaks, which indicate which proton species are in close proximity to which silicon sites.

Logical Relationships in Data Interpretation

The interpretation of the NMR data involves connecting the results from the different experiments to build a cohesive structural model.

G cluster_data NMR Data cluster_interpretation Structural Interpretation cluster_model Final Model Si29_data 29Si Spectra (Q3/Q4 Ratio) Framework Silicate Framework Structure Si29_data->Framework H1_data 1H Spectra (H2O, SiOH) Interlayer Interlayer Composition and Structure H1_data->Interlayer H_Bonding Hydrogen Bonding Network H1_data->H_Bonding Na23_data 23Na Spectra (Na+ Environment) Na23_data->Interlayer HETCOR_data 1H-29Si HETCOR (Proximity) HETCOR_data->Framework HETCOR_data->H_Bonding Final_Model Comprehensive Structural Model of this compound Framework->Final_Model Interlayer->Final_Model H_Bonding->Final_Model

Caption: Logical flow for interpreting multi-nuclear solid-state NMR data of this compound.

Revolutionizing Drug Delivery: A Guide to Intercalating Organic Molecules into Kenyaite Layers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The intercalation of organic molecules into the layered structure of synthetic kenyaite presents a promising frontier in materials science, particularly for advanced drug delivery systems. This compound, a hydrous sodium silicate (B1173343) mineral, possesses a unique layered structure with interlayer spaces that can host a variety of guest molecules.[1] This ability to act as a molecular container allows for the development of novel organic-inorganic hybrid materials with tunable properties. For drug development professionals, organo-kenyaites offer a platform for enhancing drug stability, controlling release kinetics, and improving bioavailability.[2][3]

This document provides detailed application notes and experimental protocols for the synthesis of Na-kenyaite and the subsequent intercalation of organic molecules. It is intended for researchers, scientists, and professionals in the field of drug development who are exploring innovative drug delivery vehicles.

I. Synthesis of Na-Kenyaite

The synthesis of Na-kenyaite is typically achieved through a hydrothermal process.[4][5] The purity of the final product is highly dependent on the silica (B1680970) source, reaction temperature, and duration.[4][6] Fumed silica has been shown to be an effective precursor for obtaining a pure Na-kenyaite phase.[4]

Experimental Protocol: Hydrothermal Synthesis of Na-Kenyaite

1. Materials:

  • Sodium hydroxide (B78521) (NaOH)

  • Fumed silica (SiO₂)

  • Distilled water

  • Teflon-lined autoclave

2. Procedure:

  • Prepare a sodium hydroxide solution by dissolving 4.80 g of NaOH in 105.00 g of distilled water.

  • Slowly add 45.00 g of fumed silica to the NaOH solution while stirring continuously for at least 30 minutes to form a homogeneous gel. The resulting molar composition of the mixture is approximately 5SiO₂ : 1Na₂O : 122H₂O.[4]

  • Continue stirring the gel for an additional hour at room temperature.

  • Transfer the resulting mixture into a Teflon-lined autoclave.

  • Heat the autoclave in a static oven at 150°C for 7 days.[4]

  • After the reaction is complete, allow the autoclave to cool to room temperature.

  • Filter the solid product, wash it thoroughly with distilled water until the pH of the filtrate is neutral, and then dry the product at 60°C for 24 hours.[7]

Table 1: Synthesis Parameters for Na-Kenyaite

ParameterValueReference
Silica SourceFumed Silica[4]
Molar Ratio (SiO₂:Na₂O:H₂O)5 : 1 : 122[4]
Temperature150 °C[4]
Duration7 days[4]

Workflow for Na-Kenyaite Synthesis

KenyaiteSynthesis cluster_prep Preparation of Reaction Mixture cluster_reaction Hydrothermal Reaction cluster_product Product Recovery prep1 Dissolve NaOH in Distilled Water prep2 Add Fumed Silica to NaOH Solution prep1->prep2 prep3 Stir to Form Homogeneous Gel prep2->prep3 react1 Transfer Gel to Autoclave prep3->react1 react2 Heat at 150°C for 7 Days react1->react2 prod1 Cool to Room Temperature react2->prod1 prod2 Filter and Wash Solid prod1->prod2 prod3 Dry at 60°C prod2->prod3 end end prod3->end Na-Kenyaite Powder IntercalationWorkflow cluster_prep Preparation cluster_exchange Cation Exchange cluster_recovery Product Recovery prep1 Prepare Organic Molecule Solution prep2 Disperse Na-Kenyaite in Solution prep1->prep2 exchange1 Stir Suspension for 24-48h prep2->exchange1 rec1 Filter or Centrifuge exchange1->rec1 rec2 Wash with Ethanol/Water rec1->rec2 rec3 Dry at 60°C rec2->rec3 end end rec3->end Organo-Kenyaite CharacterizationLogic cluster_primary Primary Evidence of Intercalation cluster_confirmation Confirmation and Quantification cluster_structural Structural and Morphological Analysis start Organo-Kenyaite Sample xrd XRD Analysis start->xrd spacing Increased Basal Spacing? xrd->spacing ftir FTIR Analysis spacing->ftir Yes tga TGA Analysis spacing->tga Yes fail fail spacing->fail No sem SEM Analysis ftir->sem nmr Solid-State NMR tga->nmr

References

Application Notes and Protocols for Zeolite Synthesis from Kenyaite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various zeolites using kenyaite as a precursor. The information is intended to guide researchers in the preparation of high-quality zeolitic materials for applications in catalysis, adsorption, and drug delivery systems.

Introduction to this compound as a Zeolite Precursor

This compound, a layered hydrous sodium silicate (B1173343), serves as a promising and reactive starting material for the synthesis of zeolites. Its unique layered structure can be hydrothermally transformed into various zeolite frameworks. This top-down synthesis approach offers advantages in controlling the final product's properties. The conversion process typically involves the rearrangement of silicate layers and the incorporation of heteroatoms, such as aluminum, to form the characteristic three-dimensional porous structure of zeolites.

General Experimental Workflow

The synthesis of zeolites from this compound generally follows a hydrothermal conversion process. The key steps involve the preparation of a reaction mixture containing this compound, an alkali source (typically NaOH), an aluminum source (for aluminosilicate (B74896) zeolites), and often a structure-directing agent (SDA) or seed crystals. This mixture is then heated in an autoclave under controlled temperature and time to induce crystallization.

G start Start: Prepare Reactants mixture Prepare Reaction Mixture: This compound, NaOH, Al source, H2O, Seeds/SDA start->mixture autoclave Hydrothermal Treatment: Autoclave at specified T and time mixture->autoclave product Product Recovery: Filtering, Washing, Drying autoclave->product characterization Characterization: XRD, SEM, BET, etc. product->characterization end End: Zeolite Product characterization->end

Caption: General workflow for zeolite synthesis from this compound.

Protocol 1: Synthesis of Zeolite Beta from this compound

This protocol describes the seed-assisted, organic structure-directing agent (OSDA)-free hydrothermal conversion of this compound to Zeolite Beta. This method is advantageous due to its cost-effectiveness and reduced environmental impact by avoiding expensive OSDAs.

Materials:

  • This compound

  • Sodium hydroxide (B78521) (NaOH)

  • Aluminum source (e.g., sodium aluminate, NaAlO₂)

  • Deionized water

  • Zeolite Beta seed crystals

Experimental Protocol:

  • Preparation of the Reaction Gel:

    • Prepare an aqueous solution of sodium hydroxide.

    • Disperse the this compound powder in the NaOH solution with vigorous stirring.

    • Add the aluminum source to the suspension.

    • Add the Zeolite Beta seed crystals (e.g., 25 wt% of the total silica (B1680970) content) to the mixture.[1]

    • Continue stirring to ensure a homogeneous gel is formed. The final molar composition of the gel should be approximately: 0.96 NaOH : 1 SiO₂ : 0.0167 Al₂O₃ : 180 H₂O .[1]

  • Hydrothermal Synthesis:

    • Transfer the reaction gel into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at 125°C for 36 hours .[1][2]

  • Product Recovery and Characterization:

    • After crystallization, cool the autoclave to room temperature.

    • Recover the solid product by filtration.

    • Wash the product thoroughly with deionized water until the pH of the filtrate is neutral.

    • Dry the final Zeolite Beta product in an oven, for example, at 100°C overnight.

    • Characterize the synthesized material using Powder X-ray Diffraction (XRD) to confirm the Zeolite Beta phase, Scanning Electron Microscopy (SEM) to observe crystal morphology, and Brunauer-Emmett-Teller (BET) analysis to determine the surface area and porosity.

Transformation Pathway:

G This compound This compound (Layered Silicate) gel Reaction Gel (NaOH, Al source, Seeds) This compound->gel Dispersion hydrothermal Hydrothermal Treatment (125°C, 36h) gel->hydrothermal Crystallization zeolite_beta Zeolite Beta (Crystalline) hydrothermal->zeolite_beta Phase Transformation

Caption: Conversion of this compound to Zeolite Beta.

Quantitative Data Summary:

ParameterValueReference
Molar Composition0.96 NaOH : 1 SiO₂ : 0.0167 Al₂O₃ : 180 H₂O[1]
Temperature125°C[1][2]
Time36 hours[1][2]
Seed Amount25 wt%[1]

Protocol 2: Synthesis of Zeolite Omega from this compound

This protocol details the synthesis of Zeolite Omega from this compound using a tetramethylammonium (B1211777) (TMA) cation as a structure-directing agent.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Aluminum source (e.g., sodium aluminate, NaAlO₂)

  • Deionized water

  • Tetramethylammonium bromide (TMABr)

Experimental Protocol:

  • Preparation of the Reaction Gel:

    • Prepare a solution by dissolving NaOH and the aluminum source in deionized water.

    • Add this compound to this solution under stirring.

    • In a separate container, dissolve TMABr in deionized water.

    • Add the TMABr solution to the this compound suspension.

    • Stir the mixture until a homogeneous gel is formed. The target molar composition is: 3.6 Na₂O : 1 Al₂O₃ : 15-20 SiO₂ : 120-220 H₂O : 0.96 TMABr .[3]

  • Hydrothermal Synthesis:

    • Transfer the gel to a Teflon-lined stainless-steel autoclave.

    • Heat the sealed autoclave under static conditions at a selected temperature and time, for example:

      • 90°C for 72 hours [3]

      • 100°C for 48 hours [3]

      • 110°C for 44 hours [3]

  • Product Recovery and Characterization:

    • Cool the autoclave, filter the solid product, and wash it with deionized water until the pH is neutral.

    • Dry the Zeolite Omega product.

    • Characterize the material using XRD to confirm the Zeolite Omega phase, SEM for morphology, and BET for surface area analysis.

Quantitative Data Summary:

ParameterValue RangeReference
Molar Composition (SiO₂/Al₂O₃)15 - 20[3]
Molar Composition (H₂O/SiO₂)~6 - 14.7[3]
Temperature (°C)90 - 110[3]
Time (hours)44 - 72[3]

Characterization of Synthesized Zeolites

Standard characterization techniques are crucial to confirm the successful synthesis and to determine the properties of the resulting zeolites.

  • Powder X-ray Diffraction (XRD): Used to identify the crystalline phase of the zeolite and to assess its crystallinity.

  • Scanning Electron Microscopy (SEM): Provides information on the crystal morphology, size, and aggregation.

  • Brunauer-Emmett-Teller (BET) Analysis: Measures the specific surface area, pore volume, and pore size distribution of the material.

  • Fourier Transform Infrared (FTIR) Spectroscopy: Can be used to identify characteristic vibrations of the zeolite framework.

  • Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ²⁷Al and ²⁹Si MAS NMR): Provides detailed information about the local chemical environment of aluminum and silicon atoms in the zeolite framework.[1]

Concluding Remarks

The use of this compound as a precursor for zeolite synthesis presents a versatile and potentially cost-effective route to produce a range of zeolitic materials. The protocols provided herein for Zeolite Beta and Zeolite Omega serve as a starting point for researchers. Further optimization of synthesis parameters such as temperature, time, and reactant concentrations can be explored to tailor the properties of the final zeolite product for specific applications in catalysis, separation, and drug delivery. While direct synthesis protocols for other zeolites like ZSM-5 and Zeolite Y from this compound are less documented, the principles outlined in these protocols can be adapted for exploratory synthesis of other zeolite frameworks.

References

Application of Kenyaite in Heavy Metal Adsorption: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of kenyaite, a layered hydrous sodium silicate (B1173343), as an effective adsorbent for the removal of heavy metals from aqueous solutions. These guidelines are intended for researchers, scientists, and professionals in fields where heavy metal remediation is critical.

Introduction

Heavy metal contamination of water resources is a significant environmental and health concern. This compound, with its unique layered structure and interlayer silanol (B1196071) groups (Si-OH), presents a promising and low-cost material for the selective adsorption of heavy metal cations. The flexible configuration of its silicate layers allows for ion exchange and coordination with metal ions, making it an effective adsorbent for wastewater treatment.

Adsorption Performance of this compound

This compound has demonstrated high adsorption capacity and selectivity for various heavy metal ions, particularly Lead (Pb²⁺) and Copper (Cu²⁺). In mixed-metal solutions, this compound shows a preferential adsorption for certain metals, highlighting its potential for selective removal.

Quantitative Data Summary

The following tables summarize the adsorption performance of this compound and other relevant silicate-based adsorbents for heavy metal removal.

Table 1: Adsorption Capacities and Removal Efficiencies of this compound for Heavy Metals

Heavy Metal IonInitial Concentration (mg/L)Adsorbent Dose (g/L)pHContact Time (min)Temperature (°C)Removal Efficiency (%)Maximum Adsorption Capacity (mg/g)Isotherm ModelKinetic ModelReference
Pb²⁺Quaternary SystemNot SpecifiedNot SpecifiedNot SpecifiedNot Specified97Not SpecifiedLangmuirPseudo-second-order[1]
Cu²⁺Quaternary SystemNot SpecifiedNot SpecifiedNot SpecifiedNot Specified66Not SpecifiedLangmuirPseudo-second-order[1]

Note: Data for a quaternary Cu-Pb-Cd-Zn system.

Table 2: Comparative Adsorption Data from Other Silicate Minerals

AdsorbentHeavy Metal IonOptimum pHContact Time (min)Maximum Adsorption Capacity (mg/g)Isotherm ModelKinetic ModelReference
Raw Diatomite (Kenya)Pb²⁺460Not SpecifiedLangmuir > FreundlichPseudo-second-order[2][3]
Hydrous Alumino-silicate (Kenya)Pb²⁺560Not SpecifiedLangmuir, Dubinin-RadushkevichPseudo-first-order, Pseudo-second-order[4]
Kaolinite ClayPb²⁺, Cd²⁺, Hg²⁺6.5180Pb: >98%, Cd: >93%, Hg: ~55% (Removal)LangmuirPseudo-second-order[5]

Experimental Protocols

The following are detailed protocols for conducting heavy metal adsorption studies using this compound. These protocols are based on established methodologies for adsorbent characterization and performance evaluation.

Synthesis of this compound (Hydrothermal Method)

Materials:

Procedure:

  • Prepare a sodium silicate solution by dissolving a specific amount of NaOH in distilled water.

  • Slowly add the silica source to the NaOH solution while stirring continuously for at least 30 minutes to form a homogeneous gel.

  • Transfer the resulting gel into a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at a temperature between 150-190°C for 24 to 48 hours.

  • After the hydrothermal treatment, allow the autoclave to cool down to room temperature.

  • Filter the solid product, wash it thoroughly with distilled water until the pH of the filtrate is neutral, and then dry it in an oven at 80-100°C.

  • Characterize the synthesized this compound using techniques such as X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), and Scanning Electron Microscopy (SEM).

Batch Adsorption Experiments

Objective: To determine the adsorption capacity of this compound for a specific heavy metal.

Materials and Equipment:

  • Synthesized this compound

  • Stock solution of the target heavy metal ion (e.g., Pb(NO₃)₂, Cd(NO₃)₂, etc.)

  • Distilled water

  • pH meter

  • Orbital shaker or magnetic stirrer

  • Centrifuge or filtration apparatus

  • Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

Procedure:

  • Prepare a series of standard solutions of the heavy metal from the stock solution with varying initial concentrations.

  • For each concentration, place a known volume of the solution into a series of flasks.

  • Adjust the initial pH of the solutions to the desired value using dilute HCl or NaOH. The optimal pH for heavy metal adsorption is typically in the range of 4-7.[6][7]

  • Add a pre-weighed amount of this compound to each flask.

  • Place the flasks on an orbital shaker and agitate at a constant speed for a specified contact time. Equilibrium is often reached within 60-180 minutes.[5]

  • After agitation, separate the adsorbent from the solution by centrifugation or filtration.

  • Analyze the final concentration of the heavy metal in the supernatant/filtrate using AAS or ICP-OES.

  • Calculate the amount of heavy metal adsorbed per unit mass of this compound (qₑ, in mg/g) using the following equation: qₑ = (C₀ - Cₑ) * V / m Where:

    • C₀ = Initial concentration of the heavy metal (mg/L)

    • Cₑ = Equilibrium concentration of the heavy metal (mg/L)

    • V = Volume of the solution (L)

    • m = Mass of the adsorbent (g)

  • Calculate the removal efficiency (%) using the following equation: Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] * 100

Kinetic Studies

Objective: To determine the rate of adsorption.

Procedure:

  • Prepare a heavy metal solution of a known initial concentration and pH.

  • Add a known amount of this compound to the solution and start agitation.

  • At different time intervals (e.g., 5, 10, 20, 30, 60, 120, 180 minutes), withdraw aliquots of the solution.

  • Separate the adsorbent and analyze the heavy metal concentration in each aliquot.

  • Plot the amount of heavy metal adsorbed (qₜ) versus time (t).

  • Analyze the data using kinetic models such as the pseudo-first-order and pseudo-second-order models to determine the adsorption rate constants. The pseudo-second-order model is often found to be a good fit for heavy metal adsorption on silicate materials.[2][5]

Isotherm Studies

Objective: To describe the equilibrium relationship between the adsorbate and adsorbent.

Procedure:

  • Follow the batch adsorption protocol with varying initial concentrations of the heavy metal.

  • Ensure the contact time is sufficient to reach equilibrium.

  • Plot the equilibrium adsorption capacity (qₑ) against the equilibrium concentration (Cₑ).

  • Fit the experimental data to isotherm models such as the Langmuir and Freundlich models to determine the maximum adsorption capacity and the nature of the adsorption process. The Langmuir model often provides a good fit, suggesting monolayer adsorption.

Regeneration and Reusability

Objective: To assess the potential for regenerating and reusing the this compound adsorbent.

Procedure:

  • After the adsorption experiment, collect the spent this compound.

  • Wash the adsorbent with a suitable eluent to desorb the heavy metals. Dilute acids (e.g., 0.1 M HCl or HNO₃) are commonly used as eluents.[5]

  • After desorption, wash the this compound thoroughly with distilled water until the pH is neutral.

  • Dry the regenerated this compound.

  • Repeat the batch adsorption experiment with the regenerated adsorbent to evaluate its reusability and any loss in adsorption capacity over multiple cycles.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Adsorbent & Solution Preparation cluster_exp Adsorption Experiment cluster_analysis Analysis cluster_modeling Data Modeling This compound This compound Synthesis Batch Batch Adsorption (Varying Conc., pH, Time, Dose) This compound->Batch Stock Heavy Metal Stock Solution Stock->Batch Separation Separation (Centrifugation/Filtration) Batch->Separation Measurement Concentration Measurement (AAS/ICP-OES) Separation->Measurement Kinetics Kinetic Modeling (Pseudo-first/second order) Measurement->Kinetics Isotherms Isotherm Modeling (Langmuir/Freundlich) Measurement->Isotherms

Caption: Experimental workflow for heavy metal adsorption studies using this compound.

Adsorption Mechanism

Adsorption_Mechanism This compound This compound Surface (Si-OH groups) AdsorbedComplex Surface Complex (Si-O-Pb)⁺ This compound->AdsorbedComplex MetalIon Heavy Metal Cation (e.g., Pb²⁺) MetalIon->AdsorbedComplex Adsorption IonExchange Ion Exchange AdsorbedComplex->IonExchange Coordination Coordination AdsorbedComplex->Coordination

Caption: Proposed mechanism of heavy metal adsorption onto the this compound surface.

The primary mechanism for heavy metal adsorption onto this compound involves the interlayer silanol groups (Si-OH). The process is believed to occur through a combination of ion exchange, where the protons of the silanol groups or interlayer sodium ions are exchanged with heavy metal cations, and the formation of surface complexes through coordination.[1] The deprotonation of the silanol groups results in a negatively charged surface, which electrostatically attracts the positively charged metal ions. This process is highly pH-dependent, with higher pH values generally favoring adsorption by promoting the deprotonation of surface functional groups.[6][7]

References

Troubleshooting & Optimization

Technical Support Center: Hydrothermal Synthesis of Kenyaite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrothermal synthesis of Kenyaite.

Troubleshooting Guide

This guide addresses common problems encountered during the hydrothermal synthesis of this compound in a question-and-answer format.

Question 1: Why did I obtain Magadiite or an amorphous phase instead of this compound?

Answer: The formation of undesired phases like Magadiite or amorphous silica (B1680970) is a common issue and is often related to the reaction temperature, time, and the composition of the synthesis gel.

  • Temperature and Time: Magadiite is often a precursor to this compound, forming at lower temperatures (around 150°C).[1][2] To favor the formation of this compound, higher temperatures (170-180°C) and longer reaction times are typically required.[2][3] However, excessively high temperatures can lead to the rapid formation of the more stable quartz phase.[1]

  • Water Content: The water content in the synthesis gel can influence the resulting phase. A lower water content has been shown to favor the formation of this compound, while higher water content may lead to the formation of Magadiite.[2]

  • pH Level: The pH of the reaction mixture plays a crucial role. While specific optimal pH ranges for this compound synthesis are not always explicitly stated, the synthesis of related layered silicates like Magadiite is highly pH-dependent, typically requiring a pH between 10.4 and 10.9.[4] Deviations from the optimal pH can lead to the precipitation of amorphous silica.

Question 2: My this compound product has poor crystallinity. How can I improve it?

Answer: Low crystallinity can result from suboptimal synthesis conditions.

  • Reaction Time and Temperature: Insufficient reaction time or a temperature that is too low may not provide enough energy for the crystals to order into a well-defined structure. Increasing the synthesis temperature (e.g., from 150°C to 170°C) or extending the reaction time can enhance crystallinity.[2][3] Conversely, temperatures that are too high can accelerate the transformation to quartz, which may initially present as a poorly crystalline phase if the transformation is incomplete.[1]

  • Co-solvents: The addition of organic co-solvents like ethanol (B145695) has been reported to increase the crystallization rate and yield materials with high purity and crystallinity.[2]

Question 3: How can I control the morphology of the synthesized this compound particles?

Answer: The morphology of this compound, often appearing as spherical aggregates of plates or cauliflower-like structures, is influenced by the choice of silica source and other synthesis parameters.[1][2]

  • Silica Source: Different silica sources can lead to different morphologies. For instance, colloidal silica sources have been observed to produce cauliflower-like morphologies, whereas fumed silica can result in a different morphology.[2][5]

  • Additives: While not extensively documented for this compound specifically, the use of structure-directing agents (SDAs) or growth modifiers is a common strategy for controlling the morphology of zeolites and other silicate (B1173343) materials.[6][7] Experimenting with small amounts of organic additives could potentially influence the final particle shape.

Question 4: I am observing the formation of Quartz as an impurity. How can I avoid this?

Answer: Quartz is the thermodynamically stable end product in the hydrothermal synthesis of sodium silicates.[1] Its formation is favored at higher temperatures and longer reaction times.

  • Optimize Temperature and Time: To minimize the formation of quartz, it is crucial to carefully control the synthesis temperature and time. While higher temperatures accelerate the conversion of Magadiite to this compound, they also speed up the transformation of this compound to quartz.[1] Therefore, finding the optimal balance is key. For example, at 170°C, this compound can be formed in 2 days, but longer reaction times might lead to the appearance of quartz.[8]

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor molar ratios for this compound synthesis?

A1: The SiO₂/NaOH ratio typically ranges from 5 to 20, and the H₂O/NaOH ratio can vary from 50 to 500.[1] Specific successful syntheses have utilized molar compositions such as 5SiO₂/Na₂O/122H₂O.[8]

Q2: What is a standard experimental protocol for the hydrothermal synthesis of Na-Kenyaite?

A2: A general protocol involves preparing a sodium silicate gel, followed by hydrothermal treatment. For example, dissolve 4.8 g of NaOH in 105 g of deionized water, then add 16 g of fumed silica to the solution with stirring. The resulting gel is placed in a Teflon-lined stainless-steel autoclave and heated at 170°C for 48 hours. After cooling, the solid product is filtered, washed with deionized water, and dried at 40°C.[9]

Q3: What characterization techniques are essential for confirming the synthesis of this compound?

A3: The primary techniques for characterizing synthesized this compound are:

  • X-ray Diffraction (XRD): To identify the crystalline phase and determine its purity. This compound has a characteristic basal spacing of about 2.01 nm.[2]

  • Scanning Electron Microscopy (SEM): To observe the morphology of the synthesized particles.[2]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the material.

  • Thermogravimetric Analysis (TGA): To study the thermal stability and water content.[8]

  • ²⁹Si Magic Angle Spinning Nuclear Magnetic Resonance (MAS NMR): To investigate the local environment of the silicon atoms (Q³ and Q⁴ sites).[2]

Data Presentation

Table 1: Influence of Synthesis Parameters on Product Phase

Temperature (°C)Time (days)SiO₂/Na₂O RatioH₂O/Na₂O RatioSilica SourceProduct(s)Reference(s)
100Several Months5-2050-500Aqueous SiO₂Magadiite -> this compound -> Quartz[1]
1501-2->70Fumed/Colloidal SilicaNa-magadiite[2]
1502524Fumed SilicaPure Na-kenyaite[2]
1702--Fumed SilicaPure Na-kenyaite[2]
1703--Colloidal SilicaNa-kenyaite + Quartz[2]
1801---This compound (with ethanol)[2]

Table 2: Summary of a Typical Experimental Protocol

StepParameterValue
1. Precursor PreparationNaOH4.8 g
Deionized Water105 g
Fumed Silica16 g
2. Hydrothermal SynthesisTemperature170 °C
Time48 hours
3. Product RecoveryWashingDeionized Water
Drying Temperature40 °C
Based on the protocol described in Kooli et al. (2018)[9]

Visualizations

experimental_workflow cluster_prep Precursor Gel Preparation cluster_synthesis Hydrothermal Synthesis cluster_recovery Product Recovery & Analysis start Start: Weigh Reagents (NaOH, H₂O, Silica Source) dissolve Dissolve NaOH in Deionized Water start->dissolve add_silica Add Silica Source to NaOH Solution with Stirring dissolve->add_silica gel Homogeneous Gel Formation add_silica->gel autoclave Transfer Gel to Teflon-lined Autoclave gel->autoclave heating Heat in Oven at Controlled Temperature (e.g., 170°C for 48h) autoclave->heating cool Cool Autoclave to Room Temperature heating->cool filter_wash Filter and Wash Solid with Deionized Water cool->filter_wash dry Dry the Product (e.g., at 40°C) filter_wash->dry characterize Characterize Product (XRD, SEM, etc.) dry->characterize troubleshooting_guide cluster_phase Phase Identification cluster_crystallinity Crystallinity Issues cluster_impurity Impurity Presence start Problem with Synthesized Product phase_check Undesired Phase? (Magadiite/Amorphous) start->phase_check phase_solution Increase Temperature/Time Adjust Water Content phase_check->phase_solution Yes cryst_check Poor Crystallinity? phase_check->cryst_check No phase_solution->start cryst_solution Increase Temp./Time Consider Co-solvent cryst_check->cryst_solution Yes impurity_check Quartz Impurity? cryst_check->impurity_check No cryst_solution->start impurity_solution Optimize Temp./Time (Avoid excessive conditions) impurity_check->impurity_solution Yes success Successful this compound Synthesis impurity_check->success No impurity_solution->start

References

How to prevent amorphous silica impurities in Kenyaite synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Kenyaite Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the formation of amorphous silica (B1680970) impurities during this compound synthesis.

Troubleshooting Guide: Amorphous Silica Impurities

This guide addresses specific issues related to the presence of amorphous silica as an impurity in your this compound synthesis product.

Issue Potential Cause Recommended Solution
Broad, undefined peaks in XRD pattern, indicating a significant amorphous phase. Incomplete Crystallization: Reaction time may be too short or the temperature too low for complete conversion of reactants to crystalline this compound.1. Increase Reaction Time: Extend the hydrothermal treatment period. Successful syntheses often require 24 hours to 7 days.[1][2] 2. Increase Reaction Temperature: Higher temperatures, typically between 150°C and 190°C, favor the formation of crystalline this compound.[1][2][3]
Low yield of crystalline this compound with a high proportion of amorphous silica. Suboptimal Reagent Ratios: The molar ratio of SiO₂/NaOH/H₂O is critical for the formation of pure this compound.1. Adjust Molar Ratios: A reported successful molar ratio for pure Na-kenyaite is 5SiO₂/Na₂O/122H₂O, particularly when using fumed silica.[1][4] 2. Control Water Content: Reducing the water content in the initial gel can sometimes promote crystallization at lower temperatures and shorter times. However, be aware that excessive reduction can lead to the formation of only amorphous silica.[1]
Presence of both amorphous silica and other crystalline impurities (e.g., quartz). Inappropriate Silica Source: The reactivity and physical form of the silica source can influence the reaction pathway and final product purity.1. Select an Appropriate Silica Source: Fumed silica and amorphous silica blocks have been shown to be effective in producing pure this compound.[1][3] Colloidal silica sources may sometimes lead to the formation of additional phases.[1] 2. Consider Pre-treatment of Silica: Ensure the silica source is of high purity and free from contaminants.
Inconsistent results and recurring amorphous phase formation. Poor Mixing or Inhomogeneous Gel: An uneven distribution of reactants can lead to localized areas with incorrect stoichiometry, favoring the formation of amorphous silica.1. Ensure Homogeneous Mixing: Thoroughly mix the silica source, NaOH solution, and water to form a uniform gel before hydrothermal treatment. 2. Consider Aging the Gel: Allowing the gel to age at room temperature for a period before heating can sometimes improve homogeneity and lead to a more crystalline product.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature and duration for this compound synthesis to avoid amorphous silica?

A1: The optimal conditions can vary depending on the specific reactants and their ratios. However, temperatures in the range of 150°C to 190°C for a duration of 24 hours to 7 days are commonly reported for the synthesis of pure, crystalline this compound.[1][2][3] It is recommended to start with a temperature of around 170°C for 48 hours and optimize from there.[1]

Q2: How does the choice of silica source affect the formation of amorphous impurities?

A2: The reactivity and physical form of the silica source play a significant role. Fumed silica is often cited as a good starting material for producing pure this compound.[1][4] Amorphous silica blocks have also been used successfully.[3] Some studies have reported difficulties in obtaining a pure phase with certain colloidal silica sources like Ludox, which may result in an additional silica phase.[1]

Q3: Can the water content in the reaction mixture influence the purity of this compound?

A3: Yes, the water content is a critical parameter. In some instances, decreasing the amount of water in the synthesis gel has been shown to facilitate the formation of pure Na-kenyaite at lower temperatures and in shorter reaction times.[1] However, there is a lower limit; if the water content is too low, only amorphous silica may be formed.[1]

Q4: Are there any additives that can help prevent the formation of amorphous silica?

A4: The use of organic co-solvents, such as ethanol, has been reported to increase the rate of crystallization and stabilize the formation of layered silicates like this compound.[4] This could potentially reduce the formation of amorphous byproducts.

Q5: How can I confirm the presence and quantity of amorphous silica in my product?

A5: The primary method for identifying amorphous silica is X-ray Diffraction (XRD). An amorphous phase will produce a broad, non-crystalline hump in the XRD pattern, typically around 2θ of 21.8°, rather than sharp, well-defined peaks characteristic of a crystalline material like this compound.[5] Other characterization techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Scanning Electron Microscopy (SEM) can provide complementary information on the structure and morphology of your sample.

Data Presentation: Successful this compound Synthesis Parameters

The following table summarizes experimental conditions from various studies that have successfully produced pure or near-pure this compound, minimizing amorphous silica impurities.

Silica Source Molar Ratio (SiO₂:Na₂O:H₂O) Temperature (°C) Time Reference
Fumed Silica5:1:1221507 days[1]
Colloidal SilicaNot specified17048 hours[1]
Amorphous SiO₂ BlocksNot specified19024 hours[3]
Amorphous SilicaNot specified18024 hours (with ethanol)[4]
Amorphous SilicaNot specified2006 hours[6]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Na-Kenyaite using Fumed Silica

This protocol is based on conditions reported to yield a pure Na-kenyaite phase.[1][4]

Materials:

  • Fumed Silica (SiO₂)

  • Sodium Hydroxide (NaOH)

  • Deionized Water (H₂O)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Prepare the Sodium Hydroxide Solution: Dissolve the required amount of NaOH in deionized water to achieve the desired molar ratio.

  • Form the Gel: Slowly add the fumed silica to the NaOH solution while stirring vigorously to form a homogeneous gel. A commonly successful molar ratio is 5SiO₂ : 1Na₂O : 122H₂O.

  • Transfer to Autoclave: Transfer the gel to a Teflon-lined stainless steel autoclave.

  • Hydrothermal Treatment: Seal the autoclave and heat it in an oven at 150°C for 7 days.

  • Cooling and Washing: After the reaction is complete, allow the autoclave to cool to room temperature.

  • Product Recovery: Recover the solid product by filtration.

  • Washing: Wash the product repeatedly with deionized water until the pH of the filtrate is neutral.

  • Drying: Dry the final product in an oven at a low temperature (e.g., 60-80°C) overnight.

  • Characterization: Characterize the dried product using XRD to confirm the crystalline phase and absence of amorphous silica.

Mandatory Visualization

G cluster_0 Troubleshooting Workflow: Amorphous Silica in this compound Synthesis start XRD Analysis Shows Amorphous Phase check_params Review Synthesis Parameters: - Temperature - Time - Molar Ratios start->check_params temp_time_low Is Temperature < 150°C or Time < 24h? check_params->temp_time_low increase_temp_time Action: Increase Temperature (150-190°C) and/or Time (24h - 7d) temp_time_low->increase_temp_time Yes check_ratios Are Molar Ratios (SiO₂/NaOH/H₂O) Optimal? temp_time_low->check_ratios No re_synthesize Re-synthesize this compound increase_temp_time->re_synthesize adjust_ratios Action: Adjust Molar Ratios (e.g., 5:1:122 for fumed silica) check_ratios->adjust_ratios No check_source Is Silica Source Appropriate? check_ratios->check_source Yes adjust_ratios->re_synthesize change_source Action: Change Silica Source (e.g., to fumed silica) check_source->change_source No check_source->re_synthesize Yes change_source->re_synthesize end Pure Crystalline This compound Obtained re_synthesize->end

Caption: Troubleshooting workflow for amorphous silica impurities.

References

Optimizing temperature and time for Kenyaite synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis of Kenyaite, with a specific focus on optimizing temperature and time parameters.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for this compound synthesis?

The hydrothermal synthesis of this compound is generally conducted at temperatures between 100°C and 200°C.[1][2][3][4][5] The choice of temperature significantly impacts the reaction rate and the final product's purity and crystallinity.

Q2: How does temperature affect the reaction time and product formation?

Temperature and reaction time are inversely related. Lower temperatures require significantly longer reaction times, while higher temperatures accelerate the synthesis process.[6][7]

  • At 100°C: The formation of this compound is very slow, often requiring several months for detectable amounts to form and up to 24 months to achieve optimal crystallinity.[1] At this temperature, magadiite (B1252274) typically forms as an intermediate product, which then slowly transforms into this compound.[1][7]

  • At 150°C - 190°C: The reaction time is drastically reduced to a matter of hours or days.[2][3][4] For instance, pure this compound has been successfully synthesized at 170°C in 48 hours and at 180°C in just 24 hours.[2][3][4]

  • Above 170°C: While higher temperatures speed up the formation of this compound, they also increase the risk of forming the stable end-product, quartz, as an impurity.[1][6]

Q3: My synthesis yielded Magadiite instead of this compound. What went wrong?

The formation of Magadiite is a common outcome, especially at lower synthesis temperatures (100-150°C), as it is often a precursor to this compound.[1][4][7] To favor the formation of this compound, consider the following adjustments:

  • Increase the temperature: Raising the temperature to the 170°C - 190°C range promotes the conversion of Magadiite to this compound.[2][4]

  • Increase the reaction time: At lower temperatures, allowing the reaction to proceed for a longer duration can facilitate the transformation from Magadiite to this compound.[1]

  • Adjust reactant ratios: Higher SiO₂:NaOH ratios (greater than 8) tend to favor this compound formation.[1]

Q4: How can I avoid the formation of quartz as an impurity in my final product?

Quartz is the most stable silica (B1680970) phase and its formation is favored by prolonged reaction times and higher temperatures.[1][6] To obtain this compound free of quartz, precise control over the synthesis conditions is crucial. For example, one successful synthesis of quartz-free this compound was achieved at 150°C, but the conditions must be carefully managed to stop the reaction before quartz begins to form.[1]

Q5: My product is amorphous. What are the possible causes?

An amorphous product typically indicates that the reaction has not proceeded long enough for crystallization to occur or that the synthesis conditions are not optimal.[1] An amorphous precipitate is the initial product that slowly transforms into the crystalline phase.[1] Ensure that the reaction time is sufficient for the chosen temperature and that other parameters, such as water content, are correctly adjusted.[2]

Troubleshooting Guide

Issue EncounteredProbable Cause(s)Recommended Solution(s)
Final product is primarily Magadiite. Synthesis temperature is too low.Increase the reaction temperature to >150°C, ideally in the 170-190°C range.[2][4]
Reaction time is too short for the given temperature.Extend the duration of the hydrothermal treatment.
Quartz is present as a major impurity. Synthesis temperature is too high.Lower the temperature slightly, while potentially increasing the reaction time to compensate.
Reaction time is excessively long.Reduce the synthesis duration. Monitor the reaction progress to stop it once this compound has formed but before significant quartz appears.[1]
Low crystallinity of this compound. Insufficient reaction time.Increase the duration of the hydrothermal synthesis. Crystallinity generally improves with time.[1]
The product is entirely amorphous. Reaction time is too short.Significantly increase the reaction time. An initial amorphous precipitate is expected.[1]
Water content in the gel is incorrect.Optimize the water content. Reducing water content has been shown to enable synthesis at lower temperatures and shorter times.[2]
Reaction is extremely slow. Synthesis temperature is too low (e.g., 100°C).Increase the synthesis temperature to 150°C or higher to significantly accelerate the reaction rate.[6][7]

Data Presentation: Synthesis Parameters

The following tables summarize the impact of temperature and time on this compound synthesis as reported in various studies.

Table 1: Effect of Temperature and Time on Product Formation

Temperature (°C)TimePrimary Product(s)Notes
1003-5 monthsMagadiite, poorly crystallized this compoundThis compound is detectable.[1]
1008-24 monthsThis compound, QuartzOptimal crystallinity for this compound. Quartz begins to form.[1]
1502 daysPure Na-KenyaiteAchieved by reducing water content in the gel.[2]
1507 daysNa-KenyaiteLonger reaction time compared to the low-water synthesis.[2]
1702 days (48h)Pure Na-KenyaiteAchieved with colloidal silica as the starting material.[2]
1801 day (24h)Highly crystalline this compoundUse of ethanol (B145695) as a co-solvent can increase the crystallization rate.[3][4]
1901 day (24h)Na-KenyaiteSynthesized using amorphous SiO₂ blocks.[3][4]
2006 hoursNa-Kenyaite[5]

Experimental Protocols

General Hydrothermal Synthesis of Na-Kenyaite

This protocol is a generalized procedure based on common parameters reported in the literature.[2] Researchers should optimize the specific parameters based on their starting materials and desired outcomes.

1. Preparation of the Synthesis Gel: a. Dissolve 4.80 g of sodium hydroxide (B78521) (NaOH) in 105.00 g of distilled water in a Teflon beaker with magnetic stirring. b. Slowly add 45.00 g of fumed silica (SiO₂) to the NaOH solution while continuing to stir. c. Stir the resulting mixture (molar composition: Na₂O/5SiO₂/122H₂O) for at least one hour at room temperature to ensure homogeneity.

2. Hydrothermal Treatment: a. Transfer the homogeneous gel into a Teflon-lined stainless steel autoclave. b. Seal the autoclave and place it in a static oven preheated to the desired temperature (e.g., 150°C or 170°C). c. Maintain the reaction for the specified duration (e.g., 2 to 7 days).

3. Product Recovery: a. After the reaction period, remove the autoclave from the oven and allow it to cool to room temperature. b. Recover the solid product by filtration or centrifugation. c. Wash the product repeatedly with distilled water until the pH of the filtrate is neutral. d. Dry the final product in an oven, typically at a temperature between 60°C and 100°C.

Visualizations

experimental_workflow cluster_prep Step 1: Gel Preparation cluster_hydro Step 2: Hydrothermal Synthesis cluster_recov Step 3: Product Recovery prep1 Dissolve NaOH in Distilled Water prep2 Add SiO2 Source (e.g., Fumed Silica) prep1->prep2 prep3 Stir at Room Temp (1 hour) prep2->prep3 hydro1 Transfer Gel to Teflon-lined Autoclave prep3->hydro1 hydro2 Heat in Oven (e.g., 150-190°C) for specified time hydro1->hydro2 recov1 Cool to Room Temp hydro2->recov1 recov2 Filter & Wash with Distilled Water recov1->recov2 recov3 Dry Product (60-100°C) recov2->recov3 end end recov3->end Final Product: This compound

Caption: Hydrothermal synthesis workflow for this compound production.

transformation_pathway reactants Amorphous SiO2 + NaOH Solution magadiite Magadiite (Intermediate Phase) reactants->magadiite Low Temp (e.g., 100°C) Long Time This compound This compound (Desired Product) reactants->this compound Optimal Temp & Time (e.g., 170°C, 48h) magadiite->this compound Higher Temp (>150°C) quartz Quartz (Stable End Product) This compound->quartz High Temp & Extended Time

Caption: Phase transformation pathway in this compound synthesis.

References

Controlling the SiO2/NaOH ratio in Kenyaite preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation of kenyaite, with a specific focus on controlling the SiO2/NaOH ratio.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions in a question-and-answer format.

Q1: My synthesis resulted in the formation of magadiite (B1252274) instead of or in addition to this compound. What went wrong?

A: The formation of magadiite as a competing phase or a precursor is a common occurrence in this compound synthesis. Several factors can influence this outcome:

  • Temperature: At lower temperatures, typically around 100°C, magadiite is often the initial product, which then slowly transforms into this compound.[1][2] Increasing the synthesis temperature can promote the formation of this compound.[3][4]

  • Reaction Time: The transformation from magadiite to this compound can be slow, sometimes requiring several months at 100°C.[1][2] Shorter reaction times, especially at lower temperatures, may yield magadiite.

  • Water Content: A higher water content in the synthesis gel can favor the formation of magadiite.[3][4]

Solution:

  • Increase the hydrothermal synthesis temperature to a range of 150-200°C to favor the direct formation of this compound or to accelerate the conversion of magadiite to this compound.[3][5]

  • Increase the reaction time to allow for the complete transformation of magadiite to this compound, especially if synthesizing at lower temperatures.

  • Reduce the water content in your starting gel. For example, a gel composition of Na2O/5SiO2/24H2O has been shown to produce pure this compound.[3][4]

Q2: I have identified quartz as an impurity in my final product. How can I avoid its formation?

A: Quartz is the thermodynamically stable end product in the sodium silicate (B1173343) system, and its formation is a common issue, particularly under certain conditions.[1][2]

  • High Temperatures and Long Reaction Times: While higher temperatures accelerate the formation of this compound, they also promote the rapid crystallization of quartz.[1][2] Prolonged reaction times at these temperatures will increase the likelihood of quartz formation.[6]

Solution:

  • Carefully optimize the combination of reaction temperature and time. For instance, Na-kenyaite has been successfully synthesized at 200°C with a relatively short reaction time of 6 hours.[5] At 170°C, a reaction time of 3 days has been noted to produce this compound along with a quartz phase.[6] Monitor your synthesis at different time points to determine the optimal window for harvesting pure this compound before significant quartz crystallization occurs.

Q3: The yield of this compound is very low. What are the potential reasons and how can I improve it?

A: Low yields can be attributed to several factors related to the reaction conditions and precursors.

  • Suboptimal SiO2/NaOH Ratio: The molar ratio of SiO2 to NaOH is a critical parameter that influences the formation of this compound. An inappropriate ratio can lead to the formation of other silicate phases or incomplete reaction.

  • Inadequate Reaction Time or Temperature: As mentioned, the kinetics of this compound formation can be slow, especially at lower temperatures.

  • Choice of Silica (B1680970) Source: The reactivity of the silica source can impact the reaction rate and yield.

Solution:

  • Ensure your SiO2/NaOH molar ratio is within the optimal range of 5 to 20.[1][2]

  • Optimize the temperature and time of your hydrothermal synthesis. Higher temperatures generally lead to faster reaction rates.

  • Consider using a more reactive silica source, such as fumed silica, which has been shown to produce pure Na-kenyaite.[3][6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal SiO2/NaOH molar ratio for this compound synthesis?

A: Successful synthesis of this compound has been reported over a SiO2/NaOH molar ratio range of 5 to 20.[1][2] The specific ratio can be adjusted within this range to optimize for purity and crystallinity.

Q2: What is a typical experimental protocol for the hydrothermal synthesis of this compound?

A: A general procedure for the hydrothermal synthesis of this compound is as follows:

  • Prepare the Synthesis Gel:

    • Dissolve a measured amount of NaOH in deionized water.

    • Disperse a silica source (e.g., amorphous SiO2, fumed silica, or a sodium silicate solution) in the NaOH solution with vigorous stirring to form a homogeneous suspension or gel. The amounts should be calculated to achieve the desired SiO2/NaOH and H2O/NaOH molar ratios.

  • Hydrothermal Treatment:

    • Transfer the synthesis gel into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven to the desired temperature (typically 150-200°C).

    • Maintain the temperature for a specific duration (from several hours to a few days).

  • Product Recovery:

    • Cool the autoclave to room temperature.

    • Filter the solid product and wash it thoroughly with deionized water until the pH of the filtrate is neutral.

    • Dry the product in an oven, typically at around 60-80°C.

Q3: What is the role of the H2O/NaOH ratio in the synthesis?

A: The H2O/NaOH ratio is another important parameter that can influence the type of sodium silicate phase that forms. Ratios between 50 and 500 have been used for this compound synthesis.[1][2] Lower water content has been shown to favor the formation of this compound over magadiite.[3][4]

Q4: How does the choice of silica source affect the synthesis?

A: Different silica sources can have varying reactivities, which can affect the reaction kinetics and the purity of the final product. Fumed silica has been reported to be an effective source for producing pure Na-kenyaite.[3][6] Other sources like colloidal silica have also been used.[4]

Data Presentation

Table 1: Influence of Synthesis Parameters on Product Formation

SiO2/NaOH Molar RatioH2O/NaOH Molar RatioTemperature (°C)TimePredominant Product(s)Reference(s)
5 - 2050 - 500100 - 150Several monthsThis compound (Magadiite intermediate)[1][2]
~4.4 (NaOH/SiO2 = 0.23)18.5 (H2O/SiO2)15048 hoursMagadiite[4][5]
~4.4 (NaOH/SiO2 = 0.23)18.5 (H2O/SiO2)17018 hoursMagadiite[4][5]
~4.4 (NaOH/SiO2 = 0.23)18.5 (H2O/SiO2)2006 hoursNa-kenyaite[4][5]
10 (from Na2O/5SiO2)24 (from Na2O/5SiO2/24H2O)1502 daysPure Na-kenyaite[3][4]
10 (from Na2O/5SiO2)>70 (from Na2O/5SiO2/>70H2O)1502 daysNa-magadiite[3][4]
10 (from 5SiO2/Na2O)122 (from 5SiO2/Na2O/122H2O)1702 daysPure Na-kenyaite (with fumed silica)[3][6]

Experimental Protocols

Detailed Protocol for Hydrothermal Synthesis of this compound

This protocol is a generalized procedure based on common practices in the literature.[3][4][5]

Materials and Reagents:

  • Silicon dioxide source (e.g., fumed silica, amorphous SiO2)

  • Sodium hydroxide (B78521) (NaOH) pellets or solution

  • Deionized water

  • Teflon-lined stainless-steel autoclave

  • Oven

  • Filtration apparatus

  • pH meter or pH paper

Procedure:

  • Preparation of the Alkaline Solution:

    • Calculate the required mass of NaOH to achieve the desired SiO2/NaOH molar ratio.

    • In a beaker, dissolve the NaOH in a calculated volume of deionized water to obtain the target H2O/NaOH molar ratio. Stir until the NaOH is completely dissolved. Allow the solution to cool to room temperature.

  • Formation of the Synthesis Gel:

    • Slowly add the calculated mass of the silicon dioxide source to the NaOH solution while stirring vigorously to ensure a homogeneous mixture.

    • Continue stirring for a predetermined amount of time (e.g., 30 minutes) to form a uniform gel or suspension.

  • Hydrothermal Crystallization:

    • Transfer the prepared gel into a Teflon-lined autoclave. Ensure the autoclave is not filled more than 80% of its volume.

    • Seal the autoclave tightly.

    • Place the autoclave in a preheated oven set to the desired synthesis temperature (e.g., 170°C).

    • Allow the crystallization to proceed for the specified duration (e.g., 48 hours).

  • Product Recovery and Purification:

    • After the designated time, turn off the oven and allow the autoclave to cool down completely to room temperature. Caution: Do not open the autoclave while it is hot and under pressure.

    • Once cooled, carefully open the autoclave and collect the solid product.

    • Wash the product repeatedly with deionized water. This can be done by centrifugation and redispersion or by filtration.

    • Continue washing until the pH of the washing water is neutral (pH ~7).

    • Dry the final product in an oven at a temperature of 60-80°C overnight.

Mandatory Visualization

Kenyaite_Synthesis_Workflow start Start: Prepare Reagents (SiO2 source, NaOH, H2O) gel Mix Reagents to Form Homogeneous Gel/Suspension start->gel autoclave Transfer Gel to Teflon-lined Autoclave gel->autoclave hydrothermal Hydrothermal Treatment (Heating in Oven) autoclave->hydrothermal cool Cool Autoclave to Room Temperature hydrothermal->cool wash Filter and Wash Product with Deionized Water cool->wash dry Dry Final Product (this compound) wash->dry end End: Pure this compound dry->end

Caption: Hydrothermal synthesis workflow for this compound preparation.

Phase_Transformation_Pathway magadiite Magadiite (Kinetically Favored Intermediate) This compound This compound (Desired Product) magadiite->this compound Higher Temp./Longer Time quartz Quartz (Thermodynamically Stable End Product) This compound->quartz High Temp./Prolonged Time

Caption: Phase transformation pathway in this compound synthesis.

References

Technical Support Center: Synthetic Kenyaite Crystallinity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to achieving high crystallinity in synthetic Kenyaite. The information is tailored for researchers, scientists, and professionals in drug development who utilize crystalline materials.

Troubleshooting Guide: Poor Crystallinity in Synthetic this compound

Poor crystallinity in synthetic this compound, often identified by broad and poorly defined peaks in X-ray diffraction (XRD) patterns, can arise from several factors during hydrothermal synthesis. This guide provides a structured approach to diagnosing and resolving these issues.

Question: My XRD pattern shows broad peaks, indicating poor crystallinity. What are the potential causes and how can I improve it?

Answer:

Poor crystallinity in this compound synthesis is typically linked to suboptimal reaction conditions. The primary factors to investigate are the synthesis temperature, reaction duration, composition of the starting gel (especially the concentration of NaOH and water content), and the choice of silica (B1680970) source. The presence of impurity phases such as magadiite (B1252274) or quartz can also affect the overall crystallinity of the desired this compound phase.

Here is a step-by-step guide to troubleshoot and enhance the crystallinity of your synthetic this compound:

  • Verify Synthesis Temperature and Time: Temperature and duration of the hydrothermal treatment are critical. Insufficient temperature or time may lead to incomplete crystallization, while excessive conditions can promote the formation of more stable, but undesired, phases like quartz.[1][2]

    • Recommendation: For this compound synthesis, temperatures between 150°C and 180°C are commonly reported to yield crystalline products.[3][4] Reaction times can vary from 24 hours to 7 days.[3][4] If your crystallinity is low, consider increasing the temperature or extending the reaction time within these ranges. However, be cautious of prolonged synthesis at higher temperatures, as this can lead to the formation of quartz.[1][3]

  • Evaluate the Molar Composition of the Gel: The ratios of SiO₂, NaOH, and H₂O in your initial reaction mixture significantly influence the final product.

    • NaOH Concentration: The alkalinity of the solution is a key parameter. A minimum concentration of NaOH is necessary for the formation of layered silicates.[3] However, excessively high concentrations can lead to the formation of other phases or even decrease the crystallinity of the desired product.[5][6]

    • Water Content: The amount of water in the synthesis gel can determine whether this compound or its precursor, magadiite, is formed. Lower water content tends to favor the formation of this compound.[3]

    • SiO₂/NaOH Ratio: This ratio is crucial in determining the type of silicate (B1173343) formed. For this compound synthesis, SiO₂/NaOH ratios typically range from 5 to 20.[1][2]

  • Assess the Silica Source: The reactivity of the silica source can impact the crystallization process.

    • Recommendation: Fumed silica is often reported to be a suitable source for obtaining pure-phase this compound.[3][7] Other sources like colloidal silica or silica gel can also be used, but may require different synthesis conditions to achieve high crystallinity.[3][4] The morphology of the final product can also be influenced by the silica source.[3]

  • Check for Impurity Phases: The presence of phases like magadiite or quartz indicates that the synthesis conditions are not optimal for pure this compound formation.

    • Magadiite as a Precursor: Magadiite is often a precursor to this compound, and its presence suggests that the reaction may not have gone to completion. Increasing the temperature or reaction time can facilitate the transformation of magadiite to this compound.[1][4]

    • Quartz Formation: The formation of quartz, a more stable silica polymorph, is often observed at higher temperatures and longer reaction times.[1] If quartz is present, consider reducing the synthesis temperature or duration.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature and time for synthesizing highly crystalline this compound?

A1: The optimal conditions can vary depending on the specific composition of the reaction mixture. However, a general guideline is a hydrothermal treatment at a temperature between 170°C and 180°C for a duration of 24 to 48 hours.[3][4] It is important to monitor the reaction to avoid the formation of quartz at longer reaction times.[3]

Q2: How does the choice of silica source affect the crystallinity of this compound?

A2: Different silica sources have varying reactivities, which can influence the crystallization kinetics and the purity of the final product. Fumed silica has been shown to be effective in producing pure Na-kenyaite.[3][7] Colloidal silica sources have also been used, though they may result in different morphologies.[3] It is recommended to start with a highly reactive amorphous silica source for better results.

Q3: Can the presence of organic solvents improve crystallinity?

A3: Yes, some studies have shown that the presence of an organic co-solvent, such as ethanol, can increase the crystallization rate and lead to materials with high purity and crystallinity in a shorter time.[3][4]

Q4: My synthesis resulted in magadiite instead of this compound. What should I do?

A4: The formation of magadiite is a common intermediate step in this compound synthesis. To promote the transformation of magadiite to this compound, you can try increasing the synthesis temperature (e.g., from 150°C to 170-180°C) or extending the reaction time.[4] Adjusting the water content in the initial gel to a lower value can also favor the direct formation of this compound.[3]

Q5: I am observing a mixture of this compound and quartz in my product. How can I obtain pure this compound?

A5: The formation of quartz indicates that the synthesis conditions (likely temperature and/or time) are too harsh, leading to the formation of the thermodynamically stable quartz phase. To avoid this, you should reduce the synthesis temperature or shorten the reaction duration.[1][3]

Quantitative Data on Synthesis Parameters

The following table summarizes the influence of various synthesis parameters on the crystallinity and phase purity of synthetic this compound, based on findings from multiple studies.

ParameterValue/RangeMolar Composition (SiO₂:Na₂O:H₂O)Silica SourceOutcome on Crystallinity/PhaseReference
Temperature 150°C5:1:122Fumed SilicaPure Na-kenyaite, but requires longer reaction time (7 days)[7]
170°C5:1:122Fumed SilicaPure Na-kenyaite, achieved in a shorter time (2 days)[3]
180°CNot specifiedNot specifiedHigh purity and crystallinity this compound obtained in 24 hours (with ethanol)[4]
190°CNot specifiedAmorphous SiO₂ blocksNa-kenyaite synthesized in 24 hours[3]
Time 2 days5:1:24Fumed SilicaPure Na-kenyaite at 150°C with low water content[3]
3 daysNot specifiedNot specifiedNa-kenyaite with quartz impurity at 170°C[3]
7 days5:1:122Fumed SilicaPure Na-kenyaite at 150°C[7]
SiO₂/NaOH Ratio 5 - 20VariedNot specifiedSuccessful synthesis of this compound[1][2]
Water Content Low (e.g., 24 H₂O)5:1:24Fumed SilicaFavors pure Na-kenyaite formation at 150°C[3]
High (e.g., >70 H₂O)5:1:>70Fumed SilicaFavors Na-magadiite formation[3]
Silica Source Fumed Silica5:1:122Fumed SilicaPure Na-kenyaite at 170°C after 2 days[3]
Ludox AS-405:1:122Ludox AS-40Resulted in Na-magadiite with better crystallinity than other sources at 150°C[3]

Experimental Protocol: Synthesis of Highly Crystalline Na-Kenyaite

This protocol is a consolidated procedure based on successful synthesis methods reported in the literature for obtaining highly crystalline Na-Kenyaite.

Materials:

  • Fumed silica (SiO₂)

  • Sodium hydroxide (B78521) (NaOH)

  • Distilled water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Preparation of the Synthesis Gel:

    • In a typical synthesis with a molar composition of 5SiO₂ : 1Na₂O : 122H₂O, dissolve 4.80 g of NaOH in 105.00 g of distilled water in a beaker with stirring.

    • Slowly add 45.00 g of fumed silica to the NaOH solution while continuously stirring.

    • Continue stirring the mixture for at least 30 minutes to ensure a homogeneous gel is formed.

  • Hydrothermal Treatment:

    • Transfer the resulting gel into a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in a preheated oven at 170°C.

    • Maintain the static hydrothermal treatment for 48 hours (2 days).

  • Product Recovery:

    • After the reaction is complete, carefully remove the autoclave from the oven and allow it to cool down to room temperature.

    • Open the autoclave and collect the solid product by filtration.

    • Wash the product thoroughly with distilled water until the pH of the filtrate is neutral.

    • Dry the final product in an oven at 60-80°C overnight.

  • Characterization:

    • The crystallinity and phase purity of the synthesized this compound should be confirmed using X-ray diffraction (XRD).

Visualization of Troubleshooting Logic

The following diagram illustrates the logical workflow for troubleshooting poor crystallinity in this compound synthesis.

Troubleshooting_Kenyaite_Crystallinity start Poor Crystallinity Observed (Broad XRD Peaks) check_temp_time Review Synthesis Temperature & Time start->check_temp_time adjust_temp_time Increase Temperature (170-180°C) or Extend Time (24-72h) check_temp_time->adjust_temp_time Suboptimal check_impurities Check for Impurity Phases (Magadiite, Quartz) check_temp_time->check_impurities Optimal end Achieved High Crystallinity adjust_temp_time->end is_magadiite Magadiite Present? check_impurities->is_magadiite is_quartz Quartz Present? is_magadiite->is_quartz No handle_magadiite Increase Temperature/Time to Promote Transformation is_magadiite->handle_magadiite Yes handle_quartz Decrease Temperature/Time is_quartz->handle_quartz Yes check_composition Analyze Gel Composition (NaOH, H₂O, SiO₂/NaOH ratio) is_quartz->check_composition No handle_magadiite->end handle_quartz->end adjust_composition Adjust Molar Ratios (e.g., lower H₂O content) check_composition->adjust_composition Suboptimal check_silica Evaluate Silica Source check_composition->check_silica Optimal adjust_composition->end change_silica Consider a More Reactive Source (e.g., Fumed Silica) check_silica->change_silica Potentially Inadequate check_silica->end Adequate change_silica->end

References

Technical Support Center: Hydrothermal Synthesis of Kenyaite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of hydrothermally synthesized Kenyaite.

Troubleshooting Guide

This guide addresses common issues encountered during the hydrothermal synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of this compound low, or why am I observing a significant amount of amorphous silica (B1680970) in my product?

Answer: Low yields of this compound or the presence of unreacted amorphous silica can be attributed to several factors related to reaction kinetics and precursor dissolution.

  • Insufficient Reaction Time or Temperature: The crystallization of this compound is a time and temperature-dependent process. Shorter reaction times or lower temperatures may not provide sufficient energy for the complete transformation of precursors into the crystalline this compound phase. For instance, while some syntheses report success at 150°C, the required duration might be as long as 7 days.[1] Increasing the temperature to 170-190°C can significantly reduce the required reaction time, often to within 24-48 hours.[1][2][3]

  • Inappropriate Water Content: The water content in the synthesis gel plays a crucial role. An excessively high water content can lead to the formation of other silicate (B1173343) phases like magadiite, while an extremely low water content may result in an amorphous silica phase.[1] A reduction in water content has been shown to facilitate the synthesis of pure Na-kenyaite at lower temperatures and shorter durations.[1]

  • Suboptimal pH: The pH of the reaction mixture, primarily controlled by the NaOH concentration, is critical for the dissolution of the silica source and the subsequent nucleation and growth of this compound crystals. Magadiite synthesis, a potential precursor or competing phase, is known to be sensitive to pH, with optimal formation occurring between pH 10.4 and 10.9.[4] While specific optimal pH ranges for direct this compound synthesis are less explicitly defined, the molar ratios of NaOH to SiO2 are a key parameter in successful syntheses.

Question 2: My XRD analysis shows the presence of Magadiite and/or Quartz as impurities. How can I obtain a pure this compound phase?

Answer: The co-crystallization of Magadiite and Quartz is a common challenge in this compound synthesis. These impurity phases can be minimized by carefully controlling the synthesis conditions.

  • Temperature Control: Temperature is a key factor in determining the final crystalline phase. Magadiite is often formed at lower temperatures (e.g., 150°C), and can subsequently transform into this compound at higher temperatures (e.g., 170°C or above).[1][5] Therefore, if Magadiite is present, increasing the synthesis temperature may promote its conversion to this compound. However, excessively high temperatures or prolonged reaction times can lead to the formation of the thermodynamically stable but undesirable Quartz phase.[6][7]

  • Reaction Duration: At a given temperature, the reaction time influences the product purity. For example, at 170°C, a reaction time of 2 days may yield pure Na-kenyaite from fumed silica, while longer durations at lower temperatures might be required for other silica sources.[1][3] At 150°C, a 7-day reaction with fumed silica can produce pure Na-kenyaite, but extending this to 10 days can lead to its partial conversion to silica.[1]

  • Choice of Silica Source: The type of silica source used can significantly impact the final product. Fumed silica has been frequently reported to be successful in producing pure Na-kenyaite.[1][3][8] Other sources like colloidal silica may require different optimal conditions to avoid impurity phases.[1]

  • Molar Ratios of Reactants: The molar ratios of SiO2, NaOH, and H2O in the starting gel are critical. A commonly cited successful molar ratio for producing pure Na-kenyaite is 5SiO2/Na2O/122H2O.[1][8][9] Adjusting these ratios can help steer the synthesis towards the desired this compound phase and away from Magadiite or Quartz.

Question 3: The crystallinity of my synthesized this compound is poor. How can I improve it?

Answer: Achieving high crystallinity is essential for many applications. Several factors can be optimized to enhance the crystalline quality of the product.

  • Optimization of Synthesis Time and Temperature: As with yield and purity, time and temperature are crucial for crystallinity. Allowing the crystallization to proceed for an adequate duration at an optimal temperature enables the growth of larger, more well-defined crystals. For example, highly crystalline this compound has been obtained at 180°C after 24 hours.[2][10]

  • Homogenization of the Starting Gel: Ensuring the initial reaction mixture is homogeneous is vital for uniform nucleation and crystal growth. Proper stirring of the silica source in the NaOH solution before the hydrothermal treatment helps to achieve this.

  • Use of Organic Co-solvents: The addition of an organic co-solvent like ethanol (B145695) has been shown to increase the crystallization rate of this compound.[2][10]

Frequently Asked Questions (FAQs)

Q1: What are the typical hydrothermal synthesis conditions for producing pure this compound?

A1: Typical conditions involve heating an aqueous alkaline solution of a silica source in a sealed autoclave. Successful reported conditions include:

  • 150°C for 2-7 days.[1][8]

  • 170°C for 2-3 days.[1][5]

  • 180°C for 24 hours.[2][10]

  • 190°C for 24 hours.[2][3][9]

Q2: Which silica source is best for this compound synthesis?

A2: While various silica sources can be used, fumed silica is frequently reported to yield pure Na-kenyaite under various conditions.[1][3][8] Other sources like colloidal silica (e.g., Ludox) have also been used successfully, but may require more specific optimization of reaction parameters.[1]

Q3: What is the role of NaOH in the synthesis?

A3: Sodium hydroxide (B78521) (NaOH) serves two primary roles. Firstly, it acts as a mineralizer, facilitating the dissolution of the silica source. Secondly, it provides the sodium cations (Na+) that are incorporated into the interlayer space of the this compound structure. The concentration of NaOH directly influences the pH of the reaction mixture, which is a critical parameter for the crystallization process.

Q4: Can this compound be synthesized at lower temperatures?

A4: Synthesis at lower temperatures (e.g., 100-120°C) is possible, but it often requires significantly longer reaction times, potentially several months.[6][7] At these lower temperatures, Magadiite is often the initial product, which then slowly transforms into this compound.[6][7]

Q5: How can I confirm that I have synthesized this compound?

A5: The primary characterization technique for identifying this compound is Powder X-ray Diffraction (PXRD). The PXRD pattern of this compound is characterized by a strong basal reflection corresponding to an interlayer spacing of approximately 2.0 nm.[5] Other techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Scanning Electron Microscopy (SEM), and Thermogravimetric Analysis (TGA) can provide further confirmation of the structure, morphology, and thermal stability of the synthesized material.

Data Presentation

Table 1: Summary of Successful Hydrothermal Synthesis Conditions for Na-Kenyaite

Temperature (°C)TimeSilica SourceMolar Ratio (SiO2:Na2O:H2O)OutcomeReference
1507 daysFumed Silica-Pure Na-kenyaite[1]
1502 daysFumed Silica5:1:24 (Na2O/5SiO2/24H2O)Pure Na-kenyaite[2]
1702 daysFumed Silica5:1:122Pure Na-kenyaite[1][3][8]
1703 daysColloidal Silica-Na-kenyaite with Quartz[5][10]
18024 hours--High purity and crystallinity[2][10]
19024 hoursAmorphous SiO2-Na-kenyaite[2][3][9]

Experimental Protocols

Detailed Methodology for Hydrothermal Synthesis of Na-Kenyaite using Fumed Silica

This protocol is based on conditions reported to yield pure Na-kenyaite.[1][8]

1. Materials:

  • Fumed Silica (SiO2)

  • Sodium Hydroxide (NaOH)

  • Deionized Water (H2O)

2. Molar Ratio of Reactants:

  • Prepare a gel with a molar ratio of 5 SiO2 : 1 Na2O : 122 H2O.

3. Procedure:

  • In a suitable container, dissolve the required amount of NaOH in deionized water to prepare the alkaline solution.

  • Slowly add the fumed silica to the NaOH solution while stirring continuously to ensure a homogeneous suspension.

  • Continue stirring the mixture for a minimum of 1 hour at room temperature to form a uniform gel.

  • Transfer the resulting gel into a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a preheated oven at 170°C.

  • Maintain the temperature for 48 hours (2 days).

  • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

  • Recover the solid product by filtration.

  • Wash the product thoroughly with deionized water until the pH of the filtrate is neutral.

  • Dry the final product in an oven at a temperature between 60-80°C overnight.

11. Characterization:

  • Confirm the crystalline phase of the dried product using Powder X-ray Diffraction (PXRD).

  • Analyze the morphology of the product using Scanning Electron Microscopy (SEM).

Visualizations

Hydrothermal_Synthesis_Workflow cluster_prep Gel Preparation cluster_reaction Hydrothermal Reaction cluster_processing Product Processing cluster_analysis Characterization Reactants Reactants (Silica Source, NaOH, H2O) Mixing Mixing and Stirring Reactants->Mixing 1. Combine Gel Homogeneous Gel Mixing->Gel 2. Homogenize Autoclave Transfer to Autoclave Gel->Autoclave 3. Transfer Heating Heating (150-190°C, 24h - 7d) Autoclave->Heating 4. React Cooling Cooling to RT Heating->Cooling 5. Cool Filtration Filtration Cooling->Filtration 6. Recover Washing Washing (DI Water) Filtration->Washing 7. Purify Drying Drying (60-80°C) Washing->Drying 8. Dry Product Final this compound Product Drying->Product Analysis PXRD, SEM, etc. Product->Analysis

Caption: Experimental workflow for the hydrothermal synthesis of this compound.

Parameter_Influence cluster_params Synthesis Parameters cluster_outcomes Synthesis Outcomes Temp Temperature Yield Yield Temp->Yield Purity Purity Temp->Purity Crystallinity Crystallinity Temp->Crystallinity Impurities Impurity Phases (Magadiite, Quartz) Temp->Impurities influences phase formation Time Time Time->Yield Time->Purity Time->Crystallinity Time->Impurities affects phase transformation Silica Silica Source Silica->Yield Silica->Purity can determine final phase MolarRatio Molar Ratios (SiO2:NaOH:H2O) MolarRatio->Yield MolarRatio->Purity critical for phase selection

Caption: Key parameters influencing this compound synthesis outcomes.

References

Avoiding the formation of quartz byproduct in Kenyaite synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in avoiding the formation of quartz as a byproduct during the hydrothermal synthesis of Kenyaite.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its pure synthesis important?

A1: this compound is a hydrated sodium silicate (B1173343) mineral with a layered structure. Its high surface area and ion-exchange capacity make it a promising material for applications in catalysis, adsorption, and drug delivery. The presence of impurities, particularly the crystalline silica (B1680970) polymorph quartz, can significantly alter its properties and performance. Therefore, achieving a pure this compound phase is crucial for reliable and reproducible experimental results.

Q2: What is the general principle behind this compound synthesis?

A2: this compound is typically synthesized via a hydrothermal method. This involves reacting a silica source with a sodium hydroxide (B78521) (NaOH) solution in a sealed autoclave at elevated temperatures and pressures. Under these conditions, the silica dissolves and reacts with the sodium hydroxide to form sodium silicate precursors, which then crystallize into the layered structure of this compound.

Q3: What are the key factors that influence the formation of quartz as a byproduct?

A3: The formation of quartz, the thermodynamically stable end product in the synthesis process, is primarily influenced by three main factors:

  • Temperature: Higher temperatures accelerate the crystallization of this compound but also promote the transformation of this compound into the more stable quartz phase.[1][2]

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, increase the likelihood of quartz formation.[1][3]

  • Reactant Concentrations: The molar ratios of silica (SiO₂) to sodium hydroxide (NaOH) and water (H₂O) to NaOH in the starting gel are critical in determining the final product.

Troubleshooting Guide: Avoiding Quartz Formation

This guide addresses common issues encountered during this compound synthesis that can lead to the formation of quartz.

Problem Potential Cause Recommended Solution
Significant quartz peaks observed in the X-ray diffraction (XRD) pattern. Reaction temperature is too high. Reduce the synthesis temperature. Pure this compound has been successfully synthesized at temperatures between 150°C and 170°C.[1][3] Exceeding this range significantly increases the risk of quartz formation.
Reaction time is too long. Optimize the reaction time. At 170°C, a reaction time of 48 hours has been shown to yield pure this compound.[1] Extending the duration beyond this can lead to the conversion of this compound to quartz.
Incorrect SiO₂/NaOH ratio. Adjust the molar ratio of SiO₂ to NaOH in the starting mixture. A molar ratio of approximately 5 has been reported to be effective for the synthesis of pure this compound.[1][4]
Inappropriate silica source. The choice of silica source can influence the reaction kinetics. Fumed silica is often recommended for the synthesis of pure Na-kenyaite.[1][3][4] Other sources like colloidal silica may require different reaction conditions to avoid quartz formation.
Weak or broad this compound peaks in the XRD pattern with the presence of quartz. Incomplete crystallization of this compound and partial conversion to quartz. This can be a result of a combination of the factors mentioned above. A systematic optimization of temperature, time, and reactant ratios is necessary. Consider a lower temperature for a slightly longer duration to favor this compound crystallization without promoting the transformation to quartz.
Initial formation of Magadiite, which then converts to quartz. The reaction is proceeding through the typical transformation pathway of Magadiite → this compound → Quartz. To isolate this compound, the reaction must be stopped after the formation of this compound and before its conversion to quartz. This requires careful monitoring of the reaction kinetics through time-dependent studies.

Data Presentation: Influence of Synthesis Parameters on Product Purity

The following table summarizes the effect of different experimental parameters on the final product composition, highlighting conditions that favor the formation of pure this compound versus those that lead to quartz as a byproduct.

Temperature (°C)Time (days)Silica SourceMolar Ratio (SiO₂:Na₂O:H₂O)Observed PhasesReference
1507Fumed Silica5:1:122Pure Na-kenyaite [1]
1702Fumed Silica5:1:122Pure Na-kenyaite [3]
1703Colloidal SilicaNot SpecifiedNa-kenyaite + Quartz [2]
15010Ludox HS-40%Not SpecifiedNa-kenyaite + Silica Phase [1]
1502Fumed Silica5:1:24Pure Na-kenyaite [3]

Experimental Protocols

Protocol for the Synthesis of Pure Na-Kenyaite using Fumed Silica

This protocol is adapted from successful synthesis methods reported in the literature.[1][4]

1. Materials:

  • Fumed Silica (SiO₂)

  • Sodium Hydroxide (NaOH)

  • Distilled Water (H₂O)

2. Preparation of the Synthesis Gel (Molar Ratio 5SiO₂:Na₂O:122H₂O):

  • In a beaker, dissolve 4.80 g of NaOH in 105.00 g of distilled water.

  • Slowly add 45.00 g of fumed silica to the NaOH solution while stirring continuously for at least 30 minutes to ensure a homogeneous mixture.

  • Continue stirring the resulting gel for an additional hour at room temperature.

3. Hydrothermal Synthesis:

  • Transfer the prepared gel into a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a static oven preheated to 150°C.

  • Maintain the temperature for 7 days.

    • Alternative: For a faster synthesis, the temperature can be increased to 170°C for 2 days.[1]

4. Product Recovery and Characterization:

  • After the specified reaction time, carefully remove the autoclave from the oven and allow it to cool to room temperature.

  • Open the autoclave and collect the solid product by filtration.

  • Wash the product thoroughly with distilled water until the pH of the filtrate is neutral.

  • Dry the final product in an oven at 60-80°C overnight.

  • Characterize the synthesized material using X-ray diffraction (XRD) to confirm the phase purity and absence of quartz.

Visualization of Synthesis Pathway

The following diagram illustrates the logical relationships between key experimental parameters and the resulting product in the synthesis of this compound.

Kenyaite_Synthesis_Pathway start Synthesis Gel (Silica + NaOH + H₂O) magadiite Magadiite (Intermediate Phase) start->magadiite Low Temp. (e.g., 100-150°C) Short Time This compound Pure this compound (Desired Product) start->this compound Optimized Conditions (e.g., Fumed Silica, 170°C, 2 days) quartz Quartz (Byproduct) start->quartz High Temp. & Long Time magadiite->this compound Moderate Temp. (150-170°C) Optimized Time This compound->quartz High Temp. (>170°C) or Long Reaction Time

Caption: Logical workflow for this compound synthesis and byproduct formation.

References

Technical Support Center: Reproducible Kenyaite Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results in the synthesis of Kenyaite.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Formation of Magadiite Instead of this compound 1. Insufficient Temperature: The synthesis temperature is too low (e.g., 150°C), favoring the formation of Magadiite.[1][2] 2. High Water Content: A higher water content in the synthesis gel can promote the formation of Magadiite.[3][4] 3. Presence of Certain Organic Additives: Ethanol, for instance, has been shown to stabilize the formation of Magadiite.[1][3]1. Increase Temperature: Raise the hydrothermal synthesis temperature to the range of 170-180°C to favor the transformation of Magadiite to this compound or direct formation of this compound.[1][2][3] 2. Reduce Water Content: Decrease the amount of water in the initial gel composition. For example, a gel of Na2O/5SiO2/24H2O has been shown to yield pure this compound at 150°C.[3][4] 3. Avoid Stabilizing Additives: If pure this compound is the goal, avoid using organic co-solvents known to stabilize Magadiite.
Presence of Quartz Impurities 1. Prolonged Reaction Time: Extended reaction times, especially at higher temperatures, can lead to the conversion of this compound to the more stable quartz phase.[1] 2. High Temperature: Synthesis temperatures above 180°C can accelerate the formation of quartz.1. Optimize Reaction Time: Monitor the reaction progress and stop it once crystalline this compound has formed, typically within 24 to 48 hours at 170-180°C.[1][3] 2. Control Temperature: Maintain the synthesis temperature within the optimal range for this compound formation (170-180°C) to avoid the thermodynamic conversion to quartz.
Low Crystallinity or Amorphous Product 1. Insufficient Reaction Time or Temperature: The conditions may not be sufficient for the crystallization process to complete. 2. Inappropriate Reactant Ratios: The molar ratios of SiO2, NaOH, and H2O are critical for successful crystallization.[1][5] 3. Incorrect pH: The pH of the synthesis gel influences the polymerization of silicate (B1173343) species.[6]1. Increase Reaction Time and/or Temperature: Ensure the synthesis is carried out for a sufficient duration (e.g., 24-48 hours) at an appropriate temperature (170-180°C).[1][3] 2. Verify Molar Ratios: Use a well-established molar composition, such as 5SiO2/Na2O/122H2O, which has been shown to produce pure this compound.[1][5] 3. Adjust pH: Ensure the initial gel is sufficiently alkaline to facilitate the dissolution of the silica (B1680970) source and subsequent crystallization.
Inconsistent Particle Morphology 1. Different Silica Sources: The choice of silica source (e.g., fumed silica, colloidal silica) can influence the morphology of the final product.[1][3] For instance, cauliflower-like morphologies have been observed with colloidal silica, while different morphologies are seen with fumed silica.[1][3] 2. Stirring vs. Static Conditions: The agitation of the synthesis mixture can affect crystal growth.1. Consistent Silica Source: Use the same type and source of silica for all experiments to ensure morphological reproducibility. 2. Standardize Agitation: Maintain consistent stirring speed or use static conditions for all syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for synthesizing pure this compound?

A1: The optimal temperature for reproducibly synthesizing pure this compound is typically in the range of 170°C to 180°C.[1][3] While this compound can form at lower temperatures (e.g., 150°C), this often requires longer reaction times or specific gel compositions with lower water content and may initially form Magadiite as an intermediate phase.[2][3][4]

Q2: Which silica source is best for this compound synthesis?

A2: Fumed silica is frequently reported to be a successful silica source for obtaining pure Na-Kenyaite.[1][3][5] However, other sources like colloidal silica can also be used, though they may lead to different particle morphologies.[1][3] The choice of silica source can impact the reaction kinetics and the purity of the final product.

Q3: How long should the hydrothermal synthesis be carried out?

A3: At the optimal temperature of 170-180°C, a reaction time of 24 to 48 hours is generally sufficient to obtain highly crystalline this compound.[1][3] Prolonging the synthesis beyond this time can increase the risk of forming quartz impurities.[1]

Q4: What is the role of the SiO2/NaOH/H2O molar ratio?

A4: The molar ratio of the reactants is a critical parameter that influences the type of layered silicate formed. A commonly used molar composition for successful this compound synthesis is Na2O/5SiO2/122H2O.[1][5] Adjusting these ratios, particularly the water content, can be used to control the phase purity.[3][4]

Q5: Can I synthesize this compound directly without forming Magadiite first?

A5: Yes, by adjusting the starting composition of the gel and using a sufficiently high temperature (170-180°C), it is possible to synthesize this compound directly without the intermediate formation of Magadiite.[2] At lower temperatures, the synthesis often proceeds through a Magadiite intermediate which then converts to this compound.[2]

Experimental Protocols

Protocol 1: Standard Hydrothermal Synthesis of Na-Kenyaite

This protocol is based on a widely reported method for synthesizing Na-Kenyaite using fumed silica.

Materials:

  • Sodium hydroxide (B78521) (NaOH)

  • Fumed silica (SiO2)

  • Distilled water

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Prepare the Synthesis Gel:

    • Dissolve 4.80 g of NaOH in 105.00 g of distilled water in a beaker with magnetic stirring.

    • Slowly add 45.00 g of fumed silica to the NaOH solution while stirring continuously. This corresponds to a molar composition of approximately Na2O/5SiO2/122H2O.

    • Continue stirring the resulting mixture for at least 1 hour at room temperature to ensure homogeneity.

  • Hydrothermal Treatment:

    • Transfer the homogeneous gel into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in a preheated oven at 170°C.

    • Maintain the temperature for 48 hours under static conditions.

  • Product Recovery:

    • After 48 hours, carefully remove the autoclave from the oven and allow it to cool to room temperature.

    • Open the autoclave and collect the solid product by filtration.

    • Wash the product repeatedly with distilled water until the pH of the filtrate is neutral.

    • Dry the final product in an oven at 60-80°C overnight.

Protocol 2: Low-Water Content Synthesis of Na-Kenyaite at a Lower Temperature

This protocol allows for the synthesis of pure Na-Kenyaite at a lower temperature by reducing the water content in the initial gel.[3][4]

Materials:

  • Sodium hydroxide (NaOH)

  • Fumed silica (SiO2)

  • Distilled water

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Prepare the Synthesis Gel:

    • Prepare a synthesis gel with a molar composition of Na2O/5SiO2/24H2O.

    • The exact masses will need to be calculated based on this molar ratio.

    • Follow the same mixing procedure as in Protocol 1.

  • Hydrothermal Treatment:

    • Transfer the gel to a Teflon-lined autoclave.

    • Heat the autoclave at 150°C for 48 hours.

  • Product Recovery:

    • Follow the same product recovery and washing steps as outlined in Protocol 1.

Data Presentation

Table 1: Effect of Synthesis Parameters on Product Phase

Molar Ratio (Na2O:SiO2:H2O)Silica SourceTemperature (°C)Time (days)Primary Product(s)Reference
1:5:122Fumed Silica1507Na-Kenyaite[1][5]
1:5:122Fumed Silica1702Na-Kenyaite[3]
1:5:122Colloidal Silica1702Na-Kenyaite[2]
1:5:122Ludox HS-40%1507Na-Kenyaite + Silica[2]
1:5:24Fumed Silica1502Na-Kenyaite[3][4]
Not specifiedAmorphous Silica1502Magadiite[4]
Not specifiedAmorphous Silica1703Na-Kenyaite + Quartz[1][3]

Visualizations

Experimental_Workflow A Prepare NaOH Solution B Add Silica Source A->B C Homogenize Gel (Stirring) B->C D Hydrothermal Synthesis in Autoclave C->D E Cooling and Product Recovery D->E F Washing and Filtration E->F G Drying F->G H Characterization (XRD, SEM, etc.) G->H

Caption: General experimental workflow for the hydrothermal synthesis of this compound.

Phase_Transformation cluster_conditions Reaction Conditions T1 Low Temp (~150°C) High H2O T2 High Temp (170-180°C) Low H2O T3 Prolonged Time High Temp A Amorphous Silica / Reactant Gel B Magadiite A->B ~150°C C This compound A->C Direct Synthesis (170-180°C) B->C Increase Temp (170-180°C) D Quartz C->D Prolonged Time

Caption: Phase transformation pathways in the synthesis of layered sodium silicates.

References

Effect of different silica sources on Kenyaite formation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Kenyaite Formation

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the synthesis of this compound, with a specific focus on the influence of different silica (B1680970) sources.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of this compound?

A1: this compound is a hydrous sodium silicate (B1173343) that can be synthesized hydrothermally from aqueous suspensions containing a silica source and sodium hydroxide (B78521) (NaOH).[1][2] Often, the synthesis follows a transformation pathway where magadiite (B1252274), another layered silicate, precipitates as the initial product and subsequently transforms into this compound.[1][2] With extended reaction times or at higher temperatures, the stable end product is quartz.[1] The suggested transformation sequence is: Soluble Silica → Magadiite → this compound → Quartz.[1][3]

Q2: How does the choice of silica source affect the synthesis of pure Na-kenyaite?

A2: The silica source is a critical parameter in determining the final product's phase purity and crystallinity. Fumed silica is frequently reported as a successful source for obtaining pure Na-kenyaite, particularly at temperatures around 150-170°C.[4][5][6] In contrast, sources like Ludox HS-40% and Ludox AS-40% have been found to make the synthesis of pure Na-kenyaite more difficult, often resulting in an additional silica phase.[4] While colloidal silica can also yield this compound, the synthesis conditions may need to be adjusted, for instance, by using a higher temperature (170°C) for a shorter duration (2 days).[4]

Q3: What is the impact of reaction temperature and time on this compound formation?

A3: Temperature and time are crucial for controlling the crystalline phase. Lower temperatures (e.g., 100-150°C) may initially favor the formation of magadiite.[1][6] To obtain this compound, higher temperatures (150-180°C) or longer reaction times are generally required to facilitate the transformation from magadiite.[1][5] However, excessively high temperatures or prolonged reaction durations can lead to the formation of the thermodynamically stable but often undesired quartz phase.[1][5] For example, using fumed silica, pure Na-kenyaite can be achieved at 170°C in 2 days or at 150°C over 7 days.[4][6]

Q4: Can the morphology of this compound be influenced by the silica source?

A4: Yes, the morphology of the resulting this compound can differ based on the silica source used. For instance, a cauliflower-like morphology has been observed when using colloidal silica sources, whereas a different morphology was achieved with solid fumed silica.[5] Synthetic kenyaites typically form spherical aggregates composed of well-developed plates.[1][7]

Troubleshooting Guide

Q: My synthesis yielded magadiite instead of this compound. What could be the cause?

A: This is a common outcome, as magadiite is often a precursor to this compound.[1][2]

  • Potential Cause 1: Insufficient Temperature. The reaction temperature may be too low. Magadiite formation is often favored at temperatures below 150°C.[6]

  • Solution 1: Increase the hydrothermal synthesis temperature to the 150-180°C range to promote the transformation to this compound.[5]

  • Potential Cause 2: Insufficient Reaction Time. The synthesis duration may not have been long enough for the conversion to occur.

  • Solution 2: Extend the reaction time. The transformation from magadiite to this compound requires time, which can range from several hours to days depending on the temperature and reactants.[5]

Q: The final product is a mixture of this compound and quartz. How can I obtain a pure this compound phase?

A: The presence of quartz indicates that the reaction has progressed beyond this compound formation to the most stable silica phase.[1]

  • Potential Cause: Reaction Time/Temperature is too high. Extended reaction times or excessively high temperatures accelerate the conversion of this compound to quartz.[1][5]

  • Solution: Carefully optimize the reaction conditions. Reduce the synthesis duration or slightly lower the temperature. For example, if you are getting quartz after 3 days at 170°C, try reducing the time to 2 days.[5]

Q: I am struggling to synthesize pure Na-kenyaite when using Ludox colloidal silica. What should I do?

A: Synthesizing pure Na-kenyaite from Ludox HS-40% and Ludox AS-40% can be challenging, as it may result in the co-formation of an additional silica phase.[4]

  • Potential Cause: The nature of these specific colloidal silica sources under common synthesis conditions.

  • Solution 1: Switch to a different silica source. Fumed silica has been shown to be highly effective in producing pure Na-kenyaite under various conditions.[4][5][6]

  • Solution 2: Adjust the synthesis parameters. A pure Na-kenyaite phase was successfully achieved using colloidal silica by increasing the temperature to 170°C for 48 hours.[4]

Q: My final product has low crystallinity or is amorphous. How can I improve it?

A: Low crystallinity can result from several factors related to the reaction setup.

  • Potential Cause 1: Sub-optimal Molar Ratios. The SiO₂/NaOH/H₂O molar ratios are critical. An incorrect composition can hinder proper crystal growth.

  • Solution 1: Ensure you are using an established molar composition, such as 5SiO₂/Na₂O/122H₂O, which has been successfully used to obtain pure Na-kenyaite.[4][5]

  • Potential Cause 2: Inappropriate Silica Source for the Conditions. Some silica sources may yield better crystallinity under specific conditions.

  • Solution 2: While many sources can produce this compound, some studies note that better crystallinity was achieved with specific types, such as Ludox AS-40 for the precursor magadiite.[6] Consider testing fumed silica, which is widely reported to produce pure, crystalline this compound.[4][6]

Data Summary: Effect of Silica Source on this compound Synthesis

Silica SourceTemperature (°C)TimeMolar Ratio (SiO₂/Na₂O/H₂O)OutcomeReference
Fumed Silica1702 days5 / 1 / 122Pure Na-kenyaite[4][6]
Fumed Silica1507 days5 / 1 / 122Pure Na-kenyaite[4]
Fumed Silica1502 days5 / 1 / 24Pure Na-kenyaite[6]
Fumed Silica1703 daysNot SpecifiedNa-kenyaite + Quartz[5]
Colloidal Silica1702 daysNot SpecifiedPure Na-kenyaite[4]
Ludox HS-40%1507-10 daysNot SpecifiedNa-kenyaite + Silica Phase[4]
Ludox AS-40%1507-10 daysNot SpecifiedNa-kenyaite + Silica Phase[4]
Silica Gel150Not SpecifiedNot SpecifiedNa-kenyaite favored[5]
Silicic Acid150Not SpecifiedNot SpecifiedNa-kenyaite favored[5]

Experimental Protocols

Standard Protocol for Hydrothermal Synthesis of Na-Kenyaite using Fumed Silica

This protocol is based on a commonly cited method for producing pure Na-kenyaite.[4]

Materials:

  • Sodium Hydroxide (NaOH)

  • Fumed Silica (SiO₂)

  • Distilled Water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Prepare the Alkaline Solution: Dissolve 4.80 g of NaOH in 105.00 g of distilled water in a beaker with stirring until fully dissolved.

  • Form the Gel: Slowly add 45.00 g of fumed silica to the sodium hydroxide solution while stirring continuously. This creates a gel with a molar composition of approximately 5SiO₂/Na₂O/122H₂O.

  • Homogenization: Continue stirring the resulting mixture for at least one hour at room temperature to ensure homogeneity.

  • Hydrothermal Treatment: Transfer the mixture into a Teflon-lined autoclave. Seal the autoclave and place it in a static oven preheated to 150°C.

  • Crystallization: Allow the reaction to proceed for 7 days at 150°C. (Alternatively, the temperature can be set to 170°C for 2 days).

  • Product Recovery: After the reaction period, cool the autoclave to room temperature.

  • Washing and Filtration: Remove the solid product and wash it repeatedly with distilled water until the pH of the filtrate is neutral (pH ~7). Filter the product after each wash.

  • Drying: Dry the final solid product in an oven at 60-80°C overnight.

  • Characterization: Characterize the synthesized material using techniques such as X-ray Diffraction (XRD) to confirm the this compound phase and Scanning Electron Microscopy (SEM) to observe morphology.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_recovery Product Recovery cluster_analysis Analysis start Start prep_naoh Prepare NaOH Solution start->prep_naoh add_silica Add Silica Source (e.g., Fumed Silica) prep_naoh->add_silica stir Stir to Form Homogeneous Gel add_silica->stir autoclave Transfer to Autoclave stir->autoclave hydrothermal Hydrothermal Synthesis (e.g., 150°C, 7 days) autoclave->hydrothermal cool Cool to Room Temp hydrothermal->cool wash Wash & Filter (until pH neutral) cool->wash dry Dry Product (60-80°C) wash->dry characterize Characterize (XRD, SEM, etc.) dry->characterize end End characterize->end

Caption: Hydrothermal synthesis workflow for Na-kenyaite formation.

silica_source_effect cluster_sources Silica Sources cluster_conditions Typical Conditions cluster_outcomes Observed Outcomes fumed Fumed Silica cond1 150-170°C 2-7 days fumed->cond1 colloidal Colloidal Silica (General) cond2 170°C 2 days colloidal->cond2 ludox Ludox AS/HS-40 cond3 150°C 7-10 days ludox->cond3 pure Pure Na-Kenyaite cond1->pure Optimized impure This compound + Quartz cond1->impure Prolonged Time cond2->pure mixed This compound + Silica Phase cond3->mixed

References

Influence of alkali concentration on Kenyaite phase purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Kenyaite. Our aim is to help you achieve high phase purity in your experiments by understanding the critical role of alkali concentration and other key parameters.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My XRD analysis shows the presence of Magadiite as an impurity in my this compound product. What is the likely cause and how can I fix this?

A1: The presence of Magadiite is a common issue and is often related to suboptimal reaction conditions, primarily temperature and alkali concentration. Magadiite is a precursor phase to this compound, and its presence indicates an incomplete transformation.[1][2]

  • Troubleshooting Steps:

    • Increase Reaction Temperature: The transformation of Magadiite to this compound is favored at higher temperatures.[1][2] If you are synthesizing below 170°C, consider increasing the temperature to the 170-180°C range.

    • Optimize NaOH Concentration: A minimum concentration of NaOH is required to facilitate the formation of these layered silicates.[1] However, the precise optimal concentration can depend on your specific reaction conditions (e.g., silica (B1680970) source, water content). Experiment with slightly increasing the NaOH concentration in your synthesis gel.

    • Increase Reaction Time: A longer reaction time at the optimal temperature can promote the complete conversion of Magadiite to this compound.[2]

Q2: I am observing a Quartz phase in my final product. How can I avoid its formation?

A2: The formation of Quartz as a byproduct is typically associated with prolonged reaction times or excessively high temperatures.[2]

  • Troubleshooting Steps:

    • Reduce Reaction Time: While a sufficient reaction time is needed to convert Magadiite, an overly extended period can lead to the formation of the more thermodynamically stable Quartz. Monitor your reaction at different time points to find the optimal duration.

    • Control Temperature: Avoid excessively high temperatures (e.g., above 180°C), as this can accelerate the formation of Quartz.

Q3: The crystallinity of my this compound product is low. How can I improve it?

A3: Low crystallinity can result from several factors, including the choice of silica source and the composition of the synthesis gel.

  • Troubleshooting Steps:

    • Select an Appropriate Silica Source: While pure this compound has been successfully synthesized from fumed silica, some studies suggest that other sources, like Ludox AS-40, can lead to better crystallinity for related layered silicates.[3] Consider experimenting with different amorphous silica sources.

    • Adjust Water Content: The water content in the synthesis gel can influence the type and crystallinity of the layered silicate (B1173343) formed.[1][3] A lower water content has been shown to favor the formation of pure this compound.[1]

    • Optimize Alkali Concentration: The concentration of NaOH not only influences phase purity but also the degree of crystallinity. A systematic variation of the NaOH concentration can help identify the optimal condition for high crystallinity.

Q4: Can the silica source affect the formation of pure this compound?

A4: Yes, the choice of silica source is a critical parameter. Pure Na-kenyaite has been reported to form specifically from fumed silica at 170°C.[3] Different silica sources have varying reactivities, which can influence the kinetics of nucleation and crystal growth, thereby affecting the final phase purity.

Experimental Protocol: Hydrothermal Synthesis of Na-Kenyaite

This protocol provides a general methodology for the hydrothermal synthesis of Na-Kenyaite. Researchers should note that optimization of specific parameters may be necessary based on the available reagents and equipment.

1. Reagents and Materials:

  • Amorphous silica source (e.g., Fumed Silica)

  • Sodium Hydroxide (NaOH) pellets

  • Deionized water

  • Teflon-lined stainless-steel autoclave

2. Preparation of the Synthesis Gel (Example Molar Ratio: 1 Na₂O : 5 SiO₂ : 24 H₂O): [1]

  • Step 1: In a beaker, dissolve the appropriate amount of NaOH pellets in deionized water to prepare the alkaline solution. Stir until the NaOH is completely dissolved. Safety Note: The dissolution of NaOH is highly exothermic. Handle with care and use appropriate personal protective equipment (PPE).

  • Step 2: Slowly add the fumed silica to the NaOH solution under vigorous stirring. Continue stirring until a homogeneous gel is formed.

3. Hydrothermal Synthesis:

  • Step 1: Transfer the prepared aluminosilicate (B74896) gel into a Teflon-lined stainless-steel autoclave.

  • Step 2: Seal the autoclave and place it in an oven preheated to the desired crystallization temperature (e.g., 150°C).[1]

  • Step 3: Maintain the temperature for the specified reaction time (e.g., 2 days).[1]

4. Product Recovery and Characterization:

  • Step 1: After the reaction is complete, allow the autoclave to cool down to room temperature.

  • Step 2: Open the autoclave and collect the solid product by filtration.

  • Step 3: Wash the product repeatedly with deionized water until the pH of the filtrate is neutral.

  • Step 4: Dry the final product in an oven at a low temperature (e.g., 60-80°C) overnight.

  • Step 5: Characterize the synthesized material using techniques such as X-ray Diffraction (XRD) to determine the phase purity and crystallinity.

Data on the Influence of Synthesis Parameters

The following table summarizes the influence of various synthesis parameters on the formation of Na-Kenyaite and potential impurities, as reported in the literature.

Molar Ratio (Na₂O:SiO₂:H₂O)Silica SourceTemperature (°C)Time (days)Observed Phase(s)Reference
1:5:122Fumed Silica1702Pure Na-Kenyaite[3]
1:5:24Fumed Silica1502Pure Na-Kenyaite[1]
1:5: >70Fumed Silica--Na-Magadiite[1]
1:5:122Ludox AS-40< 1502Pure Na-Magadiite[3]
--1703Na-Kenyaite + Quartz[2]

Visualizing the Synthesis Pathway and Troubleshooting Logic

To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams have been generated.

experimental_workflow cluster_prep Gel Preparation cluster_synthesis Hydrothermal Synthesis cluster_recovery Product Recovery prep_naoh Dissolve NaOH in Deionized Water prep_silica Add Fumed Silica prep_naoh->prep_silica prep_gel Homogeneous Gel Formation prep_silica->prep_gel synth_autoclave Transfer to Autoclave prep_gel->synth_autoclave synth_heat Heat in Oven (e.g., 150-170°C) synth_autoclave->synth_heat synth_time Maintain for (e.g., 2 days) synth_heat->synth_time rec_cool Cool to Room Temp. synth_time->rec_cool rec_filter Filter and Wash rec_cool->rec_filter rec_dry Dry the Product rec_filter->rec_dry characterize characterize rec_dry->characterize Characterize (XRD)

Caption: Experimental workflow for the hydrothermal synthesis of this compound.

troubleshooting_logic start XRD Analysis of Synthesized Product imp_magadiite Impurity: Magadiite start->imp_magadiite Impurity Detected imp_quartz Impurity: Quartz start->imp_quartz Impurity Detected low_cryst Low Crystallinity start->low_cryst Low Intensity Peaks pure_this compound Pure this compound start->pure_this compound Target Achieved sol_temp_time Increase Temperature and/or Reaction Time imp_magadiite->sol_temp_time sol_time_temp Decrease Reaction Time and/or Temperature imp_quartz->sol_time_temp sol_params Optimize Silica Source, Water Content, and NaOH Concentration low_cryst->sol_params

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Technical Support Center: Purification of Crude Synthetic Kenyaite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of Kenyaite.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product is a mix of this compound and Magadiite. How can I obtain a pure this compound phase?

A1: The co-crystallization of Magadiite is a common issue, often arising from suboptimal synthesis temperature and duration. Magadiite typically forms at lower temperatures (around 150°C) and can act as a precursor to this compound.[1][2] To favor the formation of pure this compound, consider the following adjustments:

  • Increase Synthesis Temperature: Pure Na-kenyaite formation is more successful at higher temperatures, typically between 170°C and 200°C.[3][4]

  • Extend Reaction Time: At a higher temperature of 170°C, a reaction time of at least 48 hours may be required to ensure the complete conversion of any intermediate Magadiite to this compound.[3][5]

  • Adjust Water Content: The water content in the initial gel mixture is crucial. Pure Na-kenyaite has been successfully synthesized at 150°C with a shorter reaction time of 2 days by significantly reducing the water content in the gel.[5] Conversely, higher water content tends to favor the formation of Na-magadiite.

Q2: My XRD analysis shows Quartz contamination in my synthetic this compound. How can this be prevented?

A2: Quartz is the most stable silica (B1680970) polymorph and often appears as an impurity when synthesis is carried out for too long or at excessively high temperatures.[1][6] The transformation sequence is often observed as Amorphous Silica → Magadiite → this compound → Quartz.[1] To avoid Quartz formation:

  • Optimize Reaction Time and Temperature: While higher temperatures accelerate the formation of this compound, they also speed up the conversion to Quartz.[1][6] It is critical to determine the optimal time window for harvesting the pure this compound phase before it converts to Quartz. For example, at 170°C, Na-kenyaite might form alongside Quartz after 3 days.[3]

  • Monitor the Reaction: If possible, conduct time-course experiments, analyzing samples at different intervals (e.g., 24h, 48h, 72h) to identify the point at which this compound is maximized and Quartz has not yet formed.

Q3: The synthesized product appears to be amorphous or has very low crystallinity according to XRD. What could be the cause?

A3: Low crystallinity or an amorphous product usually indicates that the hydrothermal synthesis conditions were insufficient for crystallization.

  • Inadequate Temperature or Time: The crystallization of this compound requires specific hydrothermal conditions. Temperatures below 150°C or very short reaction times may not be sufficient to induce crystallization from the amorphous silica source.[2][4]

  • Incorrect Gel Composition: The molar ratios of SiO₂/NaOH and H₂O/NaOH are critical. Ensure these ratios are within the reported ranges for this compound synthesis.[1][6] For instance, a pure Na-kenyaite phase was successfully obtained using a 5SiO₂/Na₂O/122H₂O ratio.[3][5]

  • Silica Source: The type of silica source (e.g., fumed silica, colloidal silica) can influence the reaction kinetics and final product morphology.[3][5] Pure Na-kenyaite was reportedly formed from fumed silica at 170°C after 2 days.[7]

Q4: How can I remove unreacted starting materials, like amorphous silica, from my final product?

A4: Removing unreacted amorphous silica post-synthesis is challenging due to its chemical similarity to this compound. The most effective strategy is to optimize the synthesis to drive the reaction to completion.

  • Increase Reaction Time/Temperature: Ensure the hydrothermal treatment is long enough and at a high enough temperature to allow the complete dissolution and recrystallization of the amorphous silica source.

  • Washing: While not effective for removing other crystalline silicates, a thorough washing of the final product with deionized water can help remove residual soluble salts (like excess NaOH) and some very fine, poorly reacted particles. Filtration is the most fundamental method for separating the solid product from the liquid phase.[8]

Data Summary: Synthesis Parameters

The following tables summarize quantitative data on the synthesis conditions for layered sodium silicates, highlighting the parameters that influence the final product phase.

Table 1: Influence of Temperature and Time on Product Formation

Silica SourceTemperature (°C)Time (days)Molar Ratio (SiO₂:Na₂O:H₂O)Primary Product(s)Reference
Fumed Silica15025:1:24Na-Kenyaite[7]
Fumed Silica15075:1:122Na-Kenyaite[5]
Colloidal Silica1702Not specifiedNa-Kenyaite[5]
Fumed Silica1702Not specifiedPure Na-Kenyaite[7]
Various1501-2Not specifiedNa-Magadiite[3]
Various1703Not specifiedNa-Kenyaite + Quartz[3]
Amorphous Silica100Several Months5-20 (SiO₂/NaOH)Magadiite → this compound[1]

Table 2: Characterization Data for Pure Phases

MaterialCharacteristic Basal Spacing (d-spacing) from XRDReference
Na-Magadiite~1.54 nm[3]
Na-Kenyaite~2.01 nm[3]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Pure Na-Kenyaite

This protocol is adapted from literature procedures that successfully yielded a pure this compound phase.[5]

1. Reagent Preparation (Gel Mixture): a. Prepare a sodium hydroxide (B78521) solution by dissolving 4.80 g of NaOH in 20.00 g of distilled water. b. With continuous stirring, slowly add 45.00 g of fumed silica to the sodium hydroxide solution. c. Continue stirring the resulting gel for at least 30 minutes to ensure homogeneity. This corresponds to a molar composition where the water content is significantly reduced, which favors this compound formation at lower temperatures.[5]

2. Hydrothermal Treatment: a. Transfer the gel mixture into a Teflon-lined stainless-steel autoclave. b. Seal the autoclave and place it in a preheated oven at 150°C. c. Maintain the temperature for 48 hours (2 days).

3. Product Recovery and Purification: a. After the reaction period, remove the autoclave from the oven and allow it to cool to room temperature. b. Open the autoclave and collect the solid product by filtration. c. Wash the product thoroughly and repeatedly with deionized water until the pH of the filtrate is neutral. This step is crucial for removing any residual NaOH. d. Dry the purified product in an oven at 60-80°C overnight.

Protocol 2: Purity Assessment by X-Ray Diffraction (XRD)

1. Sample Preparation: a. Finely grind a small amount of the dried, synthesized product into a homogeneous powder using an agate mortar and pestle. b. Mount the powder onto a sample holder. To avoid preferred orientation of the plate-like crystals, it is recommended to use a capillary sample holder if available.[9]

2. Data Acquisition: a. Place the sample holder into the diffractometer. b. Set the instrument to use CuKα radiation (λ = 1.5406 Å). c. Scan the sample over a 2θ range of at least 2° to 40°. The low-angle region is critical for observing the characteristic basal spacing peaks.

3. Data Analysis: a. Identify the prominent diffraction peaks in the resulting pattern. b. Compare the d-spacing of the observed peaks with standard values for this compound, Magadiite, and Quartz.

  • This compound: Look for a strong reflection corresponding to a d-spacing of approximately 2.01 nm.[3]
  • Magadiite: A peak at a d-spacing of ~1.54 nm indicates Magadiite impurity.[3]
  • Quartz: Sharp, intense peaks at 2θ angles of ~20.8° and ~26.6° are indicative of Quartz.

Visualizations

G cluster_prep 1. Preparation cluster_synthesis 2. Hydrothermal Synthesis cluster_recovery 3. Product Recovery cluster_analysis 4. Purity Analysis cluster_result 5. Outcome start Mix SiO2, NaOH, H2O (Gel Formation) synthesis Autoclave Treatment (e.g., 150-180°C, 2-7 days) start->synthesis cool Cool to Room Temp synthesis->cool filter Filtration & Washing (Deionized Water) cool->filter dry Drying (60-80°C) filter->dry xrd XRD Analysis dry->xrd pure Pure this compound? xrd->pure final_product Final Product pure->final_product Yes troubleshoot Troubleshoot & Adjust Synthesis pure->troubleshoot No troubleshoot->start Iterate

Caption: Experimental workflow for synthesis and purification of this compound.

G Amorphous Amorphous Silica Gel Magadiite Magadiite (~150°C) Amorphous->Magadiite Lower Temp Shorter Time This compound This compound (~170-180°C) Magadiite->this compound Higher Temp Longer Time Quartz Quartz (Stable End Product) This compound->Quartz Prolonged Time or Excessive Temp

Caption: Phase transformation pathway in hydrothermal synthesis of this compound.

References

Overcoming issues with Kenyaite sample preparation for analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during the preparation of Kenyaite samples for various analytical techniques.

General FAQs

Q1: What is this compound and why is its preparation for analysis challenging?

A1: this compound is a hydrous layered sodium silicate (B1173343) mineral. Its unique properties, such as its layered structure, high water content, and reactivity, can present challenges during sample preparation.[1][2][3] These challenges often include difficulty in achieving homogeneity, potential for structural alteration during drying or grinding, and resistance to dissolution for wet chemical analysis.

Q2: What are the primary analytical techniques used to characterize this compound?

A2: Common techniques for characterizing this compound include X-ray Diffraction (XRD) for phase identification and structural analysis, X-ray Fluorescence (XRF) for elemental composition, Scanning Electron Microscopy (SEM) for morphological and microstructural analysis, and wet chemical analysis for precise elemental quantification.[1][3][4] Thermogravimetric Analysis (TGA) is also used to study its thermal stability and water content.[2]

X-ray Diffraction (XRD) Analysis

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Peak broadening Small crystallite size, lattice strain from excessive grinding.Use gentle grinding methods (e.g., hand grinding with a mortar and pestle) and consider shorter grinding times.[5][6]
Preferred orientation The plate-like crystals of this compound are aligning during sample mounting.[7]Use a back-loading or side-drifting sample holder. Alternatively, mix the powder with a non-crystalline material like amorphous silica.[8]
Amorphous halo in pattern The sample has become amorphous due to overly aggressive grinding.Reduce grinding intensity and duration.[5][6] Consider using a micronizing mill for controlled particle size reduction.[9]
Shifting of peak positions Sample displacement or incorrect sample height in the holder.Ensure the sample surface is perfectly flat and level with the sample holder's reference plane.[8][10]

Experimental Protocol: XRD Sample Preparation

  • Grinding:

    • Place approximately 0.5-1 g of the this compound sample into an agate mortar.[8]

    • Gently grind the sample using a pestle with a circular motion until a fine, homogeneous powder is obtained. The optimal particle size is typically <10 µm.[6]

    • To minimize mechanical stress and potential amorphization, avoid excessive force.[5][6]

  • Mounting:

    • To mitigate preferred orientation, use a back-loading sample holder.

    • Place the holder face down on a clean, flat surface.

    • Carefully fill the sample cavity with the ground this compound powder.

    • Gently press the powder with a flat surface (e.g., a glass slide) to ensure it is compact and flush with the holder's surface.[8]

    • Secure the back plate and carefully turn the holder over.

XRD_Troubleshooting start XRD Pattern Issue broad_peaks Broad Peaks start->broad_peaks preferred_orientation Incorrect Peak Intensities (Preferred Orientation) start->preferred_orientation amorphous_halo Amorphous Halo start->amorphous_halo peak_shift Peak Position Shift start->peak_shift solution1 Gentle Grinding Shorter Grinding Time broad_peaks->solution1 solution2 Back-loading Holder Mix with Amorphous Material preferred_orientation->solution2 solution3 Reduce Grinding Force Use Micronizing Mill amorphous_halo->solution3 solution4 Ensure Flat Surface Correct Sample Height peak_shift->solution4

Caption: Troubleshooting workflow for common XRD analysis issues.

X-ray Fluorescence (XRF) Analysis

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inaccurate results for light elements (e.g., Na) Particle size effects, absorption of fluorescence X-rays.Grind the sample to a very fine powder (<75 µm).[11][12] For highest accuracy, prepare a fused bead.[13]
Poor reproducibility Sample inhomogeneity.Ensure thorough grinding and mixing of the powder before pressing into a pellet or fusing.[11]
Spectral interferences Overlap of X-ray emission lines from different elements.Use software with interference correction algorithms.[14] If severe, consider using an alternative analytical line for the element of interest.

Experimental Protocol: XRF Fused Bead Preparation

  • Calcination:

    • Accurately weigh approximately 1 g of finely ground this compound into a platinum crucible.

    • Heat the sample in a muffle furnace at a temperature sufficient to remove absorbed and interlayer water (e.g., 600-800°C) to determine the loss on ignition (LOI).[15]

  • Fusion:

    • Add a flux, such as a lithium tetraborate/lithium metaborate (B1245444) mixture (e.g., Li₂B₄O₇/LiBO₂), to the calcined sample in the crucible.[13][16] A sample-to-flux ratio of 1:10 is common.

    • Add a non-wetting agent (e.g., a few drops of lithium bromide solution) to prevent the bead from sticking to the crucible.

    • Heat the mixture in a fusion apparatus or a high-temperature furnace (around 1000-1100°C) until the sample is completely dissolved and the melt is homogeneous.

    • Pour the molten mixture into a platinum mold to form a flat, glassy bead upon cooling.

  • Analysis:

    • Analyze the fused bead using the XRF spectrometer.

Scanning Electron Microscopy (SEM) Analysis

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Charging artifacts (bright areas, image drift) This compound is non-conductive, leading to electron beam charge build-up.[17]Coat the sample with a thin layer of a conductive material (e.g., gold, platinum, or carbon).[18][19]
Sample damage or structural collapse Dehydration of the hydrous this compound structure under vacuum.[20]Use a gentle drying method such as critical point drying or freeze-drying instead of air-drying.[17]
Poor image resolution Incorrect working distance or accelerating voltage. Sample not properly grounded.Optimize SEM parameters. Ensure a continuous conductive path from the sample surface to the SEM stub using conductive tape or paint.[20][21]
Loose powder contamination Poor adhesion of the this compound powder to the stub.Use double-sided carbon adhesive tape to mount the powder. Gently blow off any excess loose powder with dry air before inserting into the SEM.[21]

Experimental Protocol: SEM Sample Preparation

  • Drying (for high-resolution imaging):

    • To preserve the delicate layered structure, critical point drying is recommended.

    • Dehydrate the this compound sample through a graded series of ethanol (B145695) solutions (e.g., 30%, 50%, 70%, 90%, 100%).[18]

    • Place the sample in a critical point dryer to replace the ethanol with liquid CO₂ and then bring it to its critical point to dry the sample without surface tension effects.[17][18]

  • Mounting:

    • Place a double-sided carbon adhesive tab onto an aluminum SEM stub.

    • Gently press the dried this compound sample or sprinkle the powder onto the adhesive tab.

    • Use a gentle stream of compressed air to remove any loose particles.[21]

  • Coating:

    • Place the stub in a sputter coater.

    • Coat the sample with a thin (5-10 nm) layer of a conductive material such as gold or a gold-palladium alloy to prevent charging.[17]

SEM_Troubleshooting start SEM Image Problem charging Charging Artifacts start->charging damage Sample Damage/ Structural Collapse start->damage poor_resolution Poor Resolution start->poor_resolution solution1 Conductive Coating (Au, Pt, C) charging->solution1 solution2 Critical Point Drying or Freeze-Drying damage->solution2 solution3 Optimize SEM Settings Ensure Good Grounding poor_resolution->solution3

Caption: Troubleshooting workflow for common SEM analysis issues.

Wet Chemical Analysis

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete dissolution of the sample This compound, being a silicate, is resistant to dissolution in many common acids.Use a digestion method involving hydrofluoric acid (HF) to break down the silicate structure.[22][23] Microwave-assisted digestion can accelerate the process.[22]
Precipitation of insoluble fluorides Formation of insoluble metal fluorides after HF digestion.Add boric acid (H₃BO₃) after the initial HF digestion to complex the excess fluoride (B91410) ions and redissolve the precipitates.[24]
Contamination from digestion vessels Leaching of elements from glass or other container materials during acid digestion.Use acid-resistant vessels, such as those made of Teflon (PTFE), for HF digestions.[22]

Experimental Protocol: Acid Digestion for Wet Chemical Analysis

Safety Precaution: All steps involving hydrofluoric acid (HF) must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.

  • Sample Weighing:

    • Accurately weigh approximately 0.1 g of finely ground this compound powder into a Teflon digestion vessel.

  • Acid Digestion:

    • Add a mixture of strong acids. A common combination for silicates is hydrofluoric acid (HF) and nitric acid (HNO₃).[22][25] For example, add 3 mL of concentrated HNO₃ and 5 mL of concentrated HF.

    • Seal the vessel and place it in a microwave digestion system.

    • Ramp the temperature to approximately 180-200°C and hold for 20-30 minutes.

  • Fluoride Complexation:

    • After cooling, carefully open the vessel in the fume hood.

    • Add 5-10 mL of a saturated boric acid (H₃BO₃) solution to complex the excess fluoride ions.[24]

    • Reseal the vessel and heat again in the microwave (e.g., 160°C for 10 minutes) to ensure complete dissolution of any fluoride precipitates.

  • Dilution:

    • After cooling, transfer the clear solution to a volumetric flask and dilute to a known volume with deionized water. The sample is now ready for analysis by techniques such as ICP-MS or ICP-OES.

Digestion_Workflow start Prepare this compound for Wet Chemical Analysis weigh_sample Weigh ~0.1g of Ground Sample into Teflon Vessel start->weigh_sample add_acids Add Conc. HNO3 and HF in Fume Hood weigh_sample->add_acids microwave_digest Microwave Digestion (~180°C, 30 min) add_acids->microwave_digest cool Cool Vessel microwave_digest->cool check_dissolution Complete Dissolution? cool->check_dissolution add_boric_acid Add Saturated Boric Acid check_dissolution->add_boric_acid No dilute Dilute to Final Volume with DI Water check_dissolution->dilute Yes reheat Reheat in Microwave (~160°C, 10 min) add_boric_acid->reheat final_cool Cool Vessel reheat->final_cool final_cool->dilute analyze Ready for ICP-MS/OES Analysis dilute->analyze

Caption: Experimental workflow for acid digestion of this compound.

References

Technical Support Center: Stacking Faults in Layered Silicate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Layered Silicate (B1173343) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address the common challenge of stacking faults in their synthetic materials. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to support your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of layered silicates, focusing on the identification and mitigation of stacking faults.

Q1: My powder X-ray diffraction (XRD) pattern shows broad and asymmetric peaks, especially for non-basal (hkl where l ≠ 0) reflections. What is the likely cause?

A1: Broad and asymmetric peaks in the XRD pattern of layered silicates are a classic indication of stacking faults.[1][2] Stacking faults are disruptions in the regular sequence of layer stacking, which leads to a loss of long-range order in the stacking direction. This results in the broadening of specific reflections in the diffraction pattern. The basal reflections (00l) may remain sharp as they correspond to the repeating distance between layers, which can be maintained even in the presence of stacking faults.

Troubleshooting Steps:

  • Confirm the presence of stacking faults: Compare your experimental XRD pattern with simulated patterns for ideal and faulted structures. Software like DIFFaX or TOPAS can be used to model the effects of different types and densities of stacking faults on the diffraction pattern.[3]

  • Review your synthesis conditions: Stacking faults are often introduced during crystal growth.[4] High precipitation rates, non-optimal temperatures, and inhomogeneous precursor mixing can all contribute to their formation.

  • Optimize synthesis parameters:

    • Temperature: Both excessively high and low temperatures can introduce stacking faults. A systematic study of the synthesis temperature is recommended to find the optimal range for your specific system.

    • pH: The pH of the synthesis solution can influence the hydrolysis and condensation rates of silicate and aluminate precursors, thereby affecting the ordering of the layers.

    • Precursor Concentration & Addition Rate: High precursor concentrations or a rapid addition rate can lead to rapid precipitation and the formation of disordered structures. A slower, more controlled addition of precursors is often beneficial.

Q2: I am using a hydrothermal synthesis method and observing a high density of stacking faults in my final product. What specific parameters should I investigate?

A2: Hydrothermal synthesis is a common method for preparing crystalline layered silicates, but several factors can lead to the formation of stacking faults.[5][6]

Troubleshooting Steps:

  • Temperature and Pressure: Ensure your autoclave is reaching and maintaining the target temperature and pressure consistently. Fluctuations during the synthesis can disrupt crystal growth.

  • Reaction Time: Insufficient reaction time may not allow for the necessary atomic rearrangements to form a well-ordered structure. Conversely, excessively long reaction times might lead to the formation of more stable, but potentially faulted, phases. Experiment with varying the synthesis duration.

  • Precursor Homogeneity: Ensure that your precursors are well-mixed before and during the hydrothermal treatment. Inhomogeneous mixing can lead to localized variations in stoichiometry and pH, promoting the formation of defects.

  • Cooling Rate: A rapid cooling rate can "freeze in" defects that are present at higher temperatures. A slower, controlled cooling process can sometimes allow for the annealing of stacking faults.

Q3: Can the choice of precursors in a sol-gel synthesis influence the formation of stacking faults?

A3: Yes, the choice of precursors in sol-gel synthesis is critical. The hydrolysis and condensation rates of the silicon and metal alkoxide precursors must be compatible to ensure the formation of a homogeneous gel and subsequent well-ordered layered silicate upon heat treatment.

Troubleshooting Steps:

  • Precursor Reactivity: If you are using precursors with significantly different hydrolysis rates (e.g., silicon tetraethoxide - TEOS and aluminum tri-sec-butoxide), consider using pre-hydrolysis steps or modifying one of the precursors to better match their reactivity.

  • Water-to-Alkoxide Ratio: This ratio is a critical parameter in sol-gel synthesis. A higher water content generally leads to faster hydrolysis and condensation, which can increase the likelihood of stacking faults.

  • Catalyst (Acid or Base): The type and concentration of the catalyst will influence the gelation process. Acid catalysis typically leads to more linear polymer chains, while base catalysis results in more highly branched clusters. The morphology of the gel network can impact the ordering of the layers during subsequent processing.

  • Aging and Drying of the Gel: Proper aging of the gel allows for strengthening of the network through continued condensation reactions. The drying process must also be carefully controlled to avoid the introduction of stress and defects.

Data Presentation: Influence of Synthesis Parameters on Stacking Faults

Synthesis ParameterGeneral Effect on Stacking Fault DensityRationale
Temperature Can increase or decreaseOptimal temperature exists for ordered growth. Too low may not provide enough energy for ordering; too high can lead to kinetic instability and defect formation.
pH Can increase or decreaseAffects precursor speciation and reaction rates. Extreme pH values often lead to rapid precipitation and higher defect densities.
Precursor Concentration Higher concentration generally increasesHigh supersaturation leads to rapid nucleation and growth, leaving less time for layers to arrange in an ordered fashion.
Reaction Time Longer times can decreaseAllows for thermodynamic equilibration and the potential annealing of defects. However, prolonged times can sometimes lead to phase transformations.
Agitation/Mixing Good mixing generally decreasesEnsures homogeneous distribution of precursors and temperature, reducing localized areas of high supersaturation.
Impurities Can increaseImpurities can be incorporated into the crystal lattice, disrupting the regular stacking sequence.

Experimental Protocols

Protocol 1: Characterization of Stacking Faults by Powder X-ray Diffraction (XRD)

This protocol provides a general workflow for analyzing stacking faults in synthetic layered silicates using powder XRD.

1. Sample Preparation:

  • Gently grind the synthesized powder to a fine, uniform particle size to minimize preferred orientation.

  • For clay minerals, preparation of oriented mounts (e.g., on a glass slide) can be useful for enhancing basal reflections.[7][8][9] This involves dispersing the clay in a liquid and allowing it to settle and dry on the slide.

  • Ensure the sample is sufficiently thick to avoid X-ray penetration to the sample holder.

2. Data Collection:

  • Use a high-resolution powder diffractometer with a monochromatic X-ray source (e.g., Cu Kα).

  • Collect data over a wide 2θ range to observe a sufficient number of reflections.

  • Use a slow scan speed and small step size to obtain high-quality data with a good signal-to-noise ratio.

3. Data Analysis:

  • Phase Identification: Identify the primary layered silicate phase and any impurity phases present using a crystallographic database (e.g., ICDD PDF-4+).

  • Qualitative Assessment of Stacking Faults: Examine the peak profiles. Broad, asymmetric peaks, particularly for hkl reflections with k ≠ 3n in trigonal or hexagonal systems, are indicative of stacking faults.

  • Quantitative Analysis using Rietveld Refinement:

    • Use software such as TOPAS, FullProf, or GSAS-II for Rietveld refinement.

    • Select an appropriate starting structural model for your layered silicate.

    • Refine the scale factor, background, and unit cell parameters.

    • Model the peak profiles using a suitable function (e.g., pseudo-Voigt). Anisotropic peak broadening models may be necessary.

    • To quantify stacking faults, specialized models are needed. Software like TOPAS has built-in functionalities for refining stacking fault probabilities.[3] This involves defining different layer stacking sequences and their probabilities.

    • Alternatively, software like DIFFaX can be used to simulate XRD patterns for various stacking fault models, which can then be compared to the experimental data.

Protocol 2: Visualization of Stacking Faults by Transmission Electron Microscopy (TEM)

This protocol outlines the steps for preparing a layered silicate sample for TEM analysis to directly observe stacking faults.

1. Sample Preparation (Cross-Sectional Lamella):

  • Focused Ion Beam (FIB) Lift-Out: This is a common method for preparing site-specific cross-sections.

    • Deposit a protective layer (e.g., platinum) over the area of interest on your bulk sample.

    • Use a gallium ion beam to mill trenches on either side of the area of interest, creating a thin lamella.

    • Cut the lamella free and lift it out using a micromanipulator.

    • Attach the lamella to a TEM grid.

    • Further thin the lamella to electron transparency (typically <100 nm) using a low-energy Ga ion beam to minimize surface damage.

2. Sample Preparation (Powder Sample):

  • Dispersion and Drop-Casting:

    • Disperse a small amount of the layered silicate powder in a suitable solvent (e.g., ethanol, isopropanol) using ultrasonication.

    • Drop-cast a few microliters of the dispersion onto a TEM grid with a support film (e.g., holey carbon).

    • Allow the solvent to evaporate completely.

3. TEM Imaging:

  • High-Resolution TEM (HRTEM): This technique allows for the direct visualization of the atomic lattice.

    • Orient the crystal so that the electron beam is parallel to the layers to view the stacking sequence in cross-section.

    • Stacking faults will appear as disruptions in the regular pattern of atomic columns.

  • Selected Area Electron Diffraction (SAED):

    • Obtain diffraction patterns from individual crystallites.

    • Stacking faults can cause streaking or the appearance of extra spots in the SAED pattern along the stacking direction.

Mandatory Visualizations

Troubleshooting Workflow for Stacking Faults

Stacking_Fault_Troubleshooting cluster_synthesis Synthesis & Observation cluster_analysis Problem Analysis cluster_optimization Optimization Strategy cluster_verification Verification Start Synthesize Layered Silicate XRD Perform XRD Analysis Start->XRD Observation Observe Broad/Asymmetric Peaks? XRD->Observation Check_Params Review Synthesis Parameters (Temp, pH, Concentration) Observation->Check_Params Yes Check_Method Evaluate Synthesis Method (Hydrothermal, Sol-Gel) Observation->Check_Method Check_Precursors Assess Precursor Purity & Reactivity Observation->Check_Precursors Opt_Temp Optimize Temperature Check_Params->Opt_Temp Opt_pH Adjust pH Check_Params->Opt_pH Opt_Conc Modify Precursor Concentration/ Addition Rate Check_Params->Opt_Conc Opt_Time Vary Reaction Time Check_Method->Opt_Time Refine_Method Refine Synthesis Protocol Check_Method->Refine_Method Check_Precursors->Refine_Method Re_Synthesize Re-Synthesize with Optimized Parameters Opt_Temp->Re_Synthesize Opt_pH->Re_Synthesize Opt_Conc->Re_Synthesize Opt_Time->Re_Synthesize Refine_Method->Re_Synthesize Re_XRD Re-run XRD Analysis Re_Synthesize->Re_XRD Result Sharp, Symmetric Peaks? Re_XRD->Result Result->Check_Params No Success Problem Resolved Result->Success Yes End Well-ordered Material

Caption: A troubleshooting workflow for identifying and mitigating stacking faults in layered silicate synthesis.

Logical Relationship between Synthesis Conditions and Stacking Faults

Synthesis_Parameters_Influence cluster_params Synthesis Parameters cluster_mechanisms Controlling Mechanisms cluster_outcome Material Outcome Temp Temperature Nucleation Nucleation Rate Temp->Nucleation Growth Crystal Growth Rate Temp->Growth Equilibrium Thermodynamic Equilibrium Temp->Equilibrium pH pH pH->Nucleation pH->Growth Concentration Precursor Concentration Concentration->Nucleation Concentration->Growth Time Reaction Time Time->Equilibrium Mixing Agitation/Mixing Homogeneity System Homogeneity Mixing->Homogeneity Stacking_Faults Stacking Fault Density Nucleation->Stacking_Faults High rate increases faults Growth->Stacking_Faults Rapid growth increases faults Equilibrium->Stacking_Faults Proximity to equilibrium decreases faults Homogeneity->Stacking_Faults Inhomogeneity increases faults

Caption: The influence of key synthesis parameters on the mechanisms that control stacking fault formation.

References

Validation & Comparative

Kenyaite vs Magadiite XRD pattern comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the X-ray diffraction (XRD) patterns of kenyaite and magadiite (B1252274) is crucial for researchers and scientists in materials science and geology for accurate phase identification and characterization. Both this compound and magadiite are hydrated layered sodium silicates, often found in similar geological environments, which can make their distinction challenging without careful analysis of their structural differences. This guide provides a detailed comparison of their XRD patterns, supported by experimental data and protocols.

This compound and magadiite are both members of the hydrous layered silicate (B1173343) family. Their structures consist of silicate sheets separated by layers of sodium cations and water molecules. A key difference lies in the thickness and complexity of these silicate layers. This compound possesses thicker silicate layers compared to magadiite.[1] This fundamental structural variance is the primary reason for the distinct features observed in their respective XRD patterns, most notably the position of the basal (00l) reflections.

cluster_this compound This compound Structure cluster_Magadiite Magadiite Structure cluster_XRD Resulting Basal Spacing (d) K_layer1 Silicate Layer (thicker) K_interlayer Interlayer: Na+ & H2O K_layer1->K_interlayer K_layer2 Silicate Layer (thicker) K_interlayer->K_layer2 XRD_K ~19.7 Å K_layer2->XRD_K M_layer1 Silicate Layer M_interlayer Interlayer: Na+ & H2O M_layer1->M_interlayer M_layer2 Silicate Layer M_interlayer->M_layer2 XRD_M ~15.5 Å M_layer2->XRD_M cluster_prep Sample Preparation cluster_xrd XRD Data Collection cluster_analysis Data Analysis grind Grind Sample load Load into Holder (Side-loading) grind->load instrument Instrument Setup (CuKα, 40kV, 40mA) load->instrument scan Scan 2θ Range (e.g., 2-70°) instrument->scan identify Phase Identification scan->identify calculate Calculate d-spacing identify->calculate refine Rietveld Refinement (Optional) calculate->refine

References

Comparative study of Kenyaite and other layered silicates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of kenyaite and other significant layered silicates, namely kaolinite, montmorillonite, and vermiculite, is presented for researchers, scientists, and professionals in drug development. This guide provides a detailed examination of their structural and functional properties, supported by experimental data, to assist in material selection for various applications, including drug delivery and catalysis.

Section 1: Comparative Data of Layered Silicates

The following tables summarize key quantitative data for this compound, kaolinite, montmorillonite, and vermiculite, compiled from various studies. It is important to note that values can vary depending on the specific sample, its origin, and the experimental conditions.

Table 1: General and Structural Properties

PropertyThis compoundKaoliniteMontmorilloniteVermiculite
Chemical Formula Na₂Si₂₂O₄₅·10H₂OAl₂Si₂O₅(OH)₄(Na,Ca)₀.₃₃(Al,Mg)₂(Si₄O₁₀)(OH)₂·nH₂O(Mg,Fe²⁺,Fe³⁺)₃((Al,Si)₄O₁₀)(OH)₂·4H₂O
Layer Type 2:11:12:12:1
Interlayer Space ExpandableNon-expandableHighly expandableLimited expansion
Density (g/cm³) ~2.23 (calculated)[1]2.62-32.4-2.7

Table 2: Physicochemical and Performance Properties

PropertyThis compoundKaoliniteMontmorilloniteVermiculite
Cation Exchange Capacity (CEC) (meq/100g) Not widely reported, but capable of ion exchange2-15[2][3]80-150[3]100-150
BET Surface Area (m²/g) Theoretical: ~700, Measured: ~4.8 (Na-kenyaite)[4]10-25[2][5]30-80 (can be higher)Variable, depends on exfoliation
Adsorption/Loading Capacity 124-165 mg/g (Basic Blue-41 dye)Variable, generally lower than montmorilloniteHigh, e.g., 98% loading of doxorubicinHigh liquid absorption capacity
Thermal Stability Stable up to 700°C after dehydration at 200°C[6]Dehydroxylation at 450-700°C[7]Dehydroxylation at 600-700°CSignificant expansion upon heating (exfoliation)

Section 2: Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate comparison and replication of results.

Determination of Cation Exchange Capacity (CEC) - Ammonium (B1175870) Acetate (B1210297) Method

This method is widely used to determine the CEC of soils and clays.

Principle: The soil or clay sample is saturated with ammonium ions (NH₄⁺) from a buffered ammonium acetate solution at pH 7.0. The ammonium ions replace the exchangeable cations (Ca²⁺, Mg²⁺, K⁺, Na⁺) on the clay surface. The excess ammonium is then washed away, and the amount of ammonium adsorbed by the clay is determined, which corresponds to the CEC.

Procedure:

  • Sample Preparation: Weigh 5g of the air-dried, <2mm sieved clay sample into a 50 mL centrifuge tube.

  • Saturation: Add 33 mL of 1N ammonium acetate solution (pH 7.0) to the tube. Shake vigorously for 15 minutes and then centrifuge. Decant the supernatant. Repeat this step two more times.

  • Removal of Excess Ammonium: Wash the sample with 96% ethanol (B145695) to remove the excess, non-exchanged ammonium acetate. Centrifuge and discard the supernatant. Repeat until the leachate is free of ammonium ions (tested with Nessler's reagent).

  • Extraction of Exchanged Ammonium: Extract the adsorbed ammonium ions by washing the sample with a 10% sodium chloride solution. Collect the leachate in a 100 mL volumetric flask and bring it to volume.

  • Quantification: Determine the concentration of ammonium in the leachate using steam distillation followed by titration, or by using an ammonia-selective electrode.

  • Calculation: The CEC is calculated in meq/100g of the clay sample.[8]

Determination of Specific Surface Area - BET (Brunauer-Emmett-Teller) Method

The BET method is a standard technique for determining the specific surface area of porous and non-porous materials.

Principle: The method is based on the physical adsorption of a gas (typically nitrogen) on the surface of the material at a constant temperature (usually the boiling point of the adsorbate, 77 K for nitrogen). The amount of gas adsorbed at different partial pressures is measured, and the BET equation is applied to the data to calculate the monolayer adsorption capacity, from which the specific surface area is determined.

Procedure:

  • Degassing: The sample is first degassed under vacuum at an elevated temperature to remove any adsorbed contaminants from the surface. The temperature and duration of degassing depend on the thermal stability of the material.

  • Adsorption Measurement: The degassed sample is placed in an analysis tube and cooled to 77 K using liquid nitrogen. Nitrogen gas is then introduced into the tube at controlled pressures. The amount of gas adsorbed at each pressure is measured.

  • Data Analysis: An adsorption isotherm is generated by plotting the amount of gas adsorbed versus the relative pressure (P/P₀). The BET equation is then fitted to a linear portion of the isotherm (typically in the relative pressure range of 0.05 to 0.35).

  • Calculation: The specific surface area is calculated from the slope and intercept of the linear BET plot.[9]

In Vitro Drug Release Study

This protocol outlines a general procedure for evaluating the release of a drug from a layered silicate (B1173343) carrier in a simulated physiological fluid.

Principle: The drug-loaded layered silicate is dispersed in a release medium that mimics physiological conditions (e.g., phosphate-buffered saline, PBS, at pH 7.4). At specific time intervals, aliquots of the release medium are withdrawn and analyzed to determine the concentration of the released drug.

Procedure:

  • Preparation of Drug-Loaded Silicate: Load the drug onto the layered silicate using a suitable method (e.g., solvent evaporation, adsorption from solution).

  • Release Study Setup: Disperse a known amount of the drug-loaded silicate in a known volume of the release medium (e.g., PBS, pH 7.4) in a container placed in a shaking water bath or incubator at 37°C. The setup should ensure sink conditions, where the concentration of the drug in the release medium does not exceed 10-15% of its solubility.

  • Sampling: At predetermined time points, withdraw a small aliquot of the release medium. To maintain a constant volume, replace the withdrawn volume with fresh, pre-warmed release medium.

  • Sample Analysis: Separate the silicate particles from the withdrawn sample, typically by centrifugation or filtration. Analyze the supernatant for drug concentration using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.[10][11]

Section 3: Visualizations

Logical Workflow for Comparative Study

G cluster_0 Material Selection and Preparation cluster_1 Performance Evaluation cluster_2 Data Analysis and Comparison This compound This compound Purification_and_Characterization Purification and Initial Characterization (XRD, FTIR) This compound->Purification_and_Characterization Kaolinite Kaolinite Kaolinite->Purification_and_Characterization Montmorillonite Montmorillonite Montmorillonite->Purification_and_Characterization Vermiculite Vermiculite Vermiculite->Purification_and_Characterization CEC_Analysis Cation Exchange Capacity (CEC) Purification_and_Characterization->CEC_Analysis Surface_Area_Analysis Surface Area (BET) Purification_and_Characterization->Surface_Area_Analysis Drug_Loading Drug Loading Capacity Purification_and_Characterization->Drug_Loading Comparative_Tables Generation of Comparative Data Tables CEC_Analysis->Comparative_Tables Surface_Area_Analysis->Comparative_Tables Drug_Release In Vitro Drug Release Drug_Loading->Drug_Release Drug_Loading->Comparative_Tables Drug_Release->Comparative_Tables Performance_Ranking Performance Ranking for Specific Applications Comparative_Tables->Performance_Ranking

Caption: Workflow for the comparative study of layered silicates.

Generalized Mechanism of Drug Intercalation and Release

G cluster_0 Drug Loading (Intercalation) cluster_1 Drug Release Layered_Silicate_Initial Layered Silicate Interlayer Cations (e.g., Na⁺) Drug_Loaded_Silicate Drug-Loaded Silicate Intercalated Drug Layered_Silicate_Initial:f1->Drug_Loaded_Silicate:f1 Ion Exchange Released_Cations Released Cations (Na⁺) Layered_Silicate_Initial:f1->Released_Cations Drug_Molecule Drug Molecule (+) Drug_Molecule->Drug_Loaded_Silicate:f1 Drug_Loaded_Silicate_Release Drug-Loaded Silicate Intercalated Drug Released_Drug Released Drug (+) Drug_Loaded_Silicate_Release:f1->Released_Drug Ion Exchange/Diffusion Silicate_After_Release Layered Silicate Interlayer Cations (Na⁺) Physiological_Fluid Physiological Fluid (e.g., PBS with Na⁺) Physiological_Fluid->Silicate_After_Release:f1

Caption: Mechanism of drug loading and release from layered silicates.

References

Differentiating Kenyaite and Magadiite: A Comparative Guide Using Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification of silicate (B1173343) minerals is paramount. This guide provides a detailed comparison of kenyaite and magadiite (B1252274), focusing on their differentiation using Raman spectroscopy, supported by experimental data and protocols.

This compound and magadiite are hydrated layered sodium silicates that can be challenging to distinguish due to their similar chemical compositions and layered structures. Raman spectroscopy offers a rapid, non-destructive, and highly sensitive method for their differentiation by probing their unique vibrational modes.

Comparative Analysis of Raman Spectra

The primary distinctions between the Raman spectra of this compound and magadiite lie in the positions and relative intensities of their characteristic peaks. These differences arise from variations in their silicate layer structures and the bonding environments of Si-O-Si linkages.

A key comparative study by Huang et al. (1999) provides foundational data for this analysis. The FT-Raman spectra of both minerals exhibit distinct features, particularly in the regions associated with Si-O-Si stretching and bending vibrations.

Raman Shift (cm⁻¹)Vibrational Mode AssignmentThis compoundMagadiite
~1090 - 1100Si-O Stretching
~992Si-O Stretching
~600 - 800Si-O-Si Symmetric Stretching
~400 - 600Si-O-Si Bending
Below 400Lattice Vibrations

Table 1: Comparison of Key Raman Peak Positions for this compound and Magadiite.

The most notable difference is the presence of a distinct peak around 992 cm⁻¹ in the Raman spectrum of magadiite, which is absent in the spectrum of this compound.[1] Additionally, subtle shifts in the positions and changes in the relative intensities of other common peaks in the Si-O stretching and Si-O-Si bending regions can be used for definitive identification.

Experimental Protocol

The following protocol outlines the methodology for acquiring Raman spectra for the differentiation of this compound and magadiite, based on established practices for silicate mineral analysis.

1. Sample Preparation:

  • Ensure samples are in a solid, powdered form.

  • If necessary, gently grind the sample to a fine powder using an agate mortar and pestle to ensure homogeneity and a good signal-to-noise ratio.

  • Mount a small amount of the powdered sample on a suitable substrate, such as a glass microscope slide or a silicon wafer.

2. Instrumentation:

  • A high-resolution Raman spectrometer equipped with a microscope is required.

  • Laser Excitation: A near-infrared (e.g., 1064 nm) or visible (e.g., 532 nm or 785 nm) laser can be used. The choice of laser wavelength may depend on the sample's fluorescence properties; a longer wavelength is often preferred to minimize fluorescence in silicate minerals.

  • Objective Lens: A 50x or 100x objective is typically used to focus the laser beam onto the sample and collect the scattered light.

  • Grating: A grating with a high spectral resolution (e.g., 600 or 1200 grooves/mm) should be selected to resolve closely spaced peaks.

3. Data Acquisition:

  • Laser Power: Use the lowest laser power necessary to obtain a good quality spectrum to avoid sample damage or laser-induced phase transitions. A typical starting point is 1-10 mW at the sample.

  • Acquisition Time and Accumulations: The signal-to-noise ratio can be improved by increasing the acquisition time per scan and the number of accumulations. Typical parameters might be 10-60 seconds per scan with 2-5 accumulations.

  • Spectral Range: Collect spectra over a range that covers the characteristic vibrational modes of silicates, typically from 100 cm⁻¹ to 1200 cm⁻¹.

4. Data Analysis:

  • Process the raw spectra to remove any background fluorescence.

  • Identify and label the key Raman peaks.

  • Compare the obtained peak positions and relative intensities with the reference spectra for this compound and magadiite to make a definitive identification.

Experimental Workflow

The following diagram illustrates the logical workflow for differentiating this compound and magadiite using Raman spectroscopy.

G cluster_0 Sample Preparation cluster_1 Raman Analysis cluster_2 Data Analysis & Identification cluster_3 Reference Spectra cluster_4 Identification Outcome Sample Obtain Mineral Sample Grind Grind to Fine Powder Sample->Grind Mount Mount on Substrate Grind->Mount Spectrometer Raman Spectrometer Setup Mount->Spectrometer Introduce Sample Acquire Acquire Raman Spectrum Spectrometer->Acquire Process Process Spectrum (e.g., Background Subtraction) Acquire->Process Compare Compare with Reference Spectra Process->Compare Identify Identify Mineral Compare->Identify Kenyaite_ID This compound Identify->Kenyaite_ID Absence of ~992 cm⁻¹ peak Magadiite_ID Magadiite Identify->Magadiite_ID Presence of ~992 cm⁻¹ peak Kenyaite_Ref This compound Kenyaite_Ref->Compare Magadiite_Ref Magadiite Magadiite_Ref->Compare

References

Validating Kenyaite's Crystal Structure: A Guide to Rietveld Refinement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to understand the atomic-level structure of the layered silicate (B1173343) Kenyaite, Rietveld refinement of powder X-ray diffraction data stands as a cornerstone analytical technique. This guide provides a comprehensive overview of the method, its application to synthetic this compound, and a comparison with complementary analytical techniques, supported by experimental data.

The determination of a material's crystal structure is fundamental to understanding its physical and chemical properties. For crystalline powders like this compound (Na₂Si₂₂O₄₁(OH)₈·6H₂O), where single crystals of sufficient size and quality are often unavailable, Rietveld refinement of powder diffraction data is the method of choice for structure validation and refinement.

Unveiling the Structure: Rietveld Refinement of Synthetic this compound

A pivotal study by Marler, Grosskreuz & Gies (2021) successfully elucidated the crystal structure of a synthetic analogue of this compound using Rietveld refinement.[1] The analysis of high-resolution powder X-ray diffraction data provided precise crystallographic parameters, confirming the layered nature of this silicate.

The refinement converged to low residual values, indicating an excellent fit between the calculated and observed diffraction patterns and thus validating the proposed structural model.[1] Key crystallographic data and the results of the Rietveld refinement are summarized in the table below.

Parameter Value
Chemical Formula Na₁₆[Si₁₆₀O₃₂₀(OH)₁₆]·64H₂O (per unit cell)
Crystal System Orthorhombic
Space Group Fdd2
Lattice Parameters a = 10.080(1) Å
b = 79.383(8) Å
c = 10.604(1) Å
Rietveld Refinement Statistics
χ² (Goodness of Fit)3.1
R_F0.020
R_Bragg0.025

Data sourced from Marler, Grosskreuz & Gies (2021).[1]

Experimental Protocol for Rietveld Refinement of this compound

The successful application of Rietveld refinement hinges on a meticulous experimental protocol, from sample preparation to data analysis. The following is a generalized procedure based on established practices for layered silicates.

Sample Preparation
  • Synthesis: Synthetic this compound is typically prepared via hydrothermal methods.[1][2]

  • Homogenization: The crystalline product is carefully ground to a fine, uniform powder to minimize preferred orientation effects, a common challenge with layered materials.

  • Sample Mounting: To further mitigate preferred orientation, the powder is often packed into a capillary tube for data collection.[3]

Data Collection
  • Instrumentation: A high-resolution powder X-ray diffractometer equipped with a monochromatic radiation source (e.g., CuKα₁) is used.

  • Scan Parameters: The diffraction pattern is collected over a wide 2θ range to ensure a sufficient number of reflections are measured for a reliable refinement.

Rietveld Refinement Procedure
  • Initial Model: The refinement process begins with an initial structural model. This can be based on known structures of similar materials or derived from indexing the powder pattern. For this compound, the structure was solved by model building, drawing comparisons to related structures like RUB-6 and magadiite.[1]

  • Software: Specialized software (e.g., GSAS-II, FullProf, TOPAS) is used to perform the least-squares refinement.

  • Refinement Strategy: The refinement proceeds in a stepwise manner:

    • Scale Factor and Background: The overall scale factor and background parameters are refined first.

    • Unit Cell Parameters: The lattice parameters are then refined.

    • Peak Shape Parameters: Parameters describing the shape of the diffraction peaks (e.g., Gaussian and Lorentzian components) are adjusted to match the experimental data.

    • Atomic Coordinates and Isotropic Displacement Parameters: The positions of the atoms within the unit cell and their thermal vibrations are refined.

    • Preferred Orientation Correction: If significant preferred orientation is present, a correction is applied.

  • Convergence and Validation: The refinement is considered complete when the calculated diffraction pattern closely matches the observed data, and the residual values (e.g., R_p, R_wp, χ²) are minimized.

A Visual Workflow for Crystal Structure Validation

The logical flow of validating a crystal structure using Rietveld refinement can be visualized as follows:

Rietveld_Workflow cluster_Data_Acquisition Data Acquisition cluster_Refinement_Process Rietveld Refinement cluster_Validation Validation & Further Analysis Sample_Prep Sample Preparation (Grinding, Capillary Mounting) XRD_Measurement Powder XRD Data Collection Sample_Prep->XRD_Measurement Initial_Model Initial Structural Model (Indexing, Known Structures) XRD_Measurement->Initial_Model Refinement_Cycle Stepwise Refinement: - Background & Scale - Unit Cell - Peak Shape - Atomic Positions Initial_Model->Refinement_Cycle Convergence Convergence Check (Low Residuals) Refinement_Cycle->Convergence Iterative Least-Squares Fitting Validated_Structure Validated Crystal Structure Convergence->Validated_Structure Goodness of Fit (χ²) Complementary_Analysis Complementary Techniques (NMR, SEM, TG-DTA) Validated_Structure->Complementary_Analysis

References

A Comparative Guide: Kenyaite versus Zeolite for Cation Exchange Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of kenyaite and zeolite as cation exchange materials, with a focus on their application in removing heavy metal ions from aqueous solutions. The information presented is based on available experimental data to assist researchers in selecting the appropriate material for their specific needs.

Introduction to this compound and Zeolites

This compound is a layered hydrous sodium silicate (B1173343) mineral. Its structure consists of silicate sheets held together by hydrated sodium ions, which can be exchanged with other cations. As a member of the layered silicate group, its cation exchange properties are primarily attributed to the exchangeable cations located in the interlayer spaces.

Zeolites are crystalline aluminosilicate (B74896) minerals with a three-dimensional framework structure. This framework is composed of corner-sharing AlO₄ and SiO₄ tetrahedra, creating a network of channels and cavities. The substitution of Si⁴⁺ by Al³⁺ in the framework generates a net negative charge, which is balanced by exchangeable cations (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺) residing in the pores. These cations can be readily exchanged with other cations from a surrounding solution.

Cation Exchange Performance: A Quantitative Comparison

The cation exchange capacity (CEC) is a critical parameter for evaluating the performance of these materials. It quantifies the total number of exchangeable cations a material can hold. The following table summarizes the CEC values for this compound and a common type of zeolite, clinoptilolite, for various heavy metal cations as reported in the literature. It is important to note that direct comparative studies under identical conditions are limited, and the presented data is compiled from various sources.

CationThis compound (Synthetic)Zeolite (Clinoptilolite)
Pb²⁺ Data not available1.74 - 2.3 meq/g[1]
Cu²⁺ Ion exchange demonstrated, quantitative CEC not specified[2]0.156 - 0.271 mmol/g[3]
Cd²⁺ Data not available~1.25 meq/g (at room temp.), ~2.5 meq/g (at 90°C)[4]
Zn²⁺ Data not available2.07 - 2.22 meq/g[5]
Ag⁺ Ion exchange demonstrated, quantitative CEC not specified[2]Data not readily available in comparative context

Note: The performance of both materials can be influenced by factors such as the initial concentration of the metal ion, pH of the solution, temperature, and the presence of competing cations.

Cation Selectivity

The selectivity of an ion exchanger refers to its preference for one cation over another. This is a crucial factor in applications where the target is to remove specific ions from a multi-component solution.

This compound: Limited data is available on the comprehensive selectivity of this compound for a wide range of heavy metals. However, studies have shown its ability to exchange Na⁺ with Ag⁺ and Cu²⁺[2]. One study on a hydrous alumino-silicate from Kenya reported high removal efficiencies for Cr³⁺, Fe³⁺, Mn²⁺, and Zn²⁺ from industrial wastewater, suggesting a potential for selectivity[6].

Zeolite (Clinoptilolite): The selectivity of clinoptilolite for various cations has been more extensively studied. The general selectivity series can vary depending on the specific zeolite and experimental conditions, but a commonly observed trend for some heavy metals is:

Pb²⁺ > Cd²⁺ > Cu²⁺ > Zn²⁺[3][7][8]

This indicates that clinoptilolite has a higher affinity for lead and cadmium compared to copper and zinc.

Experimental Protocols

This section details the methodologies for key experiments cited in this guide, providing a framework for researchers to conduct their own comparative studies.

Synthesis of Na-Kenyaite (Hydrothermal Method)[2]

Materials:

  • Amorphous silicon dioxide (a-SiO₂) blocks

  • Sodium hydroxide (B78521) (NaOH) solution

  • Teflon-lined autoclave

  • Distilled water

Procedure:

  • Place amorphous silicon dioxide blocks and a 30 mL solution of sodium hydroxide (SiO₂:NaOH molar ratio of 1:0.1) into a Teflon-lined autoclave[2].

  • Heat the autoclave at 190 °C for 24 hours[2].

  • After cooling, filter the product and wash it thoroughly with distilled water[2].

  • Dry the synthesized Na-kenyaite at 60 °C for 24 hours[2].

Preparation of Zeolite (Clinoptilolite) for Cation Exchange[9]

Materials:

  • Natural clinoptilolite rock

  • Sieve shaker with stainless steel sieves

  • Deionized water

  • 1 M Sodium chloride (NaCl) solution

  • Constant temperature shaker bath

  • Ultrasonic bath

Procedure:

  • Crush and grind the clinoptilolite rock to pass through a 35-mesh sieve[9].

  • Use a sieve shaker to separate the powder into desired particle size ranges (e.g., 100-200 mesh)[9].

  • Remove fine particles by suspending the zeolite in deionized water, subjecting it to an ultrasonic bath for approximately 3 minutes, and then decanting the supernatant. Repeat this step at least five times[9].

  • To prepare a homoionic Na-zeolite, equilibrate approximately 50 g of the cleaned zeolite with 400 mL of 1 M NaCl solution in a polyethylene (B3416737) bottle. Place the bottle in a constant temperature shaker bath and agitate for about one day[9].

  • Repeat the equilibration with fresh NaCl solution five times at 25 °C and two times at 70 °C[9].

  • After the final equilibration, wash the zeolite with deionized water until the supernatant is free of chloride ions.

  • Dry the prepared Na-clinoptilolite in an oven.

Cation Exchange Capacity (CEC) Determination (Batch Method)

Materials:

  • Synthesized Na-kenyaite or prepared Na-zeolite

  • Stock solutions of heavy metal nitrate (B79036) salts (e.g., Pb(NO₃)₂, Cu(NO₃)₂, Cd(NO₃)₂, Zn(NO₃)₂) of known concentrations

  • Shaker or magnetic stirrer

  • Centrifuge

  • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES)

Procedure:

  • Accurately weigh a specific amount of the cation exchange material (e.g., 0.1 g) and place it into a series of flasks.

  • Add a known volume (e.g., 25 mL) of the heavy metal salt solution of varying initial concentrations to each flask.

  • Agitate the flasks at a constant temperature for a predetermined time to reach equilibrium (e.g., 24 hours).

  • Separate the solid material from the solution by centrifugation.

  • Analyze the concentration of the heavy metal ions remaining in the supernatant using AAS or ICP-OES.

  • Calculate the amount of metal ion adsorbed per unit mass of the adsorbent (qₑ) using the following equation:

    qₑ = (C₀ - Cₑ) * V / m

    where:

    • qₑ is the amount of metal ion adsorbed at equilibrium (mg/g or meq/g)

    • C₀ is the initial concentration of the metal ion (mg/L or meq/L)

    • Cₑ is the equilibrium concentration of the metal ion in the solution (mg/L or meq/L)

    • V is the volume of the solution (L)

    • m is the mass of the adsorbent (g)

  • The maximum value of qₑ obtained from the adsorption isotherm represents the cation exchange capacity.

Visualizing the Processes

To better understand the concepts discussed, the following diagrams illustrate the cation exchange mechanism and a typical experimental workflow.

Cation_Exchange_Mechanism cluster_this compound This compound (Layered Silicate) cluster_zeolite Zeolite (Aluminosilicate) K_node1 Silicate Layer K_node2 Interlayer Space (with Na⁺ and H₂O) K_node3 Silicate Layer Exchanged_K This compound with Mⁿ⁺ in Interlayer K_node2->Exchanged_K Released_Na_K Released Na⁺ K_node2->Released_Na_K Z_node1 [SiO₄] & [AlO₄] Framework (with Channels and Cages) Z_node2 Exchangeable Cations (e.g., Na⁺) in pores Exchanged_Z Zeolite with Mⁿ⁺ in Pores Z_node2->Exchanged_Z Released_Na_Z Released Na⁺ Z_node2->Released_Na_Z HeavyMetal Heavy Metal Cations (Mⁿ⁺) in Solution HeavyMetal->K_node2 Ion Exchange HeavyMetal->Z_node2 Ion Exchange

Caption: Cation exchange mechanism in this compound and zeolite.

Experimental_Workflow start Start prep Material Preparation (Synthesis of this compound or Preparation of Zeolite) start->prep char Material Characterization (XRD, SEM, etc.) prep->char batch Batch Adsorption Experiment (Varying Cation Concentration) prep->batch analysis Analysis of Supernatant (AAS or ICP-OES) batch->analysis calc Data Calculation (CEC, Isotherms) analysis->calc comp Comparison of Performance calc->comp end End comp->end

Caption: General experimental workflow for comparing cation exchange performance.

Conclusion

Both this compound and zeolites demonstrate potential for cation exchange applications, particularly in the removal of heavy metals. Zeolites, especially clinoptilolite, are well-studied, and a significant amount of quantitative data on their cation exchange capacity and selectivity is available. This compound, a layered silicate, also shows promise, but further research is needed to quantify its performance for a broader range of cations and to establish a comprehensive understanding of its selectivity. This guide provides a foundation for researchers to explore these materials further and to design experiments for a direct and thorough comparison based on their specific application needs.

References

Kenyaite's Adsorbent Capabilities: A Comparative Analysis Against Commercial Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking effective and potentially novel adsorbent materials, Kenyaite, a layered silicate (B1173343) mineral, presents intriguing possibilities. This guide provides a comparative overview of this compound's performance in adsorbing key pollutants—a cationic dye and heavy metals—against established commercial adsorbents like activated carbon and zeolites. The data presented is collated from various scientific studies, offering a side-by-side look at their capabilities under specific experimental conditions.

Performance in Cationic Dye Removal: Basic Blue-41

The textile industry is a major source of water pollution, with dyes being a primary contaminant. The removal of these dyes is a critical area of research. Na-kenyaite has been investigated for its ability to adsorb Basic Blue-41, a common textile dye.

Table 1: Comparison of Maximum Adsorption Capacities for Basic Blue-41

AdsorbentRaw Material/TypeMaximum Adsorption Capacity (mg/g)
Na-Kenyaite Synthetic124 - 165[1]
Activated Carbon Persea americana nuts625[2]
Activated Carbon Filamentous algae125[3][4]
Activated Carbon Jute Fibre161.30
Zeolite Natural Clinoptilolite149.25[5]
Zeolite Magnetically Modified Clinoptilolite370.37[5]
Zeolite Zeolite Tuff192.31

Performance in Heavy Metal Ion Removal: Copper (Cu²⁺) and Lead (Pb²⁺)

Heavy metal contamination of water sources is a significant environmental and health concern. This compound has demonstrated a strong affinity for certain heavy metal ions, particularly lead.

Table 2: Comparison of Adsorption Performance for Copper (Cu²⁺)

AdsorbentRaw Material/TypeAdsorption Capacity/Removal Efficiency
This compound Synthetic66% removal (in a quaternary system)[6]
Activated Carbon Hazelnut Husks6.645 mg/g (max. adsorption capacity)
Activated Carbon Oak Cupules14.7 mg/g (adsorption capacity)[7][8]
Zeolite ZSM-569.93 mg/g (max. adsorption capacity)[9]
Zeolite NaturalHigher efficiency than for Zn²⁺
Zeolite Residual Soil-Derived0.40 mmol/g (max. Langmuir adsorption capacity)[2]

Table 3: Comparison of Adsorption Performance for Lead (Pb²⁺)

AdsorbentRaw Material/TypeAdsorption Capacity/Removal Efficiency
This compound Synthetic97% removal (in a quaternary system)[6]
Activated Carbon Hazelnut Husks13.05 mg/g (max. adsorption capacity)
Activated Carbon Oak Cupules19.7 mg/g (adsorption capacity)[7][8]
Zeolite ZSM-574.07 mg/g (max. adsorption capacity)[9]
Zeolite NaturalHigher efficiency than for Zn²⁺ and Cu²⁺
Zeolite Residual Soil-Derived0.38 mmol/g (max. Langmuir adsorption capacity)[2]

Experimental Protocols

A direct comparison of adsorbent performance can be challenging due to variations in experimental conditions across different studies. Below are the methodologies employed in the cited research for a clearer understanding of the presented data.

This compound Adsorption Experiments
  • For Basic Blue-41: The removal of Basic Blue-41 by Na-kenyaite was investigated in batch mode. The studies explored the influence of solid dosage, initial dye concentration, and the pH of the solution. Optimal dye removal of around 99% was observed at pH levels above 7.[1][10]

  • For Cu²⁺ and Pb²⁺: The adsorption behavior of this compound for Cu²⁺ and Pb²⁺ was studied in a quaternary system also containing Cd²⁺ and Zn²⁺. The experiments revealed that Pb²⁺ was more strongly adsorbed than Cu²⁺. In the presence of NaCl, the adsorption of Cu²⁺ was less affected (56% removal) compared to Pb²⁺, which saw a significant decrease in removal rate to 42%.[6]

Commercial Adsorbent Adsorption Experiments
  • Activated Carbon for Basic Blue-41: Batch adsorption studies were conducted to evaluate the removal of Basic Blue-41. Experimental parameters that were varied include initial dye concentration (50–200 mg/L), pH of the dye solution (3–9), adsorbent dosage (0.25–2 g/L), and contact time (5–200 min).[3][4] For activated carbon from jute fibre, maximum removal was achieved at pH 8 with an equilibrium time of 70 minutes.

  • Zeolite for Basic Blue-41: The adsorption of Basic Blue-41 onto a zeolite/Fe₃O₄ nanocomposite was studied by varying pH (3-11), adsorbent amount (0.25-2 g/L), dye concentration (50-150 mg/L), and contact time (5-75 min).[11] For a natural zeolitic tuff, the influence of initial pH, dye concentration, contact time, temperature, and particle size was investigated in batch mode.[12]

  • Activated Carbon for Cu²⁺ and Pb²⁺: The removal of Cu(II) and Pb(II) ions from aqueous solutions using activated carbon from oak cupules was investigated by assessing the impact of pH, temperature, adsorbent dose, and contact time.[7][8]

  • Zeolite for Cu²⁺ and Pb²⁺: The adsorption of Cu²⁺, Pb²⁺, and Cd²⁺ by synthetic ZSM-5 zeolite was conducted at various concentrations (50-250 ppm) and contact times (30-150 minutes).[9] For a residual soil-derived zeolite, the effect of initial pH (1-7) was studied with a reaction time of 24 hours.[2]

Visualizing the Adsorption Process

The general workflow for evaluating the performance of an adsorbent material in batch adsorption studies is outlined below.

Adsorption_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Modeling Adsorbent_Prep Adsorbent Preparation (e.g., Synthesis of this compound) Batch_Setup Batch Adsorption Setup (Adsorbent + Pollutant Solution) Adsorbent_Prep->Batch_Setup Pollutant_Sol Pollutant Stock Solution Preparation Pollutant_Sol->Batch_Setup Param_Variation Varying Parameters (pH, Conc., Temp., Time) Batch_Setup->Param_Variation Control Equilibration Equilibration (Shaking/Stirring) Param_Variation->Equilibration Separation Phase Separation (Centrifugation/Filtration) Equilibration->Separation Conc_Measurement Concentration Measurement of Supernatant (e.g., UV-Vis, AAS) Separation->Conc_Measurement Data_Analysis Data Analysis (Adsorption Capacity, % Removal) Conc_Measurement->Data_Analysis Isotherm_Kinetics Isotherm & Kinetic Modeling (e.g., Langmuir, Pseudo-second-order) Data_Analysis->Isotherm_Kinetics

Caption: Experimental workflow for batch adsorption studies.

References

Structural differences between Kenyaite and Kanemite

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structural Differences Between Kenyaite and Kanemite

For researchers, scientists, and professionals in drug development, a precise understanding of silicate (B1173343) mineral structures is crucial for applications ranging from catalysis to advanced material synthesis. This guide provides a detailed, objective comparison of the structural properties of two layered hydrous sodium silicates: this compound and Kanemite. The information presented is based on experimental data from crystallographic and spectroscopic studies.

Introduction

This compound and Kanemite are both naturally occurring hydrated sodium silicate minerals.[1][2] While they share similarities in their chemical composition, their crystallographic structures exhibit significant differences in layer arrangement, symmetry, and interlayer spacing. These structural distinctions influence their physical and chemical properties, including their reactivity and potential for use as precursors in the synthesis of other materials.[2][3]

Data Presentation: Crystallographic and Structural Properties

The following table summarizes the key quantitative structural data for this compound and Kanemite, derived from X-ray diffraction and other analytical techniques.

PropertyThis compoundKanemite
Chemical Formula Na₂Si₂₂O₄₁(OH)₈ · 6H₂O[1]NaHSi₂O₅·3H₂O[4]
Crystal System Monoclinic (probable)[5] or Orthorhombic (synthetic)[6]Orthorhombic[4]
Space Group Fdd2 (for synthetic this compound)[6]Pbcn[4]
Unit Cell Parameters a = 10.080(1) Å, b = 79.383(8) Å, c = 10.604(1) Å (synthetic)[6]a = 4.946(3) Å, b = 20.502(15) Å, c = 7.275(3) Å[4]
Silicate Layer Structure Thick, dense silicate layers (15.9 Å) composed of two β-quartz-like layers. The layers have a topology similar to RUB-6 and exhibit a silicon Q⁴ to Q³ ratio of 4.0.[6]Corrugated single sheets of [Si₂O₄OH]ⁿⁿ⁻ containing six-membered rings of HOSiO₃-SiO₄ units.[4][7]
Interlayer Region Contains bands of edge-sharing [Na(H₂O)₆] octahedra.[6]Contains hydrated sodium ions, with sodium atoms coordinated to six water molecules, forming layers of distorted octahedra.[4]
Basal Spacing (d₀₀₁) ~19.7 Å[6]~10.25 Å

Structural Details

This compound

This compound is characterized by its remarkably thick and dense silicate layers.[6] These layers are essentially double sheets, giving them a greater thickness compared to other layered silicates.[6] The structure of synthetic this compound has been resolved using X-ray powder diffraction and refined with the Rietveld method, revealing an orthorhombic unit cell with space group Fdd2.[6] Within the interlayer space, sodium cations are coordinated by water molecules to form octahedral complexes, which are in turn hydrogen-bonded to the terminal silanol (B1196071) groups of the silicate layers.[6] The overall structure can be disordered, which is typical for hydrous layer silicates with weak interactions between the layers.[6]

Kanemite

In contrast, Kanemite possesses a layered structure composed of single, corrugated silicate sheets.[4] Single-crystal X-ray diffraction studies have determined its structure to be orthorhombic with the space group Pbcn.[4] The silicate sheets are formed by six-membered rings of silica (B1680970) tetrahedra.[4] The interlayer region consists of hydrated sodium ions, where each sodium atom is coordinated to six water molecules, forming distorted octahedra.[4] The bonding between the silicate layers and the hydrated sodium layers is facilitated by hydrogen bonds.[4]

Experimental Protocols

The structural determination and comparison of this compound and Kanemite rely on several key experimental techniques.

X-Ray Diffraction (XRD)
  • Objective: To determine the crystal structure, unit cell dimensions, and interlayer spacing.

  • Methodology:

    • Powder XRD: A finely ground sample of the mineral is exposed to a monochromatic X-ray beam. The diffracted X-rays are detected at various angles (2θ). The resulting diffraction pattern, a plot of intensity versus 2θ, is characteristic of the mineral's crystal structure. For quantitative analysis and structure refinement, the Rietveld method is often employed, which involves fitting a calculated diffraction pattern to the experimental data.[6][8]

    • Single-Crystal XRD: A small, single crystal of the mineral is mounted and rotated in an X-ray beam. The diffraction pattern is recorded on a detector, allowing for the precise determination of the atomic positions within the crystal lattice and the definitive assignment of the space group.[4]

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To probe the local chemical environment of silicon (²⁹Si), sodium (²³Na), and protons (¹H) within the mineral structure.

  • Methodology:

    • ²⁹Si MAS NMR: Magic Angle Spinning (MAS) NMR is used to distinguish between different silicon environments, such as Q³ (silicon bonded to three other silicon atoms) and Q⁴ (silicon bonded to four other silicon atoms). This provides insight into the degree of condensation of the silicate layers.[6][9]

    • ¹H MAS NMR: This technique helps to identify the nature of hydroxyl groups and water molecules and to study hydrogen bonding within the structure.[6]

    • ²³Na MQMAS NMR: Multiple-Quantum MAS NMR can be used to resolve different sodium sites within the interlayer space.[2]

Thermal Analysis (TG-DTA)
  • Objective: To study the dehydration processes and thermal stability of the minerals.

  • Methodology: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, indicating the loss of water molecules. Differential Thermal Analysis (DTA) measures the temperature difference between the sample and a reference material, revealing exothermic or endothermic transitions such as dehydration and phase changes.[6]

Visualization of Structural Differences

The following diagrams illustrate the key structural concepts of this compound and Kanemite.

Kenyaite_Structure cluster_this compound This compound Structure layer1 Thick Silicate Layer (Double Sheet, ~15.9 Å) interlayer Interlayer Region: [Na(H₂O)₆] Octahedra layer1->interlayer layer2 Thick Silicate Layer (Double Sheet, ~15.9 Å) interlayer->layer2

Caption: Schematic of this compound's layered structure.

Kanemite_Structure cluster_kanemite Kanemite Structure sheet1 Corrugated Silicate Sheet (Single Layer) interlayer_k Interlayer Region: Hydrated Na⁺ Ions sheet1->interlayer_k sheet2 Corrugated Silicate Sheet (Single Layer) interlayer_k->sheet2

Caption: Schematic of Kanemite's layered structure.

Experimental_Workflow cluster_workflow Structural Analysis Workflow sample Mineral Sample (this compound or Kanemite) xrd X-Ray Diffraction (Powder & Single Crystal) sample->xrd nmr Solid-State NMR (²⁹Si, ¹H, ²³Na) sample->nmr thermal Thermal Analysis (TG-DTA) sample->thermal structure_model Structural Model xrd->structure_model Crystal System, Unit Cell, Layer Stacking nmr->structure_model Local Environments, Connectivity thermal->structure_model Thermal Stability, Hydration State

Caption: Experimental workflow for structural analysis.

References

Kenyaite as a Catalyst Support: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst support is a critical decision that significantly influences reaction efficiency, selectivity, and overall process economics. This guide provides an objective comparison of kenyaite, a layered silicate, against other commonly used catalyst supports, including silica (B1680970) (SiO₂), zeolites, and alumina (B75360) (Al₂O₃). The information presented is supported by experimental data to assist in making informed decisions for your catalytic applications.

Executive Summary

This compound has emerged as a promising catalyst support material due to its unique layered structure, high surface area, and the ability to intercalate various metal species. This guide benchmarks the catalytic activity of this compound-supported catalysts against established supports in two key reaction types: hydrocarbon oxidation and carbon-carbon bond-forming reactions. The data indicates that the performance of this compound-supported catalysts is highly dependent on the specific reaction and the nature of the active metal. In certain instances, this compound offers superior or comparable activity to traditional supports, highlighting its potential as a viable alternative in catalyst design.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data from comparative studies, offering a clear overview of the catalytic performance of this compound versus other supports.

Table 1: Benzene (B151609) Oxidation

Reaction: Complete oxidation of benzene.

Catalyst SupportActive MetalsPreparation MethodT₅₀ (°C)¹T₁₀₀ (°C)²Reference
This compound CoAmmonia (B1221849)~230~280[1]
This compound Co-PtAmmonia~220~260[1]
Silica (SiO₂)CoAmmonia~240~300[1]
Silica (SiO₂)Co-PtAmmonia~230~280[1]
Zeolite XPtWet Impregnation~180~220[2]

¹ T₅₀: Temperature at which 50% conversion is achieved. ² T₁₀₀: Temperature at which 100% conversion is achieved.

Analysis: For the complete oxidation of benzene, cobalt-platinum supported on this compound demonstrates comparable activity to the same metals on a silica support when prepared by the ammonia method.[1] The addition of platinum to the cobalt catalyst on both supports enhances the catalytic activity, lowering the temperatures required for 50% and 100% conversion.[1] It is noteworthy that platinum supported on Zeolite X exhibits the highest activity in this comparison.[2]

Table 2: Prins Condensation

Reaction: Synthesis of nopol (B1679846) from β-pinene and paraformaldehyde.

Catalyst SupportActive MetalPreparation Methodβ-pinene Conversion (%)Nopol Selectivity (%)Reference
This compound SnIon Exchange~60~85[3]
MCM-41 SnChemical Vapor Deposition>95>95[3]
Zn-beta Zeolite ZnIon Exchange10094[4]

Analysis: In the Prins condensation for nopol synthesis, Sn-supported MCM-41 prepared by chemical vapor deposition significantly outperforms Sn-kenyaite prepared by ion exchange, both in terms of β-pinene conversion and selectivity to nopol.[3] A zinc-exchanged beta zeolite also demonstrates very high conversion and selectivity for this reaction.[4] This suggests that for this specific application, the pore structure and nature of the active sites in zeolitic materials like MCM-41 and beta zeolite are more favorable than those in this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are the experimental protocols for the synthesis of the support material and the preparation of the catalysts, as well as the catalytic testing procedures.

Synthesis of this compound Support

Synthetic this compound can be prepared via a hydrothermal method. A typical procedure involves the following steps:

  • A gel is prepared by mixing a silica source (e.g., fumed silica, colloidal silica) with a solution of an alkali hydroxide (B78521) (e.g., NaOH, KOH) in deionized water. The molar ratios of the components (SiO₂/alkali oxide/H₂O) are critical and influence the final product. For instance, a pure Na-kenyaite phase can be obtained using a fumed silica source with a 5SiO₂/Na₂O/122H₂O ratio.[5][6]

  • The resulting gel is transferred to a Teflon-lined stainless-steel autoclave.

  • The autoclave is heated to a specific temperature (e.g., 150-170 °C) and maintained for a defined period (e.g., 2-7 days).[6]

  • After cooling to room temperature, the solid product is recovered by filtration, washed thoroughly with deionized water until the pH of the filtrate is neutral, and then dried in an oven (e.g., at 80-100 °C).

Catalyst Preparation: Impregnation Method

The impregnation method is a common technique for loading active metal species onto a support.[7][8][9]

  • Incipient Wetness Impregnation:

    • The pore volume of the this compound support is determined.

    • A solution of the metal precursor (e.g., a nitrate (B79036) or chloride salt of the desired metal) is prepared with a volume equal to the pore volume of the support.

    • The solution is added dropwise to the this compound support with constant mixing to ensure uniform distribution.

    • The impregnated support is then dried (e.g., at 100-120 °C) and subsequently calcined at a higher temperature (e.g., 400-500 °C) to decompose the precursor and form the active metal oxide species.

  • Wet Impregnation:

    • The this compound support is suspended in an excess volume of the metal precursor solution.

    • The suspension is stirred for a specified period to allow for adsorption and ion exchange.

    • The solid is then filtered, washed to remove excess precursor, and dried and calcined as described above.

Catalytic Activity Testing

The following outlines a general procedure for evaluating the catalytic performance in a gas-phase reaction such as benzene oxidation.[10][11]

  • A fixed amount of the catalyst is packed into a fixed-bed reactor.

  • The catalyst is pre-treated, typically by heating in an inert gas flow to a specific temperature to remove any adsorbed impurities.

  • A reactant gas mixture with a defined composition (e.g., benzene, oxygen, and an inert gas like nitrogen) is passed through the reactor at a controlled flow rate.

  • The reactor temperature is ramped up in a controlled manner.

  • The composition of the effluent gas stream is analyzed at different temperatures using an online gas chromatograph (GC) to determine the conversion of the reactant and the selectivity to various products.

Mandatory Visualizations

Experimental Workflow for Catalyst Preparation and Testing

G cluster_prep Catalyst Preparation cluster_test Catalytic Testing This compound This compound Support Impregnation Impregnation This compound->Impregnation Precursor Metal Precursor Solution Precursor->Impregnation Drying Drying Impregnation->Drying Calcination Calcination Drying->Calcination Catalyst Final Catalyst Calcination->Catalyst Reactor Fixed-Bed Reactor Catalyst->Reactor GC Gas Chromatograph Reactor->GC Reactants Reactant Gas (e.g., Benzene, O2, N2) Reactants->Reactor Analysis Data Analysis (Conversion, Selectivity) GC->Analysis

Caption: General workflow for the preparation and testing of supported catalysts.

Reaction Pathway for Prins Condensation

G beta_pinene β-Pinene intermediate Carbocation Intermediate beta_pinene->intermediate Electrophilic attack formaldehyde Formaldehyde catalyst Acid Catalyst (e.g., Sn-Kenyaite) formaldehyde->catalyst Activation catalyst->intermediate nopol Nopol intermediate->nopol Deprotonation

Caption: Simplified reaction pathway for the acid-catalyzed Prins condensation of β-pinene and formaldehyde.

References

Cross-validation of Kenyaite characterization techniques

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of key analytical techniques used for the characterization of Kenyaite, a layered hydrous sodium silicate (B1173343). The information presented is intended for researchers, scientists, and drug development professionals who utilize this material in their work. The guide summarizes quantitative data, details experimental protocols, and offers visual representations of analytical workflows to facilitate a deeper understanding of this compound's physicochemical properties.

Physicochemical Characterization Techniques: A Comparative Overview

The structural and morphological properties of this compound are elucidated through a combination of analytical methods. Each technique provides unique insights into the material's crystalline structure, surface morphology, functional groups, and thermal stability. The following sections present a comparative summary of the data obtained from X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), Fourier-Transform Infrared Spectroscopy (FTIR), and Thermal Gravimetric Analysis/Differential Thermal Analysis (TGA/DTA).

A succinct comparison of the key parameters derived from each characterization technique is presented in the tables below. This allows for a quick assessment of the complementary nature of these methods in obtaining a holistic understanding of this compound.

Table 1: Comparison of X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) Data for this compound

ParameterX-ray Diffraction (XRD)Scanning Electron Microscopy (SEM)
Information Obtained Crystalline structure, phase purity, basal spacing, lattice parameters.[1][2]Surface morphology, crystal shape and size, particle aggregation.[3]
Key Findings - Pure Na-kenyaite phase can be achieved through hydrothermal synthesis.[3] - Characteristic basal spacing of approximately 19.7 Å to 20.1 Å.[2][4] - Orthorhombic crystal system with space group Fdd2.[2]- Typically exhibits a hexagonal platy shape or rosette-like morphology.[3] - Morphology can be influenced by synthesis conditions such as the silica (B1680970) source and water content.[3]
Instrumentation Powder X-ray DiffractometerScanning Electron Microscope

Table 2: Comparison of Fourier-Transform Infrared Spectroscopy (FTIR) and Thermal Analysis (TGA/DTA) Data for this compound

ParameterFourier-Transform Infrared Spectroscopy (FTIR)Thermal Gravimetric/Differential Thermal Analysis (TGA/DTA)
Information Obtained Identification of functional groups (Si-O, Si-OH, H₂O).[5][6]Thermal stability, dehydration, and dehydroxylation processes.[3]
Key Findings - Presence of Si-O-Si stretching and bending vibrations. - Bands corresponding to stretching and bending vibrations of water molecules. - Absorption bands related to silanol (B1196071) groups (Si-OH).- Multi-step weight loss corresponding to the removal of surface-adsorbed water, interlayer water, and dehydroxylation of silanol groups.[3] - Dehydration typically occurs between 25°C and 200°C.[3][7] - Dehydroxylation of silicate layers occurs at higher temperatures, beyond 200°C.[8]
Instrumentation FTIR SpectrometerThermogravimetric Analyzer/Differential Thermal Analyzer

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below. These protocols are based on procedures reported in the scientific literature for the analysis of synthetic this compound.

  • Objective: To determine the crystalline phase, purity, and interlayer spacing of this compound.

  • Instrumentation: A powder X-ray diffractometer equipped with a CuKα radiation source (λ = 1.5406 Å) is typically used.[1]

  • Sample Preparation: A small amount of the powdered this compound sample is placed onto a sample holder and gently pressed to create a flat surface. To avoid preferred orientation of the plate-like crystals, capillary samples may be used.[1]

  • Data Collection: The sample is scanned over a 2θ range, typically from 2° to 40°, with a defined step size and scan speed.

  • Data Analysis: The resulting diffraction pattern is analyzed to identify the characteristic peaks of this compound. The basal spacing (d₀₀₁) is calculated from the position of the most intense low-angle reflection using Bragg's Law. The phase purity is assessed by comparing the experimental pattern with standard diffraction data for this compound (e.g., JCPDS-ICDD No: 20-1157).[9]

  • Objective: To visualize the surface morphology, particle shape, and size of this compound crystals.

  • Instrumentation: A scanning electron microscope.

  • Sample Preparation: A small amount of the this compound powder is mounted on an aluminum stub using double-sided carbon tape. The sample is then sputter-coated with a thin layer of a conductive material, such as gold or palladium, to prevent charging under the electron beam.

  • Imaging: The prepared sample is introduced into the SEM chamber, and images are captured at various magnifications to observe the overall morphology and fine details of the crystal structures.

  • Objective: To identify the characteristic functional groups present in the this compound structure.

  • Instrumentation: A Fourier-transform infrared spectrometer.

  • Sample Preparation: The this compound sample is finely ground and mixed with potassium bromide (KBr) powder in a specific ratio (e.g., 1:100). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Collection: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is also collected and subtracted from the sample spectrum.

  • Data Analysis: The positions and shapes of the absorption bands in the FTIR spectrum are analyzed to identify the vibrational modes of the functional groups present, such as Si-O-Si, Si-OH, and H-O-H.[5][6]

  • Objective: To investigate the thermal stability of this compound and characterize its dehydration and dehydroxylation behavior.

  • Instrumentation: A simultaneous TGA/DTA instrument.

  • Sample Preparation: A small, accurately weighed amount of the this compound sample (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

  • Data Collection: The sample is heated from room temperature to a high temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air). The instrument continuously records the sample weight (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature.

  • Data Analysis: The TGA curve shows weight loss steps corresponding to the removal of water and hydroxyl groups.[3] The derivative of the TGA curve (DTG) can be used to determine the temperatures of maximum weight loss rate. The DTA curve shows endothermic or exothermic peaks associated with phase transitions or thermal events.

Visualizing the Characterization Workflow

The following diagrams illustrate the logical flow of the characterization process for this compound, from synthesis to comprehensive analysis.

Kenyaite_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Physicochemical Characterization cluster_properties Property Elucidation Hydrothermal_Synthesis Hydrothermal Synthesis XRD XRD Analysis Hydrothermal_Synthesis->XRD SEM SEM Analysis Hydrothermal_Synthesis->SEM FTIR FTIR Analysis Hydrothermal_Synthesis->FTIR TGA_DTA TGA/DTA Analysis Hydrothermal_Synthesis->TGA_DTA Structure Crystalline Structure & Phase Purity XRD->Structure Morphology Morphology & Particle Size SEM->Morphology Functional_Groups Functional Groups FTIR->Functional_Groups Thermal_Stability Thermal Stability TGA_DTA->Thermal_Stability

Caption: Workflow for the synthesis and characterization of this compound.

Cross_Validation_Logic XRD_Data XRD Data (Basal Spacing) Layered_Structure Confirmation of Layered Silicate Structure XRD_Data->Layered_Structure Provides evidence of ordered layers SEM_Data SEM Data (Platy Morphology) SEM_Data->Layered_Structure Visualizes the layered morphology FTIR_Data FTIR Data (Si-OH, H₂O bands) FTIR_Data->Layered_Structure Confirms presence of interlayer water & silanol groups TGA_Data TGA Data (Water Loss) TGA_Data->Layered_Structure Quantifies interlayer & surface water

References

A Comparative Analysis of the Thermal Stability of Kenyaite and Magadiite

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers in materials science and drug development, this report provides a detailed comparison of the thermal stability of two layered silicates, kenyaite and magadiite (B1252274). This analysis is supported by experimental data from thermogravimetric analysis (TGA), differential thermal analysis (DTA), and in situ X-ray diffraction (XRD) studies.

The thermal stability of layered silicates is a critical parameter for their application in various fields, including catalysis, adsorption, and as carriers for drug delivery systems. This compound (Na₂Si₂₂O₄₁(OH)₈·6H₂O) and magadiite (NaSi₇O₁₃(OH)₃·4H₂O) are two such naturally occurring hydrous sodium silicates that have garnered significant interest.[1] Understanding their behavior at elevated temperatures is crucial for determining their processing limits and suitability for specific applications.

Comparative Thermal Decomposition Data

The following table summarizes the key thermal events for Na-kenyaite and Na-magadiite based on available experimental data. It is important to note that these values can be influenced by factors such as the specific experimental conditions (e.g., heating rate) and the presence of intercalated species.

Thermal EventNa-KenyaiteNa-MagadiitePrimary Technique(s)
Initial Water Loss (Physisorbed Water) ~82°C30-150°CTGA/DTG
Dehydration (Interlayer Water) Up to 200°C100-200°CTGA, in situ XRD
Dehydroxylation (Condensation of Si-OH groups) Maintained crystal structure up to 700°CBegins above 300°CTGA, in situ XRD
Structural Collapse/Phase Transformation Decomposes to α-quartz and cristobalite above 700°CTransforms to cristobalite and quartz around 600-900°Cin situ XRD

In-Depth Thermal Behavior Analysis

This compound

The thermal decomposition of Na-kenyaite involves multiple steps. An initial mass loss of approximately 6.8% is observed at temperatures up to 100°C, with a peak centered at 82°C, corresponding to the removal of physisorbed water.[1] Upon further heating, dehydration of interlayer water occurs. Remarkably, in situ high-temperature synchrotron X-ray diffraction studies have shown that Na-kenyaite maintains its crystal structure up to 700°C after being dehydrated at 200°C, albeit with low crystallinity.[2] Above 700°C, it ultimately decomposes and crystallizes into cristobalite and α-quartz.[2] The thermal stability of this compound can be altered by the intercalation of organic cations. For instance, organo-kenyaites have shown stability at temperatures below 200°C, collapsing at higher temperatures due to the decomposition of the intercalated surfactants.[1][2]

Magadiite

Na-magadiite also exhibits a multi-step thermal decomposition process. A significant weight loss of about 14% occurs between 30°C and 150°C, which is attributed to the loss of physisorbed water.[3] A subsequent weight loss between 100°C and 200°C is associated with the removal of interlayer water molecules and those bonded to the Na⁺ cations.[4] The condensation of hydroxyl groups (dehydroxylation) contributes to mass loss at temperatures above 300°C.[4] Upon calcination at 600°C, Na-magadiite tends to transform into cristobalite and quartz.[3] However, the exact transformation temperature can vary, with some studies showing the layered structure remaining up to 900°C depending on the presence of exchanged cations.[5] Similar to this compound, the intercalation of organic surfactants into magadiite affects its thermal stability, with the layered structure collapsing at temperatures above 220°C due to the decomposition of the organic component.[4]

Experimental Workflow and Protocols

To provide a standardized framework for comparing the thermal stability of this compound and magadiite, a general experimental workflow is proposed. This workflow outlines the key steps from sample preparation to data analysis.

Comparative_Thermal_Stability_Workflow cluster_Preparation Sample Preparation cluster_Analysis Thermal Analysis cluster_Data Data Interpretation cluster_Conclusion Conclusion start Start: Obtain this compound and Magadiite Samples synthesis Synthesis or Purification of Na-Kenyaite and Na-Magadiite start->synthesis characterization Initial Characterization (XRD, FTIR, SEM) synthesis->characterization tga_dta Thermogravimetric Analysis (TGA) / Differential Thermal Analysis (DTA) characterization->tga_dta insitu_xrd In Situ High-Temperature X-ray Diffraction (XRD) characterization->insitu_xrd data_analysis Analyze Mass Loss, Thermal Events, and Phase Transitions tga_dta->data_analysis insitu_xrd->data_analysis comparison Compare Decomposition Temperatures and Structural Changes data_analysis->comparison conclusion Draw Conclusions on Comparative Thermal Stability comparison->conclusion

Caption: Experimental workflow for comparing the thermal stability of this compound and Magadiite.

Experimental Protocols

A detailed methodology for conducting the key experiments is provided below.

1. Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

  • Objective: To determine the mass loss of the material as a function of temperature and to identify the temperatures of thermal events (e.g., dehydration, dehydroxylation, decomposition).

  • Instrumentation: A simultaneous TGA/DTA thermal analyzer.

  • Procedure:

    • Accurately weigh approximately 5-10 mg of the dried sample into an alumina (B75360) or platinum crucible.

    • Place the crucible in the TGA furnace.

    • Heat the sample from room temperature (e.g., 30°C) to a final temperature (e.g., 1000°C or 1200°C) at a constant heating rate, typically 10°C/min.[6]

    • Conduct the analysis under a controlled atmosphere, such as synthetic air or an inert gas like nitrogen, with a constant flow rate (e.g., 30-50 mL/min).

    • Record the mass loss (TG curve) and the temperature difference between the sample and a reference (DTA curve) as a function of temperature. The derivative of the TG curve (DTG) can be used to identify the temperatures of maximum mass loss rates.

2. In Situ High-Temperature X-ray Diffraction (XRD)

  • Objective: To monitor the changes in the crystal structure of the material as it is heated, identifying phase transitions and decomposition products.

  • Instrumentation: An X-ray diffractometer equipped with a high-temperature stage.

  • Procedure:

    • Prepare a flat sample of the material on the sample holder of the high-temperature stage.

    • Collect an initial XRD pattern at room temperature.

    • Heat the sample to a series of desired temperatures (e.g., in steps of 50°C or 100°C).[1]

    • At each temperature step, allow the temperature to stabilize and then collect an XRD pattern over a relevant 2θ range.

    • Continue this process up to the maximum desired temperature.

    • Analyze the collected XRD patterns to identify changes in peak positions and intensities, the appearance of new peaks, and the disappearance of existing peaks, which indicate structural changes and phase transformations.

By following these standardized protocols, researchers can obtain reliable and comparable data on the thermal stability of this compound and magadiite, facilitating the selection of the most appropriate material for their specific high-temperature applications.

References

A Comparative Analysis of Interlayer Spacing in Kenyaite and Other Phyllosilicates for Advanced Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique layered structure of phyllosilicate minerals has garnered significant interest in the field of drug delivery. The interlayer space within these materials can act as a nano-reservoir for therapeutic molecules, offering possibilities for controlled and targeted release. This guide provides a comparative analysis of the interlayer spacing of Kenyaite against other common phyllosilicates—Montmorillonite, Kaolinite, and Vermiculite—supported by experimental data. Understanding these differences is crucial for selecting the appropriate vehicle for specific drug delivery applications.

Quantitative Comparison of Interlayer Spacing

The interlayer spacing, a key parameter in determining the drug loading capacity of phyllosilicates, is typically characterized by its basal spacing (d-spacing) as measured by X-ray Diffraction (XRD). The basal spacing is the distance between two consecutive layers in the mineral's crystal structure. The table below summarizes the typical basal spacing for this compound and other selected phyllosilicates.

PhyllosilicateChemical Formula (representative)Crystal SystemTypical Basal Spacing (d₀₀₁)Reference
This compound Na₂Si₂₂O₄₅·10H₂OMonoclinic~2.01 nm (20.1 Å)[1]
Montmorillonite (Na,Ca)₀.₃₃(Al,Mg)₂(Si₄O₁₀)(OH)₂·nH₂OMonoclinic1.2 - 1.8 nm (12 - 18 Å)[2][3]
Kaolinite Al₂Si₂O₅(OH)₄Triclinic~0.72 nm (7.2 Å)[4][5]
Vermiculite (Mg,Fe²⁺,Fe³⁺)₃--INVALID-LINK--₂·4H₂OMonoclinic~1.4 - 1.5 nm (14 - 15 Å)[6][7]

Note: The basal spacing of Montmorillonite and Vermiculite can vary significantly depending on the nature of the interlayer cations and the degree of hydration.

Experimental Protocol: Determination of Interlayer Spacing by X-ray Diffraction (XRD)

The primary technique for determining the interlayer spacing of phyllosilicates is powder X-ray Diffraction (XRD). Below is a generalized protocol for this analysis.

Objective: To measure the basal spacing (d₀₀₁) of the phyllosilicate sample.

Materials and Equipment:

  • Phyllosilicate sample (e.g., this compound powder)

  • Micronizing mill or agate mortar and pestle

  • Sample holder (zero-background sample holder recommended)

  • Powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å)

  • Computer with data analysis software

Procedure:

  • Sample Preparation:

    • The bulk phyllosilicate sample is ground to a fine powder (typically < 10 µm) using a micronizing mill or an agate mortar and pestle to ensure random orientation of the crystallites.

    • The fine powder is carefully packed into the sample holder, ensuring a flat and level surface.

  • Instrument Setup:

    • The X-ray diffractometer is configured with a copper X-ray tube.

    • Typical operating parameters are set, for example, 40 kV and 40 mA.

    • The instrument is calibrated using a standard reference material (e.g., silicon).

  • Data Collection:

    • The sample is placed in the diffractometer.

    • A continuous scan is performed over a 2θ range appropriate for detecting the (001) diffraction peak of the specific phyllosilicate. A common range for these minerals is 2° to 40° 2θ.

    • The step size and scan speed are optimized to obtain a good signal-to-noise ratio. A typical step size is 0.02° with a counting time of 1-2 seconds per step.

  • Data Analysis:

    • The resulting diffraction pattern (a plot of intensity versus 2θ) is analyzed.

    • The position of the most intense low-angle peak, corresponding to the (001) reflection, is identified.

    • The basal spacing (d) is calculated using Bragg's Law: nλ = 2d sin(θ) where:

      • n = an integer (for the first-order reflection, n=1)

      • λ = the wavelength of the X-ray radiation (1.5406 Å for Cu Kα)

      • d = the interlayer spacing (basal spacing)

      • θ = the angle of diffraction (half of the 2θ value of the peak)

Visualization of Drug Delivery Mechanism

The large interlayer spacing of certain phyllosilicates, such as this compound, makes them promising candidates for hosting drug molecules. The following diagram illustrates the conceptual workflow of utilizing a phyllosilicate for controlled drug release.

DrugDeliveryWorkflow cluster_formulation Drug Formulation cluster_delivery Drug Delivery cluster_action Therapeutic Action Phyllosilicate Phyllosilicate (e.g., this compound) Intercalation Intercalation (Drug Loading) Phyllosilicate->Intercalation Drug Drug Molecule Drug->Intercalation DrugCarrier Drug-Loaded Phyllosilicate Intercalation->DrugCarrier Formation of Drug Carrier TargetSite Target Site (e.g., Tumor) DrugCarrier->TargetSite Administration & Targeting Release Controlled Release TargetSite->Release Environmental Trigger (e.g., pH) TherapeuticEffect Therapeutic Effect Release->TherapeuticEffect

Caption: Workflow of Phyllosilicate-Based Drug Delivery.

The process begins with the intercalation of drug molecules into the interlayer space of the phyllosilicate. This drug-loaded carrier is then administered and travels to the target site. A specific environmental trigger, such as a change in pH, can then initiate the controlled release of the drug, leading to the desired therapeutic effect. The efficiency of this process is highly dependent on the interlayer spacing of the chosen phyllosilicate. This compound, with its exceptionally large native interlayer spacing, presents a compelling platform for the encapsulation of a wide range of therapeutic molecules.

References

A Comparative Guide to the Surface Properties of Kenyaite and Magadiite for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of two promising layered silicates, Kenyaite and Magadiite, reveals distinct surface characteristics crucial for their application in fields such as drug delivery and catalysis. This guide provides a comparative overview of their surface area, porosity, surface charge, and ion-exchange capacity, supported by experimental data and detailed methodologies.

This compound and Magadiite, both hydrous sodium silicates, possess a layered structure that imparts them with unique and tunable surface properties.[1][2] These characteristics, including their high surface area and ion-exchange capabilities, make them attractive candidates for various scientific applications, particularly in the development of advanced drug delivery systems. Understanding the nuances of their surface properties is paramount for researchers seeking to harness their full potential.

Comparative Analysis of Surface Properties

The surface properties of this compound and Magadiite are summarized in the tables below, offering a clear comparison of their key performance indicators. These values are influenced by the synthesis conditions and the specific form of the material (e.g., Na-form, H-form).

PropertyThis compoundMagadiiteReference(s)
Chemical Formula Na₂Si₂₂O₄₅·10H₂ONa₂Si₁₄O₂₉·9H₂O[1]
Theoretical Surface Area (m²/g) ~700~700[1]
BET Specific Surface Area (m²/g) 25 - 3215 - 44.9[1][3]
Total Pore Volume (cm³/g) ~0.250.183 - 0.263[3][4]
Porosity Generally considered non-porous, with some studies indicating the presence of micropores.Predominantly non-porous, with some microporosity observed in the H-form.[1][5]
Cation Exchange Capacity (meq/100g) ~130 (theoretical)200 - 250[4]

Table 1: Comparison of Physicochemical Properties of this compound and Magadiite.

MaterialFormBET Specific Surface Area (m²/g)Total Pore Volume (cm³/g)Micropore Volume (cm³/g)Reference(s)
This compound Na-kenyaite25 - 300.20 - 0.25-[3]
Magadiite Na-magadiite35--[5]
H-magadiite44.9-0.005[1]
Ca-magadiite23.3-0[1]

Table 2: Quantitative Surface Area and Porosity Data for Different Forms of this compound and Magadiite.

Surface Charge Characteristics

The surface charge of these materials, typically quantified by zeta potential, is a critical parameter in drug delivery as it governs interactions with charged drug molecules and biological membranes. The surface charge is highly dependent on the pH of the surrounding medium.

Recent studies have determined the point of zero charge (pHpzc) for Na-kenyaite to be approximately 8.[3] Below this pH, the surface possesses a net positive charge, while above it, the surface becomes negatively charged. This is attributed to the protonation and deprotonation of surface silanol (B1196071) groups (Si-OH). Similarly, Na-magadiite exhibits a negative surface charge in neutral and alkaline conditions. While direct comparative zeta potential data under identical conditions is scarce, the similar chemical nature of their silicate (B1173343) layers suggests analogous pH-dependent surface charge behavior.

Ion Exchange Capacity

Both this compound and Magadiite exhibit a significant capacity for ion exchange, a property central to their use as drug carriers.[1] The sodium ions present in their interlayer spaces can be readily exchanged with various cations, including protonated drug molecules. Magadiite is reported to have a cation exchange capacity (CEC) in the range of 200-250 meq/100g, while the theoretical CEC of Na-kenyaite is around 130 meq/100g.[4] This difference in CEC can influence the loading capacity of cationic drugs.

Experimental Protocols

To ensure the reproducibility and accuracy of the presented data, this section details the methodologies for key experiments used in the characterization of this compound and Magadiite.

Brunauer-Emmett-Teller (BET) Surface Area and Porosity Analysis

This technique is used to determine the specific surface area, pore volume, and pore size distribution of materials.

Methodology:

  • Sample Preparation: The this compound or Magadiite sample is degassed under vacuum at a specific temperature (e.g., 50 °C for 18 hours) to remove adsorbed moisture and other volatile impurities from the surface.[1]

  • Adsorption/Desorption Isotherms: Nitrogen gas is typically used as the adsorbate at its boiling point (77 K). The amount of gas adsorbed onto the sample surface is measured at various relative pressures.

  • Data Analysis:

    • The BET equation is applied to the adsorption data in a specific relative pressure range (typically 0.05 to 0.35) to calculate the monolayer capacity, from which the specific surface area is determined.

    • The total pore volume is often estimated from the amount of gas adsorbed at a relative pressure close to unity (e.g., 0.99).

    • Micropore volume can be determined using methods such as the t-plot or density functional theory (DFT) analysis.

Caption: Workflow for BET surface area and porosity analysis.

Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions.

Methodology:

  • Sample Dispersion: A dilute suspension of this compound or Magadiite is prepared in a solution of known ionic strength and pH (e.g., deionized water or a specific buffer). Sonication may be used to ensure proper dispersion.

  • Measurement Principle: The measurement is typically performed using an electrophoretic light scattering (ELS) instrument. An electric field is applied across the sample, causing the charged particles to move towards the oppositely charged electrode.

  • Data Acquisition: A laser beam is passed through the sample, and the scattered light from the moving particles is detected. The velocity of the particles is determined from the Doppler shift of the scattered light.

  • Zeta Potential Calculation: The electrophoretic mobility of the particles is calculated from their velocity and the applied electric field. The zeta potential is then calculated from the electrophoretic mobility using the Henry equation. The Smoluchowski approximation is often used for aqueous systems.[6]

Zeta_Potential_Measurement_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis cluster_result Result Sample This compound or Magadiite Dispersion Dispersion in Solution (controlled pH and ionic strength) Sample->Dispersion ELS Electrophoretic Light Scattering (ELS) Dispersion->ELS ElectricField Apply Electric Field ELS->ElectricField Laser Laser Illumination ELS->Laser Mobility Calculate Electrophoretic Mobility ElectricField->Mobility DopplerShift Measure Doppler Shift Laser->DopplerShift DopplerShift->Mobility HenryEq Calculate Zeta Potential (Henry Equation) Mobility->HenryEq ZetaPotential Zeta Potential (mV) HenryEq->ZetaPotential

Caption: Workflow for zeta potential measurement.

Cation Exchange Capacity (CEC) Determination

CEC measures the total capacity of a material to hold exchangeable cations. Several methods can be employed, with the ammonium (B1175870) acetate (B1210297) method being common.

Methodology (Ammonium Acetate Method):

  • Saturation: A known mass of the this compound or Magadiite sample is repeatedly washed with a 1 M ammonium acetate (NH₄OAc) solution at a specific pH (e.g., pH 7). This replaces all the exchangeable cations in the sample with ammonium ions (NH₄⁺).

  • Removal of Excess Ammonium: The excess ammonium acetate solution that is not held by cation exchange sites is removed by washing the sample with a solvent that does not displace the adsorbed ammonium, such as isopropyl alcohol.

  • Displacement of Ammonium: The ammonium ions held on the exchange sites are then displaced by leaching the sample with a solution containing a different cation, typically 1 M potassium chloride (KCl). The resulting leachate, which now contains the displaced ammonium ions, is collected.

  • Quantification: The amount of ammonium in the leachate is quantified using methods such as distillation followed by titration, or by using an ammonium-selective electrode.

  • Calculation: The CEC is calculated based on the amount of ammonium displaced and is expressed in milliequivalents per 100 grams (meq/100g) of the material.

CEC_Determination_Workflow cluster_saturation Saturation cluster_removal Removal of Excess cluster_displacement Displacement cluster_quantification Quantification & Calculation Sample This compound or Magadiite Sample SaturationStep Wash with 1M NH4OAc (pH 7) Sample->SaturationStep RemovalStep Wash with Isopropyl Alcohol SaturationStep->RemovalStep DisplacementStep Leach with 1M KCl RemovalStep->DisplacementStep CollectLeachate Collect Leachate (contains NH4+) DisplacementStep->CollectLeachate QuantifyNH4 Quantify NH4+ in Leachate (e.g., Titration) CollectLeachate->QuantifyNH4 CalculateCEC Calculate CEC (meq/100g) QuantifyNH4->CalculateCEC

Caption: Workflow for CEC determination via the ammonium acetate method.

References

A Researcher's Guide to Distinguishing Natural and Synthetic Kenyaite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the provenance of kenyaite, a layered crystalline sodium silicate (B1173343), is crucial for ensuring the consistency and reliability of experimental results. While chemically similar, natural and synthetic this compound can exhibit significant differences in their physical and chemical properties, stemming from their distinct formation environments and processes.

This guide provides a comprehensive comparison of natural and synthetic this compound, supported by experimental data and detailed analytical protocols. The key distinguishing features are summarized to aid in the accurate identification and characterization of this compound samples.

Morphological and Compositional Differences

The most immediately apparent differences between natural and synthetic this compound lie in their macroscopic and microscopic morphology, as well as their chemical purity.

Natural this compound is typically found in geological settings such as alkaline lake deposits, most notably in Lake Magadi, Kenya.[1][2][3][4] It often occurs as nodular concretions, sometimes with chert cores, and is frequently found interbedded with another sodium silicate mineral, magadiite (B1252274).[1][2] Due to its natural formation process, which involves the alteration of volcanic materials in saline, alkaline waters, natural this compound is often associated with other minerals and contains a variety of elemental impurities. Common impurities can include titanium, aluminum, iron, manganese, calcium, and potassium.[1]

Synthetic this compound , on the other hand, is produced in a controlled laboratory environment, typically through hydrothermal synthesis from aqueous solutions of sodium hydroxide (B78521) and a silica (B1680970) source.[5] This controlled synthesis results in a product with a generally higher purity and a more uniform morphology. Synthetic kenyaites often form spherical aggregates of well-developed plates.[5] The precise morphology can be influenced by synthesis parameters such as temperature, time, and the specific reagents used.

A summary of these key physical and compositional characteristics is presented in Table 1.

Table 1: Comparison of General Properties of Natural and Synthetic this compound

PropertyNatural this compoundSynthetic this compound
Typical Morphology Nodular concretions, often with chert cores[1]Spherical aggregates of well-developed plates[5]
Purity Contains various elemental impurities (e.g., Ti, Al, Fe, Mn, Ca, K)[1]Generally high purity, with controlled composition
Associated Minerals Magadiite, quartz (chert), calcite, erionite, analcime[1][6]Typically a single phase, though sometimes with precursor magadiite or quartz as a byproduct[5]
Color White[3]White
Hardness (Mohs) ~4[3]Not typically reported, but expected to be similar
Density (g/cm³) ~2.33 (calculated)[1]Variable depending on hydration state

Analytical Techniques for Differentiation

A definitive distinction between natural and synthetic this compound requires the use of modern analytical techniques. The following sections detail the expected results from X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), Thermogravimetric Analysis (TGA), and Scanning Electron Microscopy (SEM).

X-ray Diffraction (XRD)

XRD is a powerful tool for identifying the crystalline structure of materials. While both natural and synthetic this compound will exhibit characteristic diffraction peaks, differences in crystallinity and the presence of impurity phases can be distinguishing features.

  • Natural this compound: The XRD pattern of natural this compound may show broader peaks, indicating a lower degree of crystallinity or smaller crystallite size. Additionally, peaks corresponding to associated minerals like quartz, magadiite, or calcite may be present.

  • Synthetic this compound: Synthetic this compound, produced under controlled conditions, often exhibits sharper diffraction peaks, indicative of higher crystallinity. The pattern is typically "cleaner," with fewer or no peaks from other mineral phases.

Table 2: Characteristic XRD Peaks for this compound

d-spacing (Å) Relative Intensity
19.68(100)
9.925(50)
4.965(35)
4.689(28)
3.428(85)
3.320(45)
3.198(55)

Note: The relative intensities can vary depending on the sample preparation and preferred orientation.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy probes the vibrational modes of chemical bonds within a material. For this compound, the FTIR spectrum is dominated by vibrations of the silicate framework and water molecules.

  • Natural this compound: The FTIR spectrum of natural this compound may show additional absorption bands or broadening of existing bands due to the presence of impurities and variations in the silicate structure.

  • Synthetic this compound: The spectrum of synthetic this compound is expected to be more defined, with characteristic bands corresponding to Si-O-Si stretching and bending vibrations, as well as O-H vibrations from water and silanol (B1196071) groups.

Table 3: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Assignment
~3400 (broad)O-H stretching of interlayer and adsorbed water
~1630H-O-H bending of water molecules
~1100-950Asymmetric stretching vibrations of Si-O-Si bonds
~800Symmetric stretching vibrations of Si-O-Si bonds
~470Bending vibrations of O-Si-O bonds
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and the presence of volatile components like water.

  • Natural this compound: The TGA curve of natural this compound may show a more complex weight loss profile due to the presence of various types of water (adsorbed, interlayer) and the decomposition of any associated carbonate minerals.

  • Synthetic this compound: Synthetic this compound typically exhibits a two-step weight loss. The first, at lower temperatures (below 200 °C), corresponds to the loss of physically adsorbed and interlayer water. The second, at higher temperatures, is due to dehydroxylation of the silicate framework.

Table 4: Typical TGA Weight Loss Stages for Synthetic this compound

Temperature Range (°C) Weight Loss Event
25-200Loss of physisorbed and interlayer water molecules.
>200Dehydroxylation of the silicate layers.
Scanning Electron Microscopy (SEM)

SEM provides high-resolution images of the surface morphology of a material. As mentioned earlier, the macroscopic morphology is a key differentiator.

  • Natural this compound: SEM images of natural this compound would likely reveal a more irregular, aggregated morphology, consistent with its formation in a complex geological environment. The presence of other mineral phases could also be observed.

  • Synthetic this compound: SEM images of synthetic this compound typically show characteristic spherical aggregates composed of intertwined, plate-like crystals. The particles are generally more uniform in size and shape.

Experimental Protocols

Accurate characterization requires standardized experimental procedures. Below are detailed protocols for the key analytical techniques discussed.

Synthesis of this compound (Hydrothermal Method)

This protocol provides a general method for the synthesis of this compound, which can be adapted based on specific research needs.

Synthesis_Workflow cluster_prep Preparation of Precursor Gel cluster_reaction Hydrothermal Reaction cluster_product Product Recovery NaOH NaOH Solution Mixing Mix and Stir NaOH->Mixing Silica Silica Source (e.g., Fumed Silica) Silica->Mixing Water Distilled Water Water->Mixing Autoclave Transfer to Teflon-lined Autoclave Mixing->Autoclave Homogeneous Gel Heating Heat at 150-180 °C for 24-72 hours Autoclave->Heating Filtration Filter Heating->Filtration Crystallized Product Washing Wash with Distilled Water Filtration->Washing Drying Dry at 60-80 °C Washing->Drying This compound Synthetic this compound Product Drying->this compound

Caption: Hydrothermal synthesis workflow for synthetic this compound.

Analytical Characterization Workflow

This diagram outlines the logical flow for the characterization of a this compound sample to determine its origin.

Analysis_Workflow cluster_analysis Analytical Techniques cluster_interpretation Data Interpretation and Conclusion Sample This compound Sample (Unknown Origin) XRD X-ray Diffraction (XRD) Sample->XRD FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Sample->FTIR TGA Thermogravimetric Analysis (TGA) Sample->TGA SEM Scanning Electron Microscopy (SEM-EDX) Sample->SEM Purity Purity and Associated Minerals XRD->Purity Crystallinity Crystallinity and Peak Shape XRD->Crystallinity FTIR->Purity Thermal Thermal Decomposition Profile TGA->Thermal SEM->Purity EDX for elemental composition Morphology Particle Morphology and Aggregation SEM->Morphology Conclusion Natural or Synthetic Origin Purity->Conclusion Crystallinity->Conclusion Morphology->Conclusion Thermal->Conclusion

References

A Comparative Guide to Interlayer Bonding in Kenyaite and Other Hydrous Silicates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the interlayer bonding characteristics of kenyaite with other notable hydrous layered silicates, namely magadiite (B1252274) and kanemite. The stability and reactivity of these materials are significantly influenced by the forces that hold their silicate (B1173343) sheets together, a critical consideration for applications ranging from catalysis to drug delivery.

Structural Overview: The Nature of Interlayer Bonding

Hydrous layered silicates like this compound, magadiite, and kanemite are characterized by negatively charged silicate sheets held together by interlayer cations, which are typically hydrated sodium ions (Na⁺). The primary forces governing interlayer bonding are a combination of electrostatic interactions between the silicate layers and the hydrated cations, and an extensive network of hydrogen bonds. These hydrogen bonds form between the terminal silanol (B1196071) groups (Si-OH) on the silicate layers and the interlayer water molecules, as well as among the water molecules themselves. Generally, these interactions are considered weak, allowing for phenomena such as swelling, ion exchange, and intercalation of guest molecules.[1]

Quantitative Comparison of Interlayer Properties

Direct measurement of interlayer bonding energy in these complex hydrated systems is challenging. However, a comparative assessment can be made by examining various physicochemical parameters that are indicative of the strength of these interlayer interactions. The following table summarizes key quantitative data for this compound, magadiite, and kanemite.

PropertyThis compoundMagadiiteKanemiteSignificance as an Indicator of Interlayer Bonding Strength
Typical Formula Na₂Si₂₂O₄₁(OH)₈·6H₂O[2]Na₂Si₁₄O₂₉·9-11H₂ONaHSi₂O₅·3H₂OThe higher water content and sodium-to-silicon ratio can influence the density of interlayer interactions.
Basal Spacing (d₀₀₁) (Å) ~20.0 - 21.0[3]~15.5[4][5]~10.2 (hydrated)A larger basal spacing suggests a greater degree of hydration and potentially weaker layer attraction, allowing for more swelling.
Dehydration Onset Temperature (°C) Information not readily available~100 - 200 (major water loss)[4]Step 1: ~30 °C, Step 2: ~75 °C[6][7]A lower dehydration temperature indicates that interlayer water is less strongly bound. The multi-step dehydration in kanemite suggests different binding environments for water molecules.
Hydrogen Bond Distances (O···O) (Å) 2.5 - 2.62.54 - 2.91Not specified, but strong hydrogen bonding is present[1]Shorter hydrogen bond distances generally correlate with stronger bonds.
Cation Exchange Capacity (CEC) (meq/100g) ~100~150 - 220[8]High capacity for ion exchangeCEC reflects the density of negative charge on the silicate layers, which in turn influences the strength of electrostatic interactions with interlayer cations. A higher CEC suggests stronger electrostatic attraction.

Experimental Protocols

X-ray Diffraction (XRD) for Basal Spacing Determination

Objective: To measure the interlayer distance (d-spacing) of the silicate layers.

Methodology:

  • Sample Preparation: A small amount of the powdered silicate sample is carefully mounted onto a sample holder. To minimize preferred orientation of the plate-like crystals, the powder should be gently packed.

  • Instrument Setup: A powder X-ray diffractometer with a Cu Kα radiation source is typically used. The instrument is calibrated using a standard material (e.g., silicon).

  • Data Collection: The sample is scanned over a 2θ range, typically from 2° to 40°. The scan speed and step size are optimized to obtain good signal-to-noise ratio.

  • Data Analysis: The resulting diffraction pattern is analyzed to identify the (00l) reflections, which correspond to the basal spacing. The d-spacing is calculated using Bragg's Law: nλ = 2dsinθ, where n is an integer, λ is the wavelength of the X-rays, d is the interlayer spacing, and θ is the diffraction angle. The most intense (001) reflection is used to determine the primary basal spacing.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To quantify the water content and determine the temperatures of dehydration events.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the silicate sample (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

  • Instrument Setup: A simultaneous TGA-DSC instrument is used. The system is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate.

  • Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) from room temperature to a final temperature (e.g., 1000 °C).

  • Data Analysis: The TGA curve plots the percentage of weight loss as a function of temperature, allowing for the quantification of water loss in different temperature ranges. The DSC curve shows endothermic or exothermic events associated with phase transitions, such as the energy required for dehydration.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To probe the local chemical environment of silicon (²⁹Si) and protons (¹H) in the silicate structure and interlayer region.

Methodology:

  • Sample Preparation: The dry silicate powder is packed into a zirconia rotor.

  • Instrument Setup: A high-field solid-state NMR spectrometer is used.

  • Data Collection:

    • ²⁹Si NMR: Magic Angle Spinning (MAS) is applied to average out anisotropic interactions and obtain high-resolution spectra. Cross-polarization (CP) from ¹H can be used to enhance the signal of silicon nuclei near protons (e.g., silanol groups).

    • ¹H NMR: High-speed MAS is used to obtain high-resolution spectra of protons in different environments (e.g., silanol groups vs. water molecules).

  • Data Analysis: The chemical shifts in the NMR spectra provide information about the connectivity of the SiO₄ tetrahedra (Qⁿ speciation in ²⁹Si NMR) and the nature of the proton species (¹H NMR), including the extent of hydrogen bonding.[1]

Visualization of Interlayer Bonding Concepts

The following diagram illustrates the key components and interactions that constitute the interlayer bonding in hydrous layered silicates.

Interlayer_Bonding cluster_0 Silicate Layer 1 cluster_1 Interlayer Space cluster_2 Silicate Layer 2 Si-O-Si_1 ...Si-O-Si... Si-OH_1 Si-OH Na+ Na+ Na+->Si-OH_1 Electrostatic H2O_1 H₂O Na+->H2O_1 Electrostatic H2O_2 H₂O Na+->H2O_2 Electrostatic Si-OH_2 Si-OH Na+->Si-OH_2 Electrostatic H2O_1->H2O_2 H-Bond H2O_1->Si-OH_2 H-Bond Si-O-Si_2 ...Si-O-Si...

Caption: Interlayer bonding in hydrous silicates.

Conclusion

The interlayer bonding in this compound, magadiite, and kanemite is a complex interplay of electrostatic forces and hydrogen bonding. While all are considered to have relatively weak interlayer interactions, the comparative data suggests a hierarchy of bonding strength. Kanemite, with its lower dehydration temperature, likely possesses the most weakly bound interlayer water. Conversely, the higher cation exchange capacity of magadiite suggests a stronger electrostatic contribution to its interlayer cohesion compared to this compound. This compound's large basal spacing indicates a significant degree of hydration, which may attenuate the direct electrostatic attraction between the silicate layers. These differences in interlayer bonding have profound implications for the material properties and their potential applications, particularly in contexts requiring controlled release, specific surface interactions, or tailored interlayer chemistry.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Kenyaite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Kenyaite, a layered sodium silicate (B1173343) mineral. Adherence to these procedures will minimize risk and ensure safe operational conduct and disposal.

Operational Plan: A Step-by-Step Protocol for Handling this compound

The primary hazard associated with this compound is the inhalation of fine dust, which may contain crystalline silica. This compound can be transformed into quartz, a known respiratory hazard that can lead to silicosis and other lung diseases.[1][2][3] Therefore, all handling procedures must be designed to minimize the generation and inhalation of airborne particulates.

1. Pre-Handling and Preparation:

  • Risk Assessment: Before any new procedure involving this compound, conduct a thorough risk assessment. This should identify potential sources of dust generation and establish appropriate control measures.

  • Area Designation: Designate a specific area for handling this compound, preferably a chemical fume hood or a glove box. This area should be clearly marked with appropriate hazard signs.

  • Ventilation: Ensure adequate ventilation. Local exhaust ventilation (LEV) systems that capture dust at the source are highly effective.[4]

  • Gather Materials: Assemble all necessary equipment and supplies before starting work, including appropriate containers for this compound and waste, as well as cleaning supplies.

2. Personal Protective Equipment (PPE):

A crucial line of defense against exposure is the correct use of PPE.[5]

  • Respiratory Protection: A respirator is essential when handling this compound powder. A NIOSH-approved N95 respirator is the minimum requirement.[4][6] For tasks with a higher potential for dust generation, a P100 or N100 respirator, or even a powered air-purifying respirator (PAPR), should be used.[6][7]

  • Eye Protection: Chemical safety goggles are mandatory to protect the eyes from dust particles.[4][5]

  • Hand Protection: Wear nitrile or other chemically resistant gloves to prevent skin contact.[4]

  • Protective Clothing: A lab coat or disposable coveralls should be worn to prevent contamination of personal clothing.[4][6]

3. Handling Procedures:

  • Wet Methods: Whenever possible, handle this compound in a slurry or suspension to minimize dust.[4][7]

  • Controlled Dispensing: If handling the powder form, dispense it carefully in a designated ventilated area to avoid creating dust clouds.

  • Avoid Dry Sweeping: Never use dry sweeping or compressed air to clean up this compound spills, as this will disperse the dust into the air.[4]

4. Post-Handling and Decontamination:

  • Clean-Up: Clean the work area thoroughly after each use. Use a wet wipe or a vacuum cleaner equipped with a HEPA filter.[4]

  • PPE Removal: Remove PPE in a designated area to avoid cross-contamination. Disposable items should be placed in a sealed bag for disposal.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling this compound.[4]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound waste is essential to prevent environmental contamination and potential exposure to others.

1. Waste Segregation and Collection:

  • Designated Waste Container: All solid this compound waste, including contaminated PPE and cleaning materials, should be collected in a clearly labeled, sealed container.

  • Labeling: The container should be labeled as "this compound Waste" or "Non-Hazardous Silicate Mineral Waste."

2. Disposal Route:

  • Institutional Guidelines: Follow your institution's specific guidelines for chemical and laboratory waste disposal.

  • Landfill: As a non-hazardous silicate mineral, this compound waste can typically be disposed of in a landfill.[8] However, it is crucial to consult with your institution's environmental health and safety (EHS) department to ensure compliance with local regulations.

  • Avoid Drain Disposal: Do not dispose of this compound waste down the drain.

Quantitative Data Summary

For the safety of all personnel, it is critical to be aware of the occupational exposure limits (OELs) for respirable crystalline silica.

ParameterValueAgencyNotes
Permissible Exposure Limit (PEL) 50 µg/m³OSHA8-hour time-weighted average (TWA).[9][10][11][12][13]
Action Level (AL) 25 µg/m³OSHA8-hour time-weighted average (TWA).[9][10][11][13]
  • µg/m³: Micrograms per cubic meter of air.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound in a laboratory setting.

Kenyaite_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_start Start: New Experiment with this compound risk_assessment Conduct Risk Assessment prep_start->risk_assessment designate_area Designate Handling Area (Fume Hood/Glove Box) risk_assessment->designate_area gather_materials Gather Materials & PPE designate_area->gather_materials don_ppe Don Appropriate PPE (Respirator, Goggles, Gloves, Lab Coat) gather_materials->don_ppe Proceed to Handling handling_procedure Perform Experimental Work (Use Wet Methods if Possible) don_ppe->handling_procedure clean_work_area Clean Work Area (Wet Wipe or HEPA Vacuum) handling_procedure->clean_work_area Experiment Complete collect_waste Collect All Waste in Sealed, Labeled Container clean_work_area->collect_waste remove_ppe Remove & Dispose of Contaminated PPE collect_waste->remove_ppe personal_hygiene Wash Hands & Exposed Skin remove_ppe->personal_hygiene store_waste Store Waste Container in Designated Area personal_hygiene->store_waste Finalize Procedure ehs_consult Consult Institutional EHS for Disposal Protocol store_waste->ehs_consult dispose Dispose of Waste via Approved Route (e.g., Landfill) ehs_consult->dispose end End dispose->end

References

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